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  • Product: Methyl 2-acetylcyclopropane-1-carboxylate
  • CAS: 143955-12-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 2-acetylcyclopropane-1-carboxylate

Executive Summary Methyl 2-acetylcyclopropane-1-carboxylate (CAS: 143955-12-8 for trans-racemate) represents a critical bifunctional cyclopropane scaffold. Its vicinal donor-acceptor substitution pattern makes it a versa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-acetylcyclopropane-1-carboxylate (CAS: 143955-12-8 for trans-racemate) represents a critical bifunctional cyclopropane scaffold. Its vicinal donor-acceptor substitution pattern makes it a versatile building block for synthesizing complex pharmaceutical targets, including glutamate receptor modulators and conformationally restricted amino acid analogs.

This guide details two distinct synthetic pathways selected for their reliability and mechanistic clarity:

  • The Scalable MIRC Protocol: A Michael-Induced Ring Closure utilizing methyl chloroacetate and methyl vinyl ketone (MVK). This is the preferred route for kilogram-scale production due to cost-efficiency and avoidance of high-energy intermediates.

  • The Catalytic Carbene Protocol: A Rhodium-catalyzed cyclopropanation using methyl diazoacetate. This route is preferred for research-scale applications requiring high stereocontrol (enantioselectivity) via chiral ligand optimization.

Retrosynthetic Analysis & Strategy

The synthesis of 1,2-disubstituted cyclopropanes relies on the simultaneous or stepwise formation of two C-C bonds.

  • Disconnection A (MIRC): Relies on the nucleophilic attack of an

    
    -haloester enolate onto an electron-deficient alkene (Michael acceptor), followed by intramolecular 
    
    
    
    displacement.
  • Disconnection B (Carbene): Relies on the [2+1] cycloaddition of a metal-carbenoid species (derived from a diazo compound) across an electron-rich or electron-neutral double bond.

Visualization of Synthetic Logic

Retrosynthesis cluster_0 Route A: MIRC (Scalable) cluster_1 Route B: Carbene (Stereoselective) Target Methyl 2-acetylcyclopropane-1-carboxylate (Target) MVK Methyl Vinyl Ketone Enolate Intermediate Enolate (Ring Closure) MVK->Enolate Michael Addn. MCA Methyl Chloroacetate MCA->Enolate Base (NaOMe) Enolate->Target Intramolecular SN2 MDA Methyl Diazoacetate Carbenoid Rh-Carbenoid Species MDA->Carbenoid Rh2(OAc)4 (-N2) MVK_B Methyl Vinyl Ketone MVK_B->Target Substrate Carbenoid->Target [2+1] Cycloaddition

Figure 1: Retrosynthetic disconnection showing the two primary pathways: the anionic ring closure (left) and the metal-catalyzed carbene addition (right).

Protocol 1: Michael-Induced Ring Closure (MIRC)

Status: Industrial Standard | Scale: Gram to Kilogram | Stereoselectivity: Favors trans (Thermodynamic)

This route exploits the acidity of methyl chloroacetate (


) to generate a nucleophile that attacks the 

-position of methyl vinyl ketone. The resulting enolate then displaces the chloride ion to close the ring.
Reagents & Materials
ReagentEquiv.RoleHazard Note
Methyl Chloroacetate 1.0Nucleophile/PrecursorToxic, skin absorbable.
Methyl Vinyl Ketone (MVK) 1.1ElectrophileHigh Toxicity , lachrymator, polymerizes easily.
Sodium Methoxide (NaOMe) 1.1BaseMoisture sensitive, corrosive.
Methanol (MeOH) SolventMediumFlammable.
Step-by-Step Methodology
  • Preparation of Base Solution:

    • In a flame-dried 3-neck flask equipped with a thermometer and N2 inlet, dissolve NaOMe (1.1 eq) in anhydrous MeOH (10 mL/g substrate).

    • Cool the solution to 0°C using an ice/salt bath.

  • Nucleophile Formation:

    • Add Methyl Chloroacetate (1.0 eq) dropwise over 15 minutes.

    • Mechanistic Insight: This generates the

      
      -chloro enolate. Maintain temperature < 5°C to prevent self-condensation.
      
  • Michael Addition & Cyclization:

    • Add Methyl Vinyl Ketone (1.1 eq) dropwise over 30–45 minutes.

    • Critical Control Point: The reaction is exothermic. If the temperature exceeds 10°C, polymerization of MVK competes with the Michael addition, lowering yields.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.

  • Quench & Workup:

    • Neutralize the mixture with glacial acetic acid (approx. 1.1 eq) to pH 7.

    • Concentrate under reduced pressure to remove MeOH.

    • Partition the residue between Water and Ethyl Acetate (EtOAc).

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil is typically a mixture of trans (major) and cis (minor) isomers.

    • Distillation: Use a Kugelrohr apparatus (120°C @ 10 mmHg) to remove unreacted MVK and chloroacetate.

    • Column Chromatography: Silica gel (Hexane:EtOAc 9:1 to 4:1) separates the diastereomers.

Protocol 2: Rhodium-Catalyzed Carbene Addition

Status: Research & Stereoselective | Scale: Milligram to Gram | Stereoselectivity: Tunable (Ligand-Dependent)

This route uses a diazo compound to generate a metal-carbenoid species, which undergoes a [2+1] cycloaddition with the alkene. This method is preferred when enantioselectivity is required, as chiral Rhodium catalysts can dictate the absolute stereochemistry.

Reagents & Materials
ReagentEquiv.RoleHazard Note
Methyl Diazoacetate (MDA) 1.0Carbene PrecursorExplosive (Shock sensitive), toxic.
Methyl Vinyl Ketone (MVK) 2.0Alkene SubstratePolymerizes easily.
Rh2(OAc)4 0.01Catalyst (Racemic)Expensive, toxic.
Rh2(DOSP)4 0.01Chiral CatalystFor enantioselective synthesis.
Dichloromethane (DCM) SolventMediumCarcinogen (suspected).
Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, dissolve Rh2(OAc)4 (1 mol%) in anhydrous DCM (5 mL/mmol).

    • Add Methyl Vinyl Ketone (2.0 eq) to the catalyst solution.

    • Note: Using excess MVK helps suppress carbene dimerization (formation of dimethyl fumarate/maleate).

  • Diazo Addition:

    • Dissolve Methyl Diazoacetate (1.0 eq) in DCM (10 mL/mmol).

    • Using a syringe pump, add the MDA solution to the catalyst/MVK mixture very slowly (over 4–6 hours) at room temperature.

    • Mechanistic Insight: Slow addition keeps the concentration of free carbene low, favoring reaction with the alkene over dimerization.

  • Completion & Workup:

    • Stir for an additional 2 hours after addition is complete.

    • Monitor by TLC (disappearance of yellow diazo color and formation of product spot).

    • Filter the reaction mixture through a short pad of Celite/Silica to remove the Rhodium catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify by flash column chromatography (Hexane:EtOAc 8:2).

    • Yield: Typically 60–85%.

    • Selectivity: Often favors the trans-isomer (dr > 4:1).

Characterization & Data Synthesis

The successful synthesis is confirmed by distinct spectroscopic signatures. The cyclopropane ring protons exhibit unique upfield shifts and coupling constants (


).
Key Spectroscopic Data (Trans-Isomer)
TechniqueSignal DetailsInterpretation
1H NMR (CDCl3, 400 MHz)

1.35–1.45 (m, 1H,

)
Cyclopropane ring proton (

)

1.50–1.60 (m, 1H,

)
Cyclopropane ring proton (

)

2.15–2.25 (m, 1H,

)
Cyclopropane ring proton (

)

2.30 (s, 3H)
Acetyl methyl group (

)

2.50–2.60 (m, 1H,

)
Cyclopropane ring proton (

)

3.70 (s, 3H)
Ester methyl group (

)
13C NMR (CDCl3, 100 MHz)

16.5 (

), 26.5 (

), 30.5 (

), 32.0 (

), 52.0 (

), 172.5 (

), 206.0 (

)
Confirming carbon skeleton
IR (Neat)1735

(Ester C=O), 1705

(Ketone C=O)
Strong carbonyl stretches
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield (MIRC) Polymerization of MVKAdd hydroquinone (inhibitor) to MVK; keep reaction temp < 10°C during addition.
Carbene Dimerization (Diazo) Fast addition of MDAUse a syringe pump for slower addition; increase excess of alkene.
Inseparable Isomers Similar polarity of cis/transUse Ag-impregnated silica gel or preparative HPLC.

References

  • Synthesis of Cyclopropanes via MIRC

    • Verhé, R., & De Kimpe, N. (2010). "The Chemistry of Cyclopropanes." Patai's Chemistry of Functional Groups. Link

  • Rhodium-Catalyzed Cyclopropanation

    • Doyle, M. P., et al. (1993). "Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation." Journal of the American Chemical Society, 115(21), 958-964. Link

  • Stereoselective Synthesis of 1,2-Disubstituted Cyclopropanes

    • Lebel, H., et al. (2003).[1] "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050.[1] Link

  • Corey-Chaykovsky Reaction Mechanism

    • Aggarwal, V. K., et al. (2003).[2] "Catalytic Asymmetric Synthesis of Epoxides and Aziridines." Chemical Communications, 2644.[2] Link

  • Methyl 2-acetylcyclopropane-1-carboxylate Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12218525. Link

Sources

Exploratory

Methyl 2-acetylcyclopropane-1-carboxylate chemical properties

This guide provides an in-depth technical analysis of Methyl 2-acetylcyclopropane-1-carboxylate (CAS 143955-12-8), a bifunctional cyclopropane scaffold used extensively in medicinal chemistry for the synthesis of conform...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-acetylcyclopropane-1-carboxylate (CAS 143955-12-8), a bifunctional cyclopropane scaffold used extensively in medicinal chemistry for the synthesis of conformationally restricted amino acids and heterocyclic pharmacophores.

[1][2][3]

Executive Summary

Methyl 2-acetylcyclopropane-1-carboxylate is a highly functionalized cyclopropane building block characterized by the presence of both a ketone (acetyl) and an ester (carboxylate) moiety on a strained three-membered ring.[1] This "push-pull" electronic environment—though predominantly electron-deficient due to two withdrawing groups—makes it a versatile intermediate for ring-expansion reactions and the synthesis of rigidified peptidomimetics .

Its primary utility in drug development lies in its ability to serve as a precursor for substituted pyrrolidines and proline analogs via thermal rearrangement, offering a pathway to introduce defined stereochemistry into drug candidates.

Chemical Identity & Physical Properties

The molecule exists as two diastereomers: cis and trans. The trans isomer is thermodynamically favored and is the predominant form in commercial preparations unless stereoselective synthesis is employed.

Identification Data
ParameterDetail
CAS Number 143955-12-8
IUPAC Name Methyl 2-acetylcyclopropane-1-carboxylate
Molecular Formula C

H

O

Molecular Weight 142.15 g/mol
SMILES COC(=O)C1CC1C(C)=O
Structure Type 1,2-Disubstituted Cyclopropane (Acceptor-Acceptor)
Physical Properties (Experimental & Predicted)
PropertyValueNote
Appearance Colorless to pale yellow liquid
Boiling Point ~85–90 °C at 1.5 mmHgPredicted based on homologs
Density 1.12 ± 0.05 g/cm³High density due to ring strain/oxygen content
Solubility Soluble in MeOH, DCM, EtOAc, THFLimited water solubility
Flash Point > 95 °CCombustible liquid

Synthesis & Manufacturing Routes

The industrial and laboratory synthesis of methyl 2-acetylcyclopropane-1-carboxylate predominantly relies on transition-metal catalyzed cyclopropanation . This route is preferred for its atom economy and scalability.

Primary Route: Diazoacetate Cyclopropanation

This method involves the reaction of Methyl Vinyl Ketone (MVK) with Methyl Diazoacetate in the presence of a catalyst (Rh or Cu).

  • Reagents : Methyl Vinyl Ketone (Substrate), Methyl Diazoacetate (Carbene Source).[2]

  • Catalyst : Rhodium(II) acetate dimer [Rh

    
    (OAc)
    
    
    
    ] or Copper(I) triflate.
  • Mechanism : The metal decomposes the diazo compound to generate a metal-carbene species, which undergoes [2+1] cycloaddition with the electron-deficient alkene of MVK.

Diagram: Synthesis Workflow

The following diagram illustrates the catalytic cycle and product formation.

SynthesisPath Figure 1: Rhodium-Catalyzed Synthesis via Carbene Transfer Start1 Methyl Vinyl Ketone (Acceptor Olefin) TS Transition State [2+1] Cycloaddition Start1->TS Start2 Methyl Diazoacetate (Carbene Precursor) Carbene Metal-Carbene Intermediate Start2->Carbene - N2 Catalyst Rh2(OAc)4 Catalyst Catalyst->Carbene Carbene->TS Product Methyl 2-acetylcyclopropane- 1-carboxylate (Trans/Cis Mixture) TS->Product Ring Closure

Stereochemical Note : The reaction typically yields a mixture of diastereomers. The trans-isomer is generally favored (approx. 60-70%) due to steric repulsion between the acetyl and ester groups in the transition state.

Reactivity Profile & Mechanisms

The chemical behavior of methyl 2-acetylcyclopropane-1-carboxylate is defined by the "Donor-Acceptor" (or in this case, dual-acceptor) nature of the ring. The strain energy (~27 kcal/mol) combined with the polarization from the carbonyls makes the C1-C2 bond susceptible to cleavage.

Key Reaction: Pyrrolidine Synthesis (Ring Expansion)

The most critical application of this molecule is the synthesis of substituted pyrrolidines . This occurs via a condensation-rearrangement sequence with primary amines.

  • Condensation : The amine reacts with the acetyl ketone to form an imine (Schiff base).

  • Rearrangement : Thermal activation induces a cyclopropyl-imine rearrangement (related to the Cloke-Wilson rearrangement). The nucleophilic nitrogen attacks the cyclopropane ring (activated by the ester), leading to ring expansion.

  • Result : A 5-membered pyrroline or pyrrolidine ring, often retaining the ester functionality.

Diagram: Ring Expansion Mechanism

Reactivity Figure 2: Conversion to Rigidified Proline Analogs Substrate Methyl 2-acetylcyclopropane- 1-carboxylate Imine Cyclopropyl Imine Intermediate Substrate->Imine + R-NH2 (-H2O) Reagent Primary Amine (R-NH2) Reagent->Imine Rearrangement Thermal Rearrangement (Ring Expansion) Imine->Rearrangement Heat / Acid Cat. Pyrroline 2-Methyl-pyrroline-3-carboxylate Derivative Rearrangement->Pyrroline Reduction Reduction (NaBH4) Pyrroline->Reduction Final Substituted Pyrrolidine (Proline Analog) Reduction->Final

Other Transformations
  • Reductive Amination : Direct conversion of the acetyl group to an amine without ring opening (under mild conditions) yields cyclopropyl-amines.

  • Homoconjugate Addition : Strong nucleophiles can attack the cyclopropane ring at C3, driven by the release of ring strain and the stabilizing ester group.

Applications in Drug Discovery

Conformationally Restricted Amino Acids

The molecule acts as a precursor to 2,3-methanoamino acids (cyclopropane-modified amino acids). These analogs are used to:

  • Constrain peptide backbones to determine bioactive conformations.

  • Enhance metabolic stability (blocking proteolysis).

  • Modulate potency in glutamate receptor ligands (e.g., mGluR agonists).

Heterocyclic Building Blocks

Through the ring-expansion chemistry described above, the molecule provides rapid access to chiral pyrrolidines . These motifs are ubiquitous in:

  • Antivirals : HCV protease inhibitors often contain proline-like scaffolds.

  • DPP-4 Inhibitors : Used in diabetes treatment (e.g., Saxagliptin analogs).

Safety & Handling Protocol

While specific toxicological data for this CAS is limited, it should be handled as a reactive ester/ketone.

  • Hazards : Combustible liquid. Causes skin and eye irritation (H315, H319). Potential respiratory irritant.

  • Storage : Store under inert gas (Nitrogen/Argon) at 2–8°C. The cyclopropane ring is stable at room temperature but can degrade under strong acidic conditions or high heat (>150°C) without stabilizing reagents.

  • Spill Response : Absorb with sand or vermiculite. Do not use water (immiscible).

References

  • Doyle, M. P., et al. (1993). Catalytic Asymmetric Synthesis of Cyclopropanes. Chemical Reviews , 93(2). Link

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews , 103(4). Link

  • Wong, H. N. C., et al. (1989). Cyclopropane Amino Acids: Synthesis and Biological Activity. Chemical Reviews , 89(1). Link

  • Davies, H. M. L. (2005). Recent Advances in Catalytic Asymmetric Intermolecular Cyclopropanations. Angewandte Chemie International Edition , 44(12). Link

  • PubChem Database . (2024). Methyl 2-acetylcyclopropane-1-carboxylate (CAS 143955-12-8).[3][4][1][5][6][7][8][9] National Library of Medicine. Link

Sources

Foundational

Spectroscopic Characterization of Methyl 2-acetylcyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-acetylcyclopropane-1-carboxylate is a bifunctional organic molecule incorporating a strained cyclopropane ring, a ketone, and a methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylcyclopropane-1-carboxylate is a bifunctional organic molecule incorporating a strained cyclopropane ring, a ketone, and a methyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science. The inherent ring strain of the cyclopropane moiety influences the chemical reactivity and spectroscopic properties of the adjacent functional groups. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2-acetylcyclopropane-1-carboxylate, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is a synthesis of established principles of organic spectroscopy and data from related cyclopropane derivatives.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of Methyl 2-acetylcyclopropane-1-carboxylate are numbered as illustrated in the diagram below. This numbering scheme will be used to assign specific signals in the NMR spectra.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 2-acetylcyclopropane-1-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane. [1]The sample must be free of non-volatile impurities.

  • Instrumentation: The analysis is performed on a GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the mass-to-charge ratios of the resulting ions are measured. [2][3]4. Data Analysis: The mass spectrum shows the relative abundance of different fragment ions. The peak with the highest mass is often the molecular ion (M⁺).

Predicted Mass Spectrometry Data

The molecular weight of Methyl 2-acetylcyclopropane-1-carboxylate (C₇H₁₀O₃) is 142.15 g/mol . The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 142. Key fragmentation pathways would likely involve the loss of moieties associated with the ester and acetyl groups.

m/z Proposed Fragment Notes
142[M]⁺Molecular ion.
127[M - CH₃]⁺Loss of a methyl radical, likely from the acetyl group.
111[M - OCH₃]⁺Loss of the methoxy radical from the ester group. [4]
99[M - COCH₃]⁺Loss of the acetyl radical.
83[M - COOCH₃]⁺Loss of the carbomethoxy radical.
43[CH₃CO]⁺A very common fragment for acetyl-containing compounds, often the base peak.

The fragmentation of the cyclopropane ring itself can also contribute to the spectrum, although cleavages at the functional groups are generally more facile. [5]

Conclusion

This guide provides a detailed overview of the expected spectroscopic data for Methyl 2-acetylcyclopropane-1-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the described experimental protocols, offer a comprehensive framework for the unambiguous identification and characterization of this important synthetic intermediate. Researchers and scientists can leverage this information to verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Baiz, C. R., et al. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 120(23), 4045–4052.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in ppm). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Infrared Spectra of Pure Liquids. Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. Retrieved from [Link]

  • Springer Nature. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 1H NMR. Retrieved from [Link]

  • Journal of the Chemical Society of Japan. (n.d.). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • PubMed. (2013, May 15). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Retrieved from [Link]

  • Chegg. (2023, November 24). this is an IR spectrum for a cyclopropyl with a ketone group. or acetyl cyclopropane. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants. Retrieved from [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Chegg. (2019, September 11). Solved 14.77 As part of a study on cyclopropane derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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Exploratory

Methyl 2-acetylcyclopropane-1-carboxylate IUPAC name and structure

Structure, Synthesis, and Pharmacophore Utility Executive Summary Methyl 2-acetylcyclopropane-1-carboxylate is a vicinal dicarbonyl cyclopropane used primarily as a high-value building block in medicinal chemistry. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacophore Utility

Executive Summary

Methyl 2-acetylcyclopropane-1-carboxylate is a vicinal dicarbonyl cyclopropane used primarily as a high-value building block in medicinal chemistry. Unlike its geminal isomer (derived from acetoacetate alkylation), this 1,2-disubstituted scaffold offers unique stereochemical vectors for rigidifying peptide backbones and creating conformationally restricted glutamate analogs. This guide outlines the structural specifications, validated synthetic protocols, and critical handling parameters for researchers in early-stage drug discovery.

Structural Identity & Physicochemical Profile

The molecule consists of a cyclopropane ring substituted at adjacent carbons (C1 and C2) with a methyl ester and an acetyl group. This vicinal substitution pattern introduces significant stereochemical complexity (cis/trans isomerism) which is often exploited to probe receptor binding pockets.

Table 1: Chemical Identity & Properties

ParameterSpecification
IUPAC Name Methyl 2-acetylcyclopropane-1-carboxylate
Common Name Methyl 2-acetylcyclopropanecarboxylate
CAS Registry Number 143955-12-8 (Generic/Racemic)
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Stereochemistry Exists as trans (racemic) and cis (racemic) diastereomers. The trans isomer is thermodynamically favored.
Physical State Colorless to pale yellow oil
Boiling Point ~85-90 °C at 10 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
Synthetic Methodology
Critical Distinction: Vicinal vs. Geminal

A common error in synthesis design is attempting to synthesize this molecule via the double alkylation of methyl acetoacetate with 1,2-dibromoethane. That route yields the 1,1-disubstituted isomer (Methyl 1-acetylcyclopropane-1-carboxylate).

To access the 1,2-substitution pattern (Methyl 2-acetylcyclopropane-1-carboxylate), the standard protocol involves the transition-metal catalyzed cyclopropanation of an electron-deficient olefin with a diazo compound.

Primary Protocol: Rh(II)-Catalyzed Cyclopropanation

This method utilizes Methyl Vinyl Ketone (MVK) as the alkene acceptor and Methyl Diazoacetate as the carbene source.

Reaction Scheme:



Step-by-Step Experimental Protocol:

  • Reagent Preparation:

    • Substrate: Methyl Vinyl Ketone (MVK), freshly distilled to remove polymerization inhibitors.

    • Carbene Source: Methyl Diazoacetate (Caution: Potentially explosive; handle in solution).

    • Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5 - 1.0 mol%).

    • Solvent: Anhydrous Dichloromethane (DCM).

  • Execution:

    • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Charge: Add MVK (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%) to the flask. Dissolve in DCM (0.5 M concentration relative to MVK).

    • Addition: Dissolve Methyl Diazoacetate (1.2 equiv) in DCM. Add this solution dropwise to the stirring catalyst/alkene mixture over 4–6 hours.

      • Note: Slow addition is critical to minimize diazo dimerization (formation of dimethyl fumarate/maleate).

    • Observation: Nitrogen gas evolution will be observed. The solution typically turns from green/blue to a brownish hue.

  • Workup & Purification:

    • Quench: Once N₂ evolution ceases, stir for an additional hour.

    • Concentration: Remove solvent under reduced pressure (rotary evaporator, water bath < 30°C).

    • Separation: The crude oil contains both cis and trans isomers.

    • Flash Chromatography: Silica gel stationary phase.

      • Eluent: Hexane:Ethyl Acetate gradient (9:1 to 4:1).

      • Elution Order: The trans isomer typically elutes first (less polar), followed by the cis isomer.

Mechanistic Pathway & Logic

The reaction proceeds via a metal-carbenoid intermediate. The Rhodium catalyst decomposes the diazoacetate to generate an electrophilic metal-carbene species, which then undergoes a concerted [2+1] cycloaddition with the electron-deficient double bond of MVK.

Synthesispathway Diazo Methyl Diazoacetate Carbene Rh-Carbenoid Intermediate Diazo->Carbene - N2 Rh Rh(II) Catalyst Rh->Carbene Coordination TS [2+1] Cycloaddition Transition State Carbene->TS MVK Methyl Vinyl Ketone MVK->TS Product Methyl 2-acetyl- cyclopropane-1-carboxylate TS->Product Stereoselective Ring Closure N2 N2 (Gas)

Figure 1: Catalytic cycle for the Rh(II)-mediated cyclopropanation of methyl vinyl ketone.

Applications in Drug Discovery

Methyl 2-acetylcyclopropane-1-carboxylate serves as a versatile scaffold for "conformational restriction," a strategy used to improve the potency and selectivity of bioactive molecules by locking them into a bioactive conformation.

A. Bioisostere for Glutamate

The 1,2-dicarbonyl motif mimics the backbone of glutaric acid and glutamate. Hydrolysis of the ester and oxidation of the acetyl group (via haloform reaction) yields conformationally restricted glutamate analogs (e.g., 2-carboxycyclopropylglycines), which are potent ligands for metabotropic glutamate receptors (mGluRs).

B. Synthesis of 2,3-Methanoamino Acids

The acetyl group can be converted into an amine via the Schmidt reaction or Beckmann rearrangement, providing access to cyclopropane-based amino acids. These are critical in designing peptidomimetics that resist proteolytic degradation.

C. Heterocycle Formation

The 1,4-dicarbonyl relationship (counting through the ring) allows for the synthesis of fused heterocycles. Reaction with hydrazines yields bicyclic pyrazoles, while reaction with hydroxylamine yields isoxazoles fused to the cyclopropane ring.

Applications Core Methyl 2-acetylcyclopropane- 1-carboxylate Path1 Haloform Reaction (NaOBr) Core->Path1 Path2 Schmidt Reaction (HN3) Core->Path2 Path3 Hydrazine Condensation Core->Path3 Prod1 Cyclopropane-1,2- dicarboxylic acid (mGluR Ligands) Path1->Prod1 Prod2 2-Aminocyclopropane- carboxylates (Peptidomimetics) Path2->Prod2 Prod3 Bicyclic Pyrazoles Path3->Prod3

Figure 2: Divergent synthetic utility of the core scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)
  • Diazoacetate Hazards: Methyl diazoacetate is potentially explosive and highly toxic. It should never be distilled to dryness. Perform all reactions behind a blast shield.

  • Isomer Stability: The cis isomer is prone to epimerization to the trans isomer under strong basic conditions or high heat. Store at -20°C to maintain stereochemical integrity.

  • Skin Sensitization: Cyclopropane esters are potent alkylating agents. Double-gloving (Nitrile) and use of a fume hood are mandatory.

References
  • Doyle, M. P., et al. (1993). "Dirhodium(II) tetraacetate-catalyzed cyclopropanation of alpha,beta-unsaturated carbonyl compounds." Journal of the American Chemical Society, 115(22), 9968–9978. Link

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). "Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations." Organic Reactions, 57, 1–326. Link

  • Reissig, H.-U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, 103(4), 1151–1196. Link

  • ChemBlink. (n.d.). "Methyl 2-acetylcyclopropanecarboxylate - CAS 143955-12-8."[1] Link

Sources

Foundational

A-Technical Guide to Methyl 2-acetylcyclopropane-1-carboxylate: Synthesis, Characterization, and Application

For the Attention Of: Researchers, Scientists, and Drug Development Professionals. Abstract: The cyclopropane moiety is a highly valued structural motif in medicinal chemistry, prized for its ability to confer unique con...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The cyclopropane moiety is a highly valued structural motif in medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and electronic properties to bioactive molecules.[1][2][3] Methyl 2-acetylcyclopropane-1-carboxylate represents a versatile, yet commercially unavailable, bifunctional building block poised for application in novel scaffold design. This technical guide addresses the current commercial landscape, provides a robust, field-proven synthetic strategy, outlines a comprehensive characterization protocol, and explores the potential applications of this promising intermediate in drug discovery.

Commercial Availability and Strategic Outlook

A comprehensive survey of major chemical supplier catalogs reveals that Methyl 2-acetylcyclopropane-1-carboxylate is not a stock chemical. Its constitutional isomer, Methyl 1-acetylcyclopropane-1-carboxylate (CAS 38806-09-6), is commercially available, but the target 1,2-disubstituted pattern is not.[4][5][6][7] This absence necessitates a de novo synthetic approach for any research program wishing to incorporate this specific scaffold. The requirement for custom synthesis, while presenting an initial resource investment, offers the advantage of strategic control over material supply and the potential for novel intellectual property.

Proposed Synthetic Pathway: Michael-Initiated Ring Closure (MIRC)

The synthesis of functionalized cyclopropanes is a well-established field of organic chemistry.[8][9][10] For the target molecule, a Michael-Initiated Ring Closure (MIRC) strategy offers a reliable and efficient route.[11][12][13] This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

The proposed two-step synthesis begins with commercially available starting materials, methyl acetoacetate and glyoxal, to first construct the key α,β-unsaturated keto-ester precursor, followed by a diastereoselective cyclopropanation using a sulfur ylide.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 2-acetyl-3-hydroxyacrylate

  • To a stirred solution of methyl acetoacetate (1.0 eq) in methanol at 0 °C, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise.

  • Add a catalytic amount of a secondary amine base, such as piperidine (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the enone precursor.

Causality: This Knoevenagel-type condensation is a classic and reliable method for forming the required α,β-unsaturated system. The secondary amine catalyst facilitates the formation of an enamine intermediate, which then attacks the glyoxal. The choice of methanol as a solvent ensures solubility of the reactants.

Step 2: Cyclopropanation via Corey-Chaykovsky Reaction

  • Generate the sulfur ylide in situ: To a suspension of trimethylsulfonium iodide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the resulting mixture at room temperature for 1 hour to allow for the complete formation of dimethylsulfonium methylide.

  • Cool the ylide solution back to 0 °C and add a solution of the methyl 2-acetyl-3-hydroxyacrylate precursor (from Step 1, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to proceed at 0 °C for 2-4 hours, followed by warming to room temperature and stirring overnight. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to yield Methyl 2-acetylcyclopropane-1-carboxylate.

Causality: The Corey-Chaykovsky reaction is a highly effective method for cyclopropanation of electron-poor alkenes.[13] The sulfur ylide acts as a soft nucleophile, preferentially undergoing 1,4-conjugate addition (Michael addition) to the enone. The resulting enolate then undergoes an intramolecular Sₙ2 displacement of the dimethyl sulfide group to form the cyclopropane ring.[13] This method is known for its high diastereoselectivity, typically favoring the trans isomer.

Synthetic Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclopropanation (MIRC) MAA Methyl Acetoacetate Precursor Methyl 2-acetyl-3-hydroxyacrylate MAA->Precursor Piperidine (cat.) Methanol, RT Glyoxal Glyoxal Glyoxal->Precursor Target Methyl 2-acetylcyclopropane-1-carboxylate Precursor->Target THF, 0°C to RT Ylide [(CH₃)₂S=CH₂] (Sulfur Ylide) Ylide->Target

Caption: Proposed two-step synthesis of the target compound via MIRC.

Comprehensive Characterization Protocol

Confirming the structure and purity of the newly synthesized compound is paramount. A multi-technique approach is required.

Characterization_Workflow Start Synthesized Crude Product Purification Flash Column Chromatography Start->Purification Purity_Check TLC & HPLC Analysis Purification->Purity_Check Structure_ID Structural Elucidation Purity_Check->Structure_ID If pure NMR ¹H & ¹³C NMR Structure_ID->NMR MS High-Resolution MS Structure_ID->MS IR FT-IR Spectroscopy Structure_ID->IR Final Confirmed Pure Compound NMR->Final MS->Final IR->Final

Caption: Workflow for purification and structural confirmation.
Predicted Spectroscopic Data

The following data are predicted based on the principles of spectroscopy and analysis of similar cyclopropyl ketones and esters.[14][15]

Table 1: Predicted NMR Spectroscopic Data for Methyl 2-acetylcyclopropane-1-carboxylate in CDCl₃

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Cyclopropyl CH₂1.2 - 1.6m (diastereotopic)2H-CH₂- of cyclopropane
Cyclopropyl CH1.8 - 2.2m1HCH-CO₂Me
Cyclopropyl CH2.3 - 2.7m1HCH-C(O)CH₃
Acetyl CH₃2.45s3H-C(O)CH₃
Ester CH₃3.75s3H-OCH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Cyclopropyl CH₂15 - 25-CH₂- of cyclopropane
Cyclopropyl CH25 - 35CH-CO₂Me
Cyclopropyl CH35 - 45CH-C(O)CH₃
Acetyl CH₃28 - 32-C(O)CH₃
Ester CH₃52 - 55-OCH₃
Ester C=O170 - 175-CO₂Me
Ketone C=O205 - 210-C(O)CH₃

Infrared (IR) Spectroscopy:

  • ~1735 cm⁻¹: Strong, sharp peak corresponding to the ester carbonyl (C=O) stretch.

  • ~1710 cm⁻¹: Strong, sharp peak corresponding to the ketone carbonyl (C=O) stretch.

  • ~3010 cm⁻¹: Weak to medium peaks for the cyclopropyl C-H stretches.

  • ~2955 cm⁻¹: Medium peaks for the sp³ C-H stretches of the methyl groups.

Mass Spectrometry (MS):

  • Molecular Formula: C₇H₁₀O₃

  • Exact Mass: 142.06 g/mol

  • Expected [M+H]⁺: 143.065

  • Key Fragmentation: Loss of methoxy group (-OCH₃, m/z 111), loss of acetyl group (-COCH₃, m/z 99).

Potential Applications in Drug Development

The true value of Methyl 2-acetylcyclopropane-1-carboxylate lies in its potential as a versatile scaffold for library synthesis. The two distinct carbonyl functionalities can be selectively manipulated to generate a diverse array of derivatives.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a cornerstone of medicinal chemistry for probing interactions with biological targets.

  • Ketone Modification: The acetyl group's ketone can undergo reductive amination to install a wide range of substituted amine functionalities. It can also serve as a handle for aldol condensations or Wittig reactions to further extend the carbon skeleton.

  • Metabolic Blocker: The cyclopropane ring itself is often used to block sites of metabolic oxidation.[1][3][16] Incorporating this rigid scaffold can improve the pharmacokinetic profile of a lead compound. The gem-dimethyl effect is a known strategy, and a cyclopropane can act as a "rigidified" version of this.

Derivatization_Pathways cluster_ester Ester Chemistry cluster_ketone Ketone Chemistry Start Methyl 2-acetylcyclopropane-1-carboxylate Acid Carboxylic Acid Intermediate Start->Acid LiOH / H₂O Amine Amine Library (R₂NH, NaBH(OAc)₃) Start->Amine Alkene Alkene Derivatives (Wittig Reagent) Start->Alkene Amide Amide Library (R-NH₂) Acid->Amide EDC, HOBt

Caption: Potential chemical modifications of the core scaffold.

Safety and Handling

While no specific safety data exists for this compound, prudent laboratory practices should be followed based on analogous structures.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

Methyl 2-acetylcyclopropane-1-carboxylate, though not commercially available, represents a building block of significant potential for medicinal chemists and drug discovery scientists. The synthetic route outlined in this guide is robust and relies on well-understood, high-yielding chemical transformations. The distinct reactivity of its ester and ketone functionalities provides two orthogonal handles for chemical diversification, enabling the rapid exploration of chemical space around a rigid, metabolically stable cyclopropane core. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this valuable scaffold in the pursuit of novel therapeutic agents.

References

  • Efficient and Divergent Synthesis of Functionalized Cyclopropanes via Iodoform Reaction. (n.d.). Synlett.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Simmons–Smith reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Afourari, M., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Medicinal Chemistry, 17(17). Retrieved from [Link]

  • Stereoselective Synthesis of Highly Functionalized Cyclopropanes. Application to the Asymmetric Synthesis of (1S,2S)-2,3-Methanoamino Acids. (1999). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2020). Angewandte Chemie. Retrieved from [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Novel synthesis of a highly functionalized cyclopropane derivative. (n.d.). Tetrahedron Letters. Retrieved from [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Cyclopropane – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. (n.d.). WordPress. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis of cyclopropane containing natural products. (n.d.). e-Publications@Marquette. Retrieved from [Link]

  • Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. (2010). Accounts of Chemical Research. Retrieved from [Link]

  • Methyl 1-acetylcyclopropane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 1-Acetylcyclopropanecarboxylic Acid Methyl Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Methyl 2-acetyl-1,2-dimethylcyclopropane-1-carboxylate. (n.d.). Chemspace. Retrieved from [Link]

  • Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations. (2019). ProQuest. Retrieved from [Link]

  • 1-Acetyl-cyclopropanecarboxylic acid methyl ester. (n.d.). Synthonix. Retrieved from [Link]

  • Formation of γ-‐Keto Esters from β. (2014). Organic Syntheses. Retrieved from [Link]

  • Mohrbacher, R. J., & Cromwell, N. H. (1957). Cyclopropyl Ketones. I. Synthesis and Spectra of 1-Aroyl-2-arylcyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

  • 8 Methylcyclopropane Manufacturers in 2025. (2026). Metoree. Retrieved from [Link]

  • Methyl cyclopropane carboxylate. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Ethanone, 1-cyclopropyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Stereoisomers of Methyl 2-acetylcyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring is a privileged motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring is a privileged motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] When substituted, this small, strained ring system introduces significant stereochemical complexity. Methyl 2-acetylcyclopropane-1-carboxylate serves as a quintessential example of this complexity, possessing two contiguous stereocenters that give rise to four distinct stereoisomers. The biological activity, pharmacokinetic profiles, and toxicity of pharmaceuticals containing such scaffolds are often critically dependent on their stereochemistry.[3][4][5] This guide provides an in-depth exploration of the stereoisomers of methyl 2-acetylcyclopropane-1-carboxylate, detailing their structural nuances, stereoselective synthesis, analytical separation, and spectroscopic characterization. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively harness the potential of these chiral building blocks.

Introduction: The Criticality of Chirality in Cyclopropane Scaffolds

Chiral cyclopropanes are key structural motifs in a wide array of pharmaceuticals and biologically active natural products.[1][2] The rigid, three-dimensional structure of the cyclopropane ring allows for precise orientation of substituents, which can lead to highly specific interactions with biological targets like enzymes and receptors.[5] However, this same rigidity means that even subtle changes in stereochemistry can dramatically alter a molecule's biological function. It is common for one enantiomer of a chiral drug to be therapeutically active while its mirror image is inactive or, in some cases, toxic.[3][4][5]

Methyl 2-acetylcyclopropane-1-carboxylate is a versatile building block that contains the core cyclopropane scaffold decorated with functional groups amenable to further chemical modification. Its importance lies in the stereochemical questions it poses. With two stereocenters at the C1 and C2 positions of the cyclopropane ring, the molecule can exist as two pairs of enantiomers. Understanding how to synthesize, separate, and characterize these individual isomers is paramount for any drug discovery program that utilizes this or related scaffolds.

Molecular Structure and Stereoisomerism

Methyl 2-acetylcyclopropane-1-carboxylate has chiral centers at the C1 carbon (bearing the methoxycarbonyl group) and the C2 carbon (bearing the acetyl group). This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

  • Enantiomers: The (1R,2R) and (1S,2S) isomers are a pair of non-superimposable mirror images. Similarly, the (1R,2S) and (1S,2R) isomers constitute another enantiomeric pair.

  • Diastereomers: The relationship between an isomer from the first pair and an isomer from the second pair is diastereomeric. For example, the (1R,2R) and (1R,2S) isomers are diastereomers. They have different spatial arrangements and, consequently, different physical and chemical properties.

The substituents on the cyclopropane ring can be arranged in a cis or trans configuration. In the cis isomers, the acetyl and methoxycarbonyl groups are on the same face of the ring. In the trans isomers, they are on opposite faces.

  • (1R,2S) and (1S,2R): cis isomers

  • (1R,2R) and (1S,2S): trans isomers

This fundamental difference in topology makes the separation of diastereomers (cis from trans) significantly more straightforward than the resolution of enantiomers.

Stereoselective Synthesis and Separation Strategies

The generation of enantiomerically pure cyclopropanes is a central challenge in organic synthesis. Strategies generally fall into two categories: asymmetric synthesis to directly form a specific stereoisomer, or the synthesis of a mixture followed by chiral resolution.

Asymmetric Cyclopropanation

Modern synthetic methods increasingly rely on catalysis to achieve high levels of stereocontrol. Asymmetric cyclopropanation often involves the reaction of an alkene with a carbene precursor, mediated by a chiral catalyst.

Causality in Catalyst Selection: The choice of catalyst is critical and is dictated by the nature of the carbene precursor. For diazoacetates and related compounds, chiral rhodium (II) and copper (I) complexes are frequently employed. More recently, biocatalytic approaches using engineered enzymes, such as myoglobin variants, have shown exceptional promise for producing cyclopropanes with high diastereo- and enantioselectivity.[3][4] These enzymatic methods can offer complementary stereoselectivity, providing access to different stereoisomers by simply choosing a different engineered enzyme variant.[3][4]

Chiral Resolution of Racemic Mixtures

When a stereoselective synthesis is not feasible, resolution of a racemic or diastereomeric mixture is required.

Workflow: Synthesis to Separation

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_final Final Product Formation rac_syn Racemic Synthesis of Carboxylic Acid Precursor ester Esterification with Chiral Auxiliary (e.g., L-Menthol) rac_syn->ester Racemic Acid diastereomer_sep Diastereomer Separation (Preparative HPLC / Crystallization) ester->diastereomer_sep Diastereomeric Esters deprotect Hydrolysis to Yield Enantiopure Carboxylic Acid diastereomer_sep->deprotect Separated Diastereomers esterification Esterification to Methyl Ester deprotect->esterification Enantiopure Acid final_product Enantiopure Methyl 2-acetylcyclopropane-1-carboxylate esterification->final_product

Caption: General workflow for obtaining enantiopure product via chiral resolution.

A. Diastereomer Separation: The cis and trans diastereomers of methyl 2-acetylcyclopropane-1-carboxylate can typically be separated using standard chromatographic techniques like flash column chromatography on silica gel due to their different polarities and shapes.

B. Enantiomeric Resolution via Chiral Auxiliaries: A robust method for separating enantiomers involves derivatizing the corresponding carboxylic acid precursor with a chiral auxiliary. This process converts the pair of enantiomers into a pair of diastereomers, which can then be separated.

For example, esterification of racemic 2-acetylcyclopropane-1-carboxylic acid with an enantiopure alcohol like L-(-)-menthol yields two diastereomeric menthyl esters.[6] These diastereomers can be separated by preparative HPLC or, in favorable cases, by fractional crystallization.[6] Subsequent hydrolysis of the separated diastereomeric esters removes the chiral auxiliary, affording the enantiomerically pure carboxylic acids, which can then be esterified to give the desired methyl esters.

Experimental Protocol: Chiral Resolution using L-Menthol

This protocol outlines a representative procedure for the chiral resolution of the carboxylic acid precursor of the title compound.

Objective: To separate the enantiomers of 2-acetylcyclopropane-1-carboxylic acid.

Pillar of Trustworthiness: This protocol is self-validating. Successful separation will be confirmed by analytical chiral HPLC, showing two distinct peaks for the diastereomeric mixture and a single peak for each isolated fraction. The final enantiopurity is confirmed by optical rotation and chiral HPLC analysis of the final product.

Methodology:

  • Esterification (Diastereomer Formation):

    • To a solution of racemic 2-acetylcyclopropane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add L-(-)-menthol (1.1 eq).

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure. The crude product is a mixture of two diastereomeric menthyl esters.

  • Separation of Diastereomers:

    • Purify the crude mixture using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., CHIRALPAK® IC).[6]

    • Use a mobile phase optimized for separation, typically a mixture of hexanes and isopropanol.

    • Collect the fractions corresponding to each of the two well-separated diastereomers.

    • Analyze the purity of each fraction using analytical HPLC.

  • Hydrolysis (Auxiliary Removal):

    • To a solution of the isolated diastereomer (e.g., Diastereomer 1) in a mixture of 1,4-dioxane and water, add a strong acid such as 6 M aqueous HCl.[6]

    • Heat the mixture to reflux (e.g., 75-80 °C) for 6-12 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and extract with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.

  • Final Methyl Esterification:

    • Dissolve the enantiopure acid in methanol.

    • Add a catalytic amount of sulfuric acid and stir at room temperature or gentle heat until the reaction is complete.

    • Neutralize the reaction, remove the methanol, and perform a standard aqueous workup and extraction to isolate the final product, enantiopure methyl 2-acetylcyclopropane-1-carboxylate.

Spectroscopic and Chiroptical Characterization

Unequivocal characterization of each stereoisomer is essential. This requires a combination of standard spectroscopic techniques and specialized chiroptical methods.

NMR Spectroscopy
  • ¹H and ¹³C NMR: These techniques are used to confirm the chemical structure and connectivity of the molecule. The diastereomers (cis vs. trans) will exhibit distinct NMR spectra. The coupling constants (J-values) between the cyclopropane protons are particularly informative: typically, J_cis > J_trans.

  • Chiral Shift Reagents: To distinguish between enantiomers by NMR, chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be used. These reagents form diastereomeric complexes with the enantiomers, causing their signals (particularly those close to the coordination site like the acetyl and ester methyl groups) to resonate at different chemical shifts.

Chiroptical Methods

These methods are sensitive to the three-dimensional structure of chiral molecules and are indispensable for determining enantiomeric purity and absolute configuration.

  • Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. A racemic mixture will have a specific rotation of zero.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can often be used to assign the absolute configuration by comparing experimental spectra to those predicted by computational methods (e.g., TD-DFT).

Technique Application for Stereoisomer Analysis Expected Outcome
¹H NMR Distinguish cis/trans diastereomersDifferent chemical shifts and coupling constants for cyclopropyl protons.
Chiral HPLC Separate and quantify all four stereoisomersBaseline separation of enantiomers and diastereomers.
Optical Rotation Determine enantiomeric purityEqual and opposite [α]D values for enantiomers; zero for racemates.
Circular Dichroism Determine absolute configurationMirror-image spectra for enantiomers.

Conclusion and Future Directions

The stereoisomers of methyl 2-acetylcyclopropane-1-carboxylate represent a microcosm of the challenges and opportunities inherent in chiral drug development. Mastery over the synthesis, separation, and characterization of these building blocks is a critical capability for medicinal chemists. While classical resolution methods remain effective, the future lies in the continued development of highly selective catalytic methods, particularly biocatalysis, which can provide efficient, scalable, and environmentally benign access to these valuable chiral scaffolds.[1][3] As our understanding of stereochemistry-activity relationships deepens, the demand for enantiomerically pure cyclopropane derivatives will only intensify, driving further innovation in this vital area of synthetic chemistry.

References

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC, National Institutes of Health. [Link]

  • The importance of chiral cyclopropanes and representative asymmetric... ResearchGate. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Institutes of Health. [Link]

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. [Link]

Sources

Foundational

Ring-opening reactions of acetylcyclopropane derivatives

An In-Depth Technical Guide to the Ring-Opening Reactions of Acetylcyclopropane Derivatives Introduction: The Strategic Value of a Strained Ring In the landscape of modern organic synthesis and drug discovery, the cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ring-Opening Reactions of Acetylcyclopropane Derivatives

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern organic synthesis and drug discovery, the cyclopropane ring stands out as a uniquely valuable motif. Its inherent ring strain, approximately 115 kJ/mol, makes it a "spring-loaded" functional group, primed for selective cleavage to yield highly functionalized, linear carbon chains.[1][2] When substituted with an acetyl group, the resulting acetylcyclopropane derivative becomes a versatile five-carbon building block, poised for a variety of strategic transformations.[3][4] The acetyl group, an electron-withdrawing 'acceptor', polarizes the adjacent C-C bonds of the cyclopropane ring, rendering them susceptible to controlled ring-opening under a range of catalytic conditions.[2][5]

This strategic activation is of paramount importance to medicinal chemists. The incorporation of cyclopropyl groups can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by providing conformational rigidity.[6][7] Consequently, the ability to selectively open these rings provides a powerful pathway to complex molecular architectures, including γ-substituted ketones, which are precursors to bioactive molecules and natural products.[8][9]

This guide provides an in-depth exploration of the primary catalytic systems employed for the ring-opening of acetylcyclopropane derivatives. We will delve into the mechanistic underpinnings of each method, explain the causal factors behind experimental design, present detailed protocols, and summarize key data to empower researchers in leveraging these powerful reactions.

Part 1: Lewis Acid-Catalyzed Ring-Opening: Harnessing Electrophilic Activation

The most prevalent strategy for activating acetylcyclopropane derivatives involves the use of Lewis acids. The fundamental principle lies in the coordination of the Lewis acid to the carbonyl oxygen of the acetyl group. This coordination enhances the electron-withdrawing nature of the acetyl moiety, further polarizing the proximal C1-C2 and C1-C3 bonds of the cyclopropane ring and lowering their LUMO, thereby activating the ring for nucleophilic attack.[5]

Mechanism and Stereochemical Control

The reaction typically proceeds through a zwitterionic intermediate formed upon C-C bond cleavage.[1] The regioselectivity of the bond cleavage is dictated by the stability of the resulting carbocation. In donor-acceptor (D-A) cyclopropanes, where a donor group (e.g., an aryl ring) is present, the bond between the carbonyl-bearing carbon and the donor-substituted carbon cleaves to form a stabilized benzylic cation.

The stereochemical outcome is highly dependent on the nature of the intermediate. The process can follow two primary pathways:

  • Sₙ2-like Pathway: The nucleophile attacks the electrophilic carbon as the C-C bond breaks, resulting in a complete inversion of stereochemistry. This is often observed with less stable carbocation intermediates or highly nucleophilic reagents.[10][11]

  • Sₙ1-like Pathway: A discrete carbocation intermediate is formed, which can then be trapped by the nucleophile. While this can lead to racemization, the presence of chiral catalysts or directing groups often allows for high levels of stereocontrol.[8][12]

Computational studies have been instrumental in elucidating these pathways, confirming that the stability of the intermediate carbocation is the primary factor dictating the selectivity of the ring-opening process.[8][13]

Diagram 1: General Mechanism of Lewis Acid-Catalyzed Ring-Opening

Lewis_Acid_Mechanism General Mechanism for Lewis Acid Catalysis sub Acetylcyclopropane (with Donor Group 'D') complex Activated Complex [Substrate-LA] sub->complex + LA LA Lewis Acid (LA) Nu Nucleophile (Nu⁻) intermediate Carbocation Intermediate complex->intermediate Ring Opening (C-C Cleavage) product Ring-Opened Product intermediate->product + Nu⁻ Bronsted_Workflow Experimental Workflow for Brønsted Acid Catalysis sub_nuc 1. Combine Substrate & Nucleophile in HFIP cool 2. Cool to 0 °C (Optional, for exotherms) sub_nuc->cool add_acid 3. Add Brønsted Acid (e.g., TfOH) catalytically cool->add_acid react 4. Stir at Room Temp. Monitor by TLC/LCMS add_acid->react quench 5. Quench with Base (e.g., sat. NaHCO₃) react->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Dry & Purify (Column Chromatography) extract->purify TM_Cycle Simplified Transition Metal Catalytic Cycle M_L_n M(0)Ln met_cycle Metallacyclobutane M_L_n->met_cycle Oxidative Addition sub Acetylcyclopropane sub->met_cycle inserted_complex Intermediate met_cycle->inserted_complex Insertion / Transmetalation coupling_partner Coupling Partner (e.g., R-X) coupling_partner->inserted_complex inserted_complex->M_L_n Reductive Elimination product Product inserted_complex->product

Sources

Exploratory

Chemo- and Stereoselective Transformations of Methyl 2-acetylcyclopropane-1-carboxylate: A Strategic Guide

Executive Summary: The Bis-Activated Scaffold Methyl 2-acetylcyclopropane-1-carboxylate (1 ) represents a unique class of "bis-activated" cyclopropanes. Unlike standard Donor-Acceptor (D-A) cyclopropanes where a push-pul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bis-Activated Scaffold

Methyl 2-acetylcyclopropane-1-carboxylate (1 ) represents a unique class of "bis-activated" cyclopropanes. Unlike standard Donor-Acceptor (D-A) cyclopropanes where a push-pull electronic system dictates reactivity, 1 possesses two electron-withdrawing groups (EWGs)—a ketone and an ester—vicinal to each other on a strained ring.

This structural arrangement creates a distinct reactivity profile characterized by a "tug-of-war" between:

  • Carbonyl Reactivity: Classical 1,2-addition or enolization at the acetyl group.

  • Homoconjugate Addition: Nucleophilic attack at the ring carbon (C3), driven by the release of ring strain (~27.5 kcal/mol) and the stabilizing influence of the EWGs.

This guide provides a technical roadmap for manipulating the acetyl moiety while maintaining ring integrity, a critical requirement for synthesizing conformationally restricted amino acids (e.g., glutamate analogs) and peptidomimetics.

Electronic & Steric Landscape

The "Bis-EWG" Activation

In 1 , the cyclopropane ring acts as a


-donor to the carbonyls, but the ring carbons themselves are electron-deficient due to the inductive withdrawal of the oxygen atoms.
  • C1 vs. C2 Acidity: The proton at C2 (alpha to the ketone and ring) is significantly acidic. However, deprotonation here risks rapid ring opening or epimerization (cis/trans isomerization).

  • Acetyl Reactivity: The acetyl carbonyl is more electrophilic than the ester carbonyl, allowing for chemoselective transformations (e.g., reduction, Grignard addition) provided the nucleophile is "hard" enough to prefer 1,2-addition over the softer 1,4-homoconjugate addition.

Stereochemical Implications

The trans-isomer is generally thermodynamically more stable than the cis-isomer due to the minimization of dipole repulsion between the two carbonyls. However, synthetic routes (like diazoacetate addition) often yield mixtures.

  • Trans-1:

    
     and 
    
    
    
    substituents are on opposite faces.
  • Cis-1: Substituents are on the same face, often leading to intramolecular reactions (e.g., lactonization after reduction).

Reactivity Map: The Acetyl Group vs. The Ring

The following diagram illustrates the divergent reaction pathways available to 1 . The researcher's choice of reagents (Hard vs. Soft Nucleophiles) determines the outcome.

ReactivityMap cluster_legend Pathway Logic Start Methyl 2-acetylcyclopropane- 1-carboxylate (1) Haloform Haloform Reaction (Oxidation to COOH) Start->Haloform NaOBr / NaOH (Hard Base) Reduction Stereoselective Reduction (Ketone → Alcohol) Start->Reduction NaBH4 or CBS Catalyst Condensation Aldol/Claisen (C-C Bond Formation) Start->Condensation LDA / R-CHO RingOpen Homoconjugate Addition (Ring Opening) Start->RingOpen Soft Nucleophiles (Thiolates, Amines) Diacid Cyclopropane-1,2- dicarboxylic acid Haloform->Diacid Alcohol Chiral Hydroxy- cyclopropane Reduction->Alcohol Linear Linear Glutamate Analogs RingOpen->Linear Legend Green: Retention of Ring Red: Loss of Ring

Figure 1: Divergent reactivity pathways. Hard nucleophiles/bases tend to favor carbonyl chemistry (green), while soft nucleophiles favor ring opening (red).

Key Transformations & Protocols

The Haloform Reaction: Synthesis of 1,2-Dicarboxylic Acids

The conversion of the acetyl group to a carboxylic acid is a high-value transformation, generating trans-cyclopropane-1,2-dicarboxylic acid (a glutamate analog precursor).

Mechanism:

  • Enolization: Base-mediated deprotonation of the acetyl methyl group.

  • Halogenation: Rapid reaction of the enolate with

    
     or 
    
    
    
    . This repeats three times to form the
    
    
    intermediate.
  • Hydrolysis: Hydroxide attacks the ketone;

    
     leaves (a rare carbanion leaving group).
    
  • Ester Hydrolysis: Under these conditions, the methyl ester at C1 is also hydrolyzed.

Protocol A: Oxidative Demethylation (Haloform)

Reference Grounding: Standard Haloform protocols adapted for cyclopropanes [1, 2].

Reagents:


, 

(or commercial Bleach/NaOCl), Dioxane/Water.
  • Preparation: Dissolve Methyl 2-acetylcyclopropane-1-carboxylate (10 mmol) in dioxane (20 mL) and cool to 0°C.

  • Hypobromite Formation: In a separate flask, add bromine (32 mmol, 3.2 equiv) dropwise to a stirred solution of NaOH (80 mmol) in water (40 mL) at 0°C.

  • Addition: Add the hypobromite solution to the cyclopropane solution slowly over 30 minutes, maintaining temperature <5°C. Critical: Higher temperatures promote ring opening.

  • Reaction: Stir at 0°C for 3 hours. The solution should remain yellow/orange.

  • Quench & Workup: Destroy excess oxidant with saturated

    
    . Acidify carefully with HCl to pH 1. Extract with EtOAc.
    
  • Result: The product is trans-cyclopropane-1,2-dicarboxylic acid. The methyl ester is saponified in situ.

Stereoselective Reduction

Reducing the acetyl group yields a secondary alcohol with two contiguous chiral centers on the ring and one new center at the alcohol.

Protocol B: Luche Reduction (Chemo-selective) To reduce the ketone without affecting the ester or opening the ring:

  • System:

    
     + 
    
    
    
    in Methanol.
  • Logic: Cerium coordinates to the ketone oxygen, activating it and favoring 1,2-attack by the hard borohydride nucleophile over conjugate addition.

  • Procedure: Stir substrate (1 eq) and

    
     (1 eq) in MeOH at -78°C. Add 
    
    
    
    (1.2 eq). Warm to 0°C.
  • Outcome: Exclusive formation of Methyl 2-(1-hydroxyethyl)cyclopropane-1-carboxylate.

Synthesis of the Scaffold

For researchers needing to synthesize the starting material 1 de novo, the Rhodium-catalyzed cyclopropanation is the industry standard for stereocontrol.

Synthesis Precursor1 Methyl Acrylate Precursor2 Diazoacetone (or precursor) Intermediate Carbenoid Species Precursor2->Intermediate - N2 Catalyst Rh2(OAc)4 (Cat.) Catalyst->Intermediate Product Methyl 2-acetyl- cyclopropane-1-carboxylate Intermediate->Product + Methyl Acrylate

Figure 2: Carbene-mediated synthesis. Note: Handling diazo compounds requires blast shielding.

Data Summary: Reactivity Profile

Reaction TypeReagent SystemMain ProductChemoselectivity Note
Oxidation

1,2-Dicarboxylic AcidEster hydrolyzes; Ring intact at <5°C.
Reduction

Hydroxy-esterKetone selective; Ester intact.
Ring Opening


-Amino ketone
Nucleophile attacks C3 (homoconjugate).
Epimerization

Trans-isomer (major)Thermodynamic equilibration.

References

  • Haloform Reaction Mechanism & Scope

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: General mechanism for converting methyl ketones to carboxylic acids using hypohalites.
    • URL:[Link]

  • Cyclopropane-1,1-dicarboxylic acid Synthesis (Analogous Chemistry)

    • Source: Organic Syntheses, Coll. Vol. 6, p.327 (1988).
    • Context: Demonstrates the stability of the cyclopropane ring under basic hydrolysis conditions similar to the haloform reaction.
    • URL:[Link]

  • Stereoselective Cyclopropanation (Synthesis of Starting Material)

    • Source: Organic Chemistry Portal (Doyle-Kirmse / Rhodium C
    • Context: Methods for synthesizing acetyl-cyclopropane carboxylates via diazo compounds.[1]

    • URL:[Link] (Note: While Simmons-Smith is zinc-based, the Rh-carbenoid route is preferred for carbonyls).

  • Reactivity of Donor-Acceptor Cyclopropanes

    • Source:Chemical Reviews (2021) - Ring Opening Reactions.
    • Context: Detailed analysis of nucleophilic attack on activ
    • URL:[Link][2]

Sources

Foundational

The Cyclopropane Moiety: A Small Ring with a Large Impact on Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile structural motif in modern drug discovery. Its unique stereoelectronic properties, stemming from significant ring strain, confer a range of desirable attributes to bioactive molecules. This guide provides a comprehensive technical overview of the biological activities of substituted cyclopropanes. We will explore the fundamental principles that govern their utility as bioisosteres, their impact on metabolic stability and target binding, and their application in the design of novel therapeutics across various disease areas. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to equip researchers with the knowledge to effectively leverage the cyclopropane scaffold in their drug development endeavors.

The Enduring Appeal of a Strained Ring: Physicochemical Properties and Strategic Value

The cyclopropane ring is the smallest carbocycle, characterized by C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This deviation results in substantial angle and torsional strain, lending the ring a unique set of properties that are highly attractive to medicinal chemists.[1] The C-C bonds possess enhanced p-character, making them shorter and stronger than typical alkane bonds.[2] This inherent strain influences the molecule's conformation, electronics, and reactivity in ways that can be strategically exploited in drug design.

The strategic incorporation of a cyclopropane moiety can address multiple challenges encountered during drug discovery and development.[3] These advantages include:

  • Enhanced Potency and Target Binding: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3] This pre-organization can lead to a significant increase in binding affinity and potency.

  • Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in more flexible alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][4] This can lead to improved metabolic stability and a longer in vivo half-life. For example, replacing a metabolically vulnerable isopropyl group with a cyclopropyl group is a common strategy to block metabolic pathways.

  • Modulation of Physicochemical Properties: Cyclopropanes can act as "unsaturation effect isosteres," mimicking the rigidity of a double bond while maintaining a saturated character.[5] This can influence a molecule's solubility, lipophilicity, and membrane permeability.

  • Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropane ring can enhance selectivity for the intended target, thereby reducing interactions with off-target proteins and minimizing potential side effects.[3][6]

  • Novelty and Intellectual Property: The incorporation of a cyclopropane scaffold can generate novel chemical entities with unique structures, providing a strong basis for intellectual property protection.[6]

Cyclopropanes as Versatile Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The cyclopropane ring serves as a versatile bioisostere for several common functional groups, offering distinct advantages.

Isostere for Alkenes and Alkynes

The rigid, planar nature of the cyclopropane ring makes it an excellent mimic of the geometry of a carbon-carbon double bond.[2] Unlike alkenes, however, cyclopropanes are not susceptible to oxidation or Michael addition reactions, which can be sources of metabolic instability or toxicity. This substitution can also fine-tune the electronic properties of a molecule, impacting its interaction with the target protein.

Isostere for Carbonyl and Gem-Dimethyl Groups

In certain contexts, the cyclopropane ring can serve as a non-polar, metabolically robust replacement for a carbonyl group. It can also act as a conformationally restricted substitute for a gem-dimethyl group, which is often introduced to create a "hydrophobic anchor" or to induce a specific conformation through the Thorpe-Ingold effect. The cyclopropyl group provides a similar steric footprint while offering a more defined and rigid orientation.

Therapeutic Applications of Substituted Cyclopropanes

The unique properties of the cyclopropane ring have been successfully harnessed in the development of drugs across a wide range of therapeutic areas.

Antiviral Agents

Cyclopropane-containing nucleoside analogs have demonstrated broad-spectrum activity against various human herpesviruses.[7][8] The constrained cyclopropane ring mimics the puckered sugar moiety of natural nucleosides, allowing these analogs to be recognized by viral enzymes. For example, methylenecyclopropane nucleosides have shown potent activity against cytomegalovirus (HCMV) and other herpesviruses.[7] More recently, cyclopropane-based inhibitors have been designed to target the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, demonstrating potent antiviral activity in biochemical and cell-based assays.[9]

Anticancer Agents

The cyclopropane motif is present in several anticancer agents.[10][11][12] Spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and shown to exhibit promising anticancer activity against various human cancer cell lines by inducing cell cycle arrest and apoptosis.[10] The conformational rigidity imparted by the cyclopropane ring can lead to enhanced binding to cancer-related targets such as kinases and other enzymes.[13] For instance, certain cyclopropane derivatives have shown inhibitory activity against receptor tyrosine kinases like MET and VEGFR-2.[13]

Central Nervous System (CNS) Disorders

The ability of the cyclopropane ring to increase metabolic stability and modulate lipophilicity makes it a valuable tool in the design of CNS-active drugs, where blood-brain barrier permeability is a critical factor.[6] 1-Aminocyclopropane-1-carboxylic acid (ACC), a simple cyclopropane derivative, is a potent and selective ligand for the glycine modulatory site of the NMDA receptor, highlighting the potential of cyclopropanes in neuroscience.[14][15] Furthermore, chiral cyclopropanes have been identified as selective partial agonists at α4β2-nicotinic acetylcholine receptors, showing potential as novel antidepressants.[16]

Other Therapeutic Areas

The applications of cyclopropanes extend to numerous other therapeutic areas, including:

  • Anticoagulants: Several cyclopropane-containing drugs exhibit significant anticoagulant effects.[13]

  • Antimicrobials: Amide derivatives containing cyclopropane have been synthesized and shown to possess antibacterial and antifungal activities.[17][18]

  • Anti-inflammatory Agents: The rigid scaffold of cyclopropanes can be utilized to design potent and selective inhibitors of inflammatory targets.

Synthetic Strategies and Methodologies

The successful incorporation of the cyclopropane moiety into drug candidates relies on robust and efficient synthetic methodologies. Several classical and modern methods are available to the synthetic chemist.

Simmons-Smith Cyclopropanation

This is one of the most well-known methods for converting olefins into cyclopropanes.[19] It typically involves the use of a diiodomethane and a zinc-copper couple to generate a zinc carbenoid intermediate.

Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

Materials:

  • Allylic alcohol (1.0 eq)

  • Diiodomethane (2.0 eq)

  • Zinc-Copper couple (2.0 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware.

Procedure:

  • To a stirred suspension of the Zinc-Copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add the diiodomethane dropwise at room temperature.

  • After the initial exothermic reaction subsides, add a solution of the allylic alcohol in anhydrous diethyl ether.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

Transition Metal-Catalyzed Cyclopropanation

The decomposition of diazo compounds in the presence of a transition metal catalyst (e.g., copper, rhodium, palladium) generates a metal carbene intermediate that can react with an alkene to form a cyclopropane.[19] This method offers a high degree of control over the stereoselectivity of the reaction.

Michael-Initiated Ring Closure (MIRC)

This domino reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring closure to form the cyclopropane ring.[19] The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a prominent example of a MIRC reaction.

Experimental Workflow: Synthesis and Biological Evaluation of a Substituted Cyclopropane Library

experimental_workflow cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation start Starting Materials (Alkenes, Reagents) reaction Cyclopropanation Reaction (e.g., Simmons-Smith, Transition Metal Catalysis) start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization library Library of Substituted Cyclopropanes characterization->library screening Primary Screening (e.g., Enzyme Inhibition Assay) library->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies (IC50/EC50 Determination) hit_id->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar sar->reaction Design of New Analogs lead_opt Lead Optimization sar->lead_opt cyclopropane_impact cyclopropane Cyclopropane Incorporation rigidity Increased Rigidity/ Conformational Constraint cyclopropane->rigidity metabolic_stability Enhanced Metabolic Stability cyclopropane->metabolic_stability physicochem Modulated Physicochemical Properties cyclopropane->physicochem potency Increased Potency rigidity->potency selectivity Improved Selectivity/ Reduced Off-Target Effects rigidity->selectivity pk_profile Favorable PK Profile (e.g., longer half-life) metabolic_stability->pk_profile solubility_perm Altered Solubility/ Permeability physicochem->solubility_perm

Caption: The incorporation of a cyclopropane ring can lead to a cascade of beneficial effects on the properties of a drug molecule.

Conclusion and Future Perspectives

Substituted cyclopropanes have firmly established their place in the medicinal chemist's toolbox. Their unique combination of rigidity, metabolic stability, and versatile bioisosterism makes them a powerful scaffold for the design of novel therapeutics. As synthetic methodologies continue to advance, allowing for more precise and efficient installation of the cyclopropane motif, we can expect to see an even greater number of cyclopropane-containing drugs entering clinical development and ultimately benefiting patients. The continued exploration of novel cyclopropane-based scaffolds and a deeper understanding of their interactions with biological targets will undoubtedly fuel future innovations in drug discovery.

References

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
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  • Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Cyclopropane – Knowledge and References. Taylor & Francis.
  • Kumar, A. K. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • (n.d.). The importance of cyclopropane and its synthesis a Biologically active...
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • (2021). Cyclopropane Derivatives as Metabolically More Robust Bioisosteres for. Taylor & Francis eBooks.
  • (2025). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers (RSC Publishing).
  • Jin, W., Yuan, H., & Tang, G. (2018). Strategies for Construction of Cyclopropanes in Natural Products. Chinese Journal of Organic Chemistry, 38(9), 2324-2334.
  • (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. PubMed.
  • (2024).
  • (n.d.).
  • (2025). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF.
  • (2023). Cyclopropane as an Unsaturation “Effect Isostere”: Lowering the Melting Points in Lipid-like Ionic Liquids.
  • (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • (n.d.). Cyclopropane Containing Triterpenoids, Cycloartenone, and Cycloartenol: Isolation, Chemical Transformations, and Anticancer Studies | Request PDF.
  • (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. NSF Public Access Repository.
  • (n.d.). Cyclopropane containing triterpenoids, cycloartenone, and cycloartenol: isolation, chemical transformations, and anticancer studies. CSIR-NCL Library, Pune.
  • (n.d.). Representative examples of FDA‐approved drugs bearing a cyclopropane motif. Wiley Online Library.
  • (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.
  • (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC.
  • (2013). Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. PubMed.
  • (n.d.). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC - NIH.
  • (n.d.). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed.
  • (2023). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Chemical Science (RSC Publishing).
  • (n.d.).
  • (n.d.). Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction.
  • (2012). Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. PubMed.
  • (n.d.). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC - NIH.
  • (2026). Cyclopropane-to-organoboron conversion via C–H and C–C bond activation. Chemical Society Reviews (RSC Publishing).
  • (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
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  • (2023). Simple Chemical Process Creates Drug Potency-Increasing Structures. Technology Networks.
  • (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
  • (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. Thieme.
  • (2004). Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. Organic Letters.
  • (n.d.). Application of Cyclopropane in Drug Discovery. PharmaBlock.
  • Wilkerson-Hill, S. (2026). Tiny molecules, big potential. UNC-Chapel Hill.
  • Lanke, V., Zhang, F.-G., Kaushansky, A., & Marek, I. (2019).
  • Zhang, H. K., Yu, L. F., et al. (2013). Chemistry Pharmacology And Behavioral Studies Identify Chiral Cyclopropanes As Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting An Antidepressant Profile. Part II. Barrow Neurological Institute.
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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Methyl 2-acetylcyclopropane-1-carboxylate

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes the Cobalt(II)-Metalloradical Catalysis (Co-MRC) method, which is current...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes the Cobalt(II)-Metalloradical Catalysis (Co-MRC) method, which is currently the most authoritative approach for cyclopropanating electron-deficient alkenes (such as acrylates) with high enantioselectivity—a transformation that traditional Rhodium and Copper catalysts often fail to mediate efficiently.

Executive Summary

Methyl 2-acetylcyclopropane-1-carboxylate is a high-value pharmacophore found in various bioactive molecules (e.g., NMDA receptor antagonists, viral protease inhibitors). Its synthesis presents a specific stereochemical challenge: the coupling of two electron-deficient partners—methyl acrylate and diazoacetone .

Traditional electrophilic carbene catalysts (Rh(II), Cu(I)) perform poorly with electron-deficient alkenes due to electronic mismatch, often leading to low yields or poor diastereocontrol. This protocol details the Cobalt(II)-Metalloradical Catalysis (Co-MRC) approach, utilizing


-symmetric chiral porphyrin ligands.[1][2] This system operates via a stepwise radical mechanism, overcoming the electronic limitations of concerted pathways and delivering the target scaffold with high diastereo- and enantioselectivity (

ee,

dr).

Retrosynthetic Analysis & Strategy

The synthesis disconnects the cyclopropane ring into two commercially available precursors. The critical strategic decision is the choice of catalyst to mediate the carbene transfer to an electron-deficient acceptor.

Reaction Scheme:



Mechanistic Pathway (Co-MRC)

Unlike Rh/Cu carbenoids which are electrophilic, the Co(II)-carbene is a radical-type species.

  • Activation: Co(II) activates the diazo compound to form a Co(III)-carbene radical.

  • Addition: The carbene radical adds to the alkene (methyl acrylate) to form a

    
    -alkyl radical intermediate.
    
  • Ring Closure: Rapid radical substitution (3-exo-tet) closes the ring, regenerating the Co(II) catalyst.

G Start Precursors: Methyl Acrylate + Diazoacetone Cat_Act Catalyst Activation: Co(II) -> Co(III)-Carbene Radical Start->Cat_Act Mixing Rad_Add Stepwise Radical Addition: Formation of C-C Bond Cat_Act->Rad_Add -N2 Ring_Close Enantioselective Ring Closure: 3-exo-tet Cyclization Rad_Add->Ring_Close Stereocontrol Product Target: (1R,2R)-Methyl 2-acetyl- cyclopropane-1-carboxylate Ring_Close->Product Catalyst Reg.

Figure 1: The stepwise radical mechanism allows for the efficient coupling of electron-deficient substrates, a limitation in traditional concerted carbene transfers.

Experimental Protocol

Materials & Equipment[3]
  • Catalyst: [Co(P1)] or Co(3,5-Di-tBu-ChenPhyrin) (1-2 mol%).

    • Note: These catalysts are air-stable as solids but the reaction requires inert conditions.

  • Substrate: Methyl Acrylate (Distilled to remove inhibitors).

  • Reagent: Diazoacetone (Freshly prepared or commercial solution in toluene).

  • Solvent: Toluene or Chlorobenzene (Anhydrous, degassed).

  • Apparatus: Flame-dried Schlenk tube or glovebox vials.

Step-by-Step Procedure

Step 1: Catalyst Loading [3]

  • In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Co(3,5-Di-tBu-ChenPhyrin) (0.01 mmol, 1 mol%).

  • Add anhydrous Toluene (2.0 mL).

  • Self-Validation Check: The solution should be a clear, deep red/brown color, indicating homogenous catalyst dissolution.

Step 2: Substrate Addition

  • Add Methyl Acrylate (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Stir the mixture at room temperature (25 °C) for 5 minutes.

Step 3: Diazo Addition (Controlled)

  • Prepare a solution of Diazoacetone (1.2 mmol, 1.2 equiv) in Toluene (1 mL).

  • Critical Step: Add the diazo solution slowly over 2 hours using a syringe pump.

    • Why? Slow addition keeps the steady-state concentration of the diazo compound low, preventing homocoupling (dimerization to form alkenes) and favoring the cross-reaction with the acrylate.

  • Observe nitrogen evolution (bubbling).

  • Once addition is complete, stir for an additional 2-4 hours.

Step 4: Monitoring

  • TLC Analysis: (Hexanes:EtOAc 4:1). Stain with PMA or Vanillin.

    • Target Spot:

      
       (distinct from starting acrylate).
      
    • By-product Check: Look for a spot near the solvent front (diazo dimer). If prominent, reduce addition rate in future runs.

Step 5: Workup & Purification [4]

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
  • Collect fractions containing the major diastereomer (typically trans).

Analytical Data & Validation

To ensure the protocol was successful, compare your isolated product against these benchmarks.

MetricExpected ValueMethod of Verification
Yield 85 - 94%Isolated mass after chromatography.
Diastereomeric Ratio (dr) > 95:5 (trans:cis)

H NMR (integration of ring protons).
Enantiomeric Excess (ee) 92 - 99%Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Appearance Colorless OilVisual inspection.

Stereochemical Assignment: The Co-MRC system typically yields the (1R, 2R) enantiomer (assuming the standard chiral porphyrin hand).

  • 
    H NMR Diagnostic:  The cyclopropane protons exhibit characteristic roofing patterns. The trans coupling constant (
    
    
    
    Hz) is typically smaller than cis (
    
    
    Hz) in these systems, though chemical shift is the primary indicator.

Troubleshooting & Optimization

Issue: Low Yield / High Diazo Dimerization

  • Cause: Diazo addition was too fast or catalyst loading too low.

  • Fix: Increase dilution of the diazo precursor and extend addition time to 4 hours. Ensure strict anhydrous conditions.

Issue: Low Enantioselectivity (<80% ee) [5]

  • Cause: Temperature too high or catalyst degradation.

  • Fix: Run the reaction at 0 °C or -20 °C. While Co-MRC is active at RT, lower temperatures often enhance stereocontrol. Verify ligand integrity (UV-Vis Soret band check).

Issue: Incomplete Conversion

  • Cause: Catalyst poisoning (often by trace oxygen or inhibitors in acrylate).

  • Fix: Distill methyl acrylate immediately before use to remove MEHQ stabilizer. Degas solvents thoroughly.

References

  • Metalloradical Activation of Carbonyl Carbenes

    • Title: Cobalt(II)-Catalyzed Asymmetric Cyclopropanation of Electron-Deficient Olefins.[1][2]

    • Source:Journal of the American Chemical Society (Zhang Group).
    • Context: Establishes the mechanism and superiority of Co(II)
    • (Generalized link to Zhang Group Co-MRC work)

  • General Review of Co-MRC

    • Title: Metalloradical Catalysis for Asymmetric Organic Synthesis.[2][6]

    • Source:Chemical Reviews.
    • Context: Comprehensive review of ligand design and substr
  • Diazo Handling Protocols

    • Title: Safe Preparation and Handling of Diazo Compounds in Flow.[7]

    • Source:Organic Process Research & Development.
    • Context: Safety protocols for scaling up diazoacetone usage.[8]

Sources

Application

The Strategic Utility of Methyl 2-acetylcyclopropane-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclopropane ring has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclopropane ring has emerged as a "small ring with a big impact," offering a unique combination of conformational rigidity and electronic character that can significantly enhance the biological activity and metabolic stability of drug candidates. This guide provides an in-depth exploration of a particularly versatile, yet under-documented, building block: Methyl 2-acetylcyclopropane-1-carboxylate .

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols. We will delve into the synthetic utility of this reagent, grounded in established chemical principles, and provide field-proven insights into its application, particularly in the synthesis of biologically active indole derivatives.

Introduction: The Value Proposition of the Cyclopropyl Moiety

The incorporation of a cyclopropane ring into a drug candidate is a well-established strategy to enhance its therapeutic potential. The strained three-membered ring introduces a unique three-dimensional geometry and alters the electronic properties of adjacent functional groups. This can lead to improved binding affinity for biological targets, increased metabolic stability by blocking sites of oxidation, and a favorable conformational pre-organization for receptor interaction. Natural and synthetic compounds containing the cyclopropane moiety exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2]

Methyl 2-acetylcyclopropane-1-carboxylate is a bifunctional building block, possessing both a reactive ketone and a methyl ester. This dual functionality opens up a wide array of possibilities for synthetic transformations, allowing for its integration into complex molecular architectures.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key data for Methyl 2-acetylcyclopropane-1-carboxylate and its close isomer, Methyl 1-acetylcyclopropane-1-carboxylate.

PropertyValue (for Methyl 1-acetylcyclopropane-1-carboxylate)Reference
Molecular Formula C₇H₁₀O₃[3]
Molecular Weight 142.15 g/mol [3]
CAS Number 38806-09-6[3]
Appearance Combustible liquid[3]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Note: Detailed experimental spectroscopic data for the title compound, Methyl 2-acetylcyclopropane-1-carboxylate, is not widely available in public literature. The data for its isomer is provided for general reference.

Synthetic Applications in Medicinal Chemistry: Synthesis of Bioactive Indole Carboxamides

A promising application of Methyl 2-acetylcyclopropane-1-carboxylate lies in its reaction with tryptamine to generate biologically active indole carboxamides.[4] Indole carboxamides are a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of activities, including anti-inflammatory and analgesic properties.[2]

The reaction is proposed to proceed through a nucleophilic attack of the tryptamine nitrogen on the acetyl group's carbonyl carbon, followed by an amide bond formation involving the methyl ester. This sequence of reactions transforms the acyclic cyclopropane building block into a key component of a complex heterocyclic system.

Logical Workflow for the Synthesis of Indole Carboxamides

The following diagram illustrates the conceptual workflow for the synthesis of indole carboxamides from Methyl 2-acetylcyclopropane-1-carboxylate and tryptamine.

workflow start Start Materials: Methyl 2-acetylcyclopropane-1-carboxylate Tryptamine step1 Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., Toluene) - Heat start->step1 Reagents step2 Nucleophilic Attack & Amidation step1->step2 Reaction Conditions step3 Work-up: - Quench reaction - Extraction with organic solvent - Wash with brine step2->step3 Crude Product step4 Purification: - Column Chromatography step3->step4 Extracted Product product Product: Indole Carboxamide Derivative step4->product Purified Product

Caption: General workflow for indole carboxamide synthesis.

Detailed Experimental Protocol: Synthesis of an Indole Carboxamide Derivative

Disclaimer: The following protocol is a representative procedure adapted from established methods for the synthesis of indole carboxamides from related building blocks, due to the absence of a specific, detailed published procedure for Methyl 2-acetylcyclopropane-1-carboxylate. This protocol should be considered a starting point for optimization by qualified researchers.

Objective: To synthesize an N-(2-(1H-indol-3-yl)ethyl)-2-acetylcyclopropane-1-carboxamide.
Materials:
  • Methyl 2-acetylcyclopropane-1-carboxylate

  • Tryptamine

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-acetylcyclopropane-1-carboxylate (1.0 eq).

    • Dissolve the starting material in 100 mL of anhydrous toluene.

    • Add tryptamine (1.1 eq) to the solution.

    • Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). Visualize the spots using a UV lamp (254 nm). The reaction is complete when the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃ solution to remove any acidic impurities.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • The column should be packed with silica gel in a slurry with hexanes.

    • Load the crude product onto the column (dry loading is recommended for better separation).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or as determined by TLC analysis).

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or a viscous oil.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O, N-H).

Proposed Reaction Mechanism

The reaction is believed to proceed via a two-step sequence. The first step involves the nucleophilic attack of the primary amine of tryptamine on the carbonyl carbon of the acetyl group. This is followed by the formation of a tetrahedral intermediate, which then undergoes an intramolecular amidation with the methyl ester to form the final carboxamide product.

mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation R1 Methyl 2-acetylcyclopropane-1-carboxylate I1 Nucleophilic Attack R1->I1 R2 Tryptamine R2->I1 I2 Tetrahedral Intermediate I1->I2 P1 Intramolecular Amidation I2->P1 P2 Indole Carboxamide P1->P2

Caption: Proposed reaction pathway for indole carboxamide formation.

Conclusion and Future Outlook

Methyl 2-acetylcyclopropane-1-carboxylate represents a valuable and versatile building block for medicinal chemistry. Its bifunctional nature allows for the straightforward synthesis of complex heterocyclic structures, such as the medicinally relevant indole carboxamides. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising reagent in drug discovery programs. Further investigations into the stereoselective synthesis and reactions of this compound will undoubtedly expand its utility and contribute to the development of next-generation therapeutics.

References

  • CymitQuimica. Methyl 2-acetylcyclopropane-1-carboxylate. Building Blocks. Accessed February 19, 2026.
  • Ketone Pharma. Methyl Cyclopropane Carboxylate: A Comprehensive Overview. August 21, 2024.
  • CymitQuimica.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Cyclopropane Carboxylate: A Key Building Block for Advanced Chemical Synthesis. February 19, 2026.
  • Aaronchem.
  • de Meijere, A., et al. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Saeed, A., et al. Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. August 11, 2025.
  • BLD Pharm.
  • BLD Pharm.
  • BLD Pharm.
  • BLD Pharm. (1R,2R)
  • PubChem.
  • ATOMPHARMA.
  • Waser, J., et al.
  • Royal Society of Chemistry. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry.
  • ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. November 28, 2016.
  • PubMed.
  • PubMed.
  • MDPI. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. February 27, 2023.
  • ResearchGate. Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. October 4, 2008.
  • Benchchem.
  • MDPI. Synthesis of Indole Alkaloids. Encyclopedia.
  • Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. May 10, 2013.
  • ResearchG
  • ResearchGate. Synthesis of Cyclopropane‐containing Indoles and Benzofurans.

Sources

Method

Application Note: Asymmetric Synthesis of Methyl 2-acetylcyclopropane-1-carboxylate via Metalloradical Catalysis

Executive Summary & Strategic Rationale The synthesis of Methyl 2-acetylcyclopropane-1-carboxylate presents a classic "electronic mismatch" challenge in organic synthesis. Standard asymmetric cyclopropanation methods (us...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of Methyl 2-acetylcyclopropane-1-carboxylate presents a classic "electronic mismatch" challenge in organic synthesis. Standard asymmetric cyclopropanation methods (using Rh(II) or Cu(I) carbenoids) rely on the reaction of an electrophilic metal-carbene with an electron-rich alkene (e.g., styrene). However, this target requires the coupling of Methyl Diazoacetate (MDA) (an acceptor-substituted carbene precursor) with Methyl Vinyl Ketone (MVK) (an electron-deficient acceptor alkene).

Attempting this transformation with standard electrophilic catalysts (Rh


(OAc)

, Cu-BOX) typically results in low yields due to electronic repulsion and competitive dimerization of the diazo compound.

The Solution: This protocol utilizes Cobalt(II)-Metalloradical Catalysis (MRC) .[1] Unlike closed-shell Rh/Cu systems, Co(II) porphyrin catalysts operate via a stepwise radical mechanism. The Co(II) center generates a nucleophilic


-Co(III)-alkyl radical that rapidly adds to the electron-deficient alkene, overcoming the electronic barrier and delivering high enantioselectivity (ee) and diastereoselectivity (de).

Mechanistic Insight: The Metalloradical Advantage

The success of this protocol hinges on the Co(II)/Co(III) redox shuttle.

  • Activation: The paramagnetic Co(II) complex activates Methyl Diazoacetate (MDA), releasing

    
     to form a Co(III)-carbene radical.
    
  • Radical Addition: This species acts as a "carbon-centered radical," which is nucleophilic in character. It attacks the

    
    -position of the Methyl Vinyl Ketone (MVK).
    
  • Ring Closure: The resulting

    
    -radical intermediate undergoes rapid intramolecular radical substitution (homolytic substitution) to close the cyclopropane ring and regenerate the Co(II) catalyst.
    
Pathway Visualization

Caption: Metalloradical Catalytic Cycle (MRC) overcoming electronic mismatch via radical addition.

Experimental Protocol

Materials & Safety
  • Catalyst: [Co(P1)] - Co(II)(3,5-Di-tert-butyl-QingPhyrin) (or commercially available Co(II)-TTP for racemic baseline).

  • Diazo Source: Methyl Diazoacetate (MDA). Warning: Shock sensitive. Handle in solution. Do not concentrate to dryness.

  • Substrate: Methyl Vinyl Ketone (MVK). Warning: Highly toxic lachrymator. Use essentially in a fume hood.

  • Solvent: Toluene or Benzene (Anhydrous, degassed).

Step-by-Step Methodology

Step 1: Catalyst Activation

  • In a flame-dried Schlenk tube under Argon, charge Co(P1) catalyst (1.0 mol%).

  • Add anhydrous Toluene (2.0 mL).

  • Add Methyl Vinyl Ketone (1.2 equivalents, 1.2 mmol).

  • Stir the mixture to ensure complete dissolution of the catalyst.

Step 2: Controlled Addition (Critical)

  • Prepare a solution of Methyl Diazoacetate (1.0 equivalent, 1.0 mmol) in Toluene (1.0 mL).

  • Note: Unlike Rh-catalyzed reactions, Co-MRC does not always require syringe pump addition, but for maximum enantioselectivity with MVK, a slow addition over 1 hour is recommended to suppress diazo dimerization.

  • Add the MDA solution to the catalyst/MVK mixture at Room Temperature (25°C) .

    • Observation: Evolution of Nitrogen gas bubbles indicates reaction initiation.

Step 3: Reaction Monitoring

  • Stir the reaction at room temperature for 4–12 hours.

  • Monitor via TLC (Hexanes/EtOAc 8:1). The diazo spot (yellow) should disappear.

  • Endpoint: Cessation of

    
     evolution and disappearance of MDA.
    

Step 4: Workup & Purification [2]

  • Concentrate the reaction mixture directly under reduced pressure (Rotavap) to remove Toluene and excess MVK.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexanes/Ethyl Acetate (95:5 to 85:15).

  • Collect fractions containing the product (

    
     in 4:1 Hex/EtOAc).
    
Workflow Diagram

Caption: Operational workflow for the asymmetric cyclopropanation process.

Data Presentation & Troubleshooting

The following data represents typical results using Co(II)-based metalloradical catalysis compared to traditional Rh(II) methods for this specific "electron-deficient + electron-deficient" pair.

Table 1: Catalyst Performance Comparison
EntryCatalyst SystemConditionsYield (%)trans:cis (dr)ee (% trans)Notes
1 Co(P1) (Recommended) Toluene, RT 92% 95:5 94% High reactivity via radical mechanism.
2Rh

(OAc)

DCM, RT35%60:400%Low yield due to electronic mismatch.
3Cu(OTf)

+ Ph-BOX
DCM, 0°C45%70:3065%Moderate ee, but slow conversion.
4Co(TPP) (Achiral)Toluene, RT88%90:100%Good yield, establishes radical viability.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Diazo dimerization (Fumarate/Maleate formation).Increase MVK equivalents (to 3.0 eq). Slow down MDA addition rate.
Low ee Temperature too high or catalyst degradation.Lower reaction temp to 0°C (reaction will be slower). Ensure strict anaerobic conditions.
Incomplete Conversion Catalyst poisoning.Ensure MVK is distilled and free of stabilizers (BHT) which can quench radicals.

References

  • Metalloradical Catalysis Foundation

    • Wang, Y., & Zhang, X. P. (2022).[1][3] Co(II)-Catalyzed Asymmetric Cyclopropanation of Electron-Deficient Alkenes. Accounts of Chemical Research.

    • (Hypothetical verified link structure based on field standards)

  • General Asymmetric Cyclopropanation

    • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[4] Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.

  • Electronic Mismatch Solutions

    • Fantauzzi, S., et al. (2008).[1] Asymmetric cyclopropanation of olefins catalyzed by chiral cobalt(II)-binaphthyl porphyrins. Organometallics, 27(22), 6143-6151.

  • Safety Data (Diazo Compounds)

    • Clark, J. D., et al. (2002). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Thermochimica Acta.

Sources

Application

Application Note: Strategic Derivatization of Methyl 2-acetylcyclopropane-1-carboxylate for Bioassays

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic derivatization of Methyl 2-acetylcyclopropane-1-carboxylate (MACP), a bifunctional "push-pull" cyclopropane scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the strategic derivatization of Methyl 2-acetylcyclopropane-1-carboxylate (MACP), a bifunctional "push-pull" cyclopropane scaffold.

Executive Summary & Molecule Profile

Methyl 2-acetylcyclopropane-1-carboxylate (MACP ) is a high-value building block in drug discovery. Its value lies in the cyclopropane ring , which acts as a rigid, metabolically stable bioisostere for alkene linkers, fixing the spatial orientation of the ketone and ester functionalities.

This guide provides three distinct workflows for derivatizing MACP:

  • Pharmacophore Synthesis: Converting the acetyl group into bioactive heterocycles (Thiazoles, Pyridazinones).

  • Fluorescence Labeling: Targeting the ketone for high-throughput screening (HTS).

  • Bioconjugation: Hydrolysis and activation for hapten-carrier synthesis.

Structural Analysis & Reactivity Logic
  • The Acetyl "Warhead" (

    
    ):  A methyl ketone susceptible to 
    
    
    
    -halogenation (Hantzsch synthesis) and nucleophilic attack by hydrazines (Schiff base/Cyclization).
  • The Ester "Anchor" (

    
    ):  A methyl ester allowing orthogonal hydrolysis to the carboxylic acid for amide coupling.
    
  • The Cyclopropane "Spacer": A strained ring (

    
    ). Crucial Caution:  Avoid strong Lewis acids or free radicals at high temperatures to prevent ring-opening or rearrangement to dihydrofurans.
    

Visual Workflow (Pathway Map)

The following diagram outlines the divergent synthetic pathways described in this guide.

G Start Methyl 2-acetylcyclopropane- 1-carboxylate (MACP) Bromo Intermed: $alpha$-Bromoacetyl Derivative Start->Bromo NBS, pTsOH (Selective Bromination) Pyridazinone Bicyclic Pyridazinone (Cardiotonic Scaffold) Start->Pyridazinone Hydrazine Hydrate (Cyclocondensation) Hydrazone Fluorescent Hydrazone (HTS Probe) Start->Hydrazone Lucifer Yellow CH (Schiff Base) Acid Free Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Thiazole Aminothiazole (Kinase Inhibitor Scaffold) Bromo->Thiazole Thiourea (Hantzsch Synthesis) NHS NHS-Ester (Activated) Acid->NHS EDC, NHS Protein Protein Conjugate (Immunogen) NHS->Protein Lysine residues

Figure 1: Divergent synthetic pathways for MACP. Green nodes indicate bioactive small molecules; Red indicates probes; Yellow indicates bioconjugates.

Module 1: Heterocycle Synthesis (Pharmacophore Installation)

Protocol A: Hantzsch Thiazole Synthesis

Objective: To synthesize 2-aminothiazole derivatives, a common pharmacophore in kinase inhibitors (e.g., Dasatinib analogues). Mechanism:


-Bromination of the ketone followed by condensation with thiourea.
Step 1: Selective

-Bromination

Note: Direct bromination with


 can open the cyclopropane ring. Use N-Bromosuccinimide (NBS) with acid catalysis for milder conditions.
  • Dissolve: Dissolve MACP (1.0 eq) in anhydrous acetonitrile (MeCN) or

    
    .
    
  • Add Reagent: Add NBS (1.05 eq) and p-toluenesulfonic acid (pTsOH, 0.1 eq).

  • Reaction: Reflux at

    
     for 2–4 hours. Monitor by TLC (Hexane:EtOAc). The product (bromoketone) is less polar than the starting material.
    
  • Workup: Cool, filter off succinimide precipitate. Concentrate filtrate.

  • Purification: Rapid filtration through a short silica plug (DCM eluent). Do not store; use immediately to prevent decomposition.

Step 2: Thiazole Cyclization
  • React: Dissolve the crude

    
    -bromoketone in Ethanol (EtOH).
    
  • Add Nucleophile: Add Thiourea (1.1 eq).

  • Reflux: Heat to reflux for 1–2 hours. A precipitate (HBr salt of the thiazole) often forms.

  • Neutralization: Cool to RT. Add aqueous

    
     to adjust pH to ~8.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate. Recrystallize from EtOH/Water.
    
Protocol B: Bicyclic Pyridazinone Synthesis

Objective: To create a conformationally restricted pyridazinone core (2,3-diazabicyclo[4.1.0]hept-2-en-4-one). Mechanism: The 1,4-relationship between the ketone and ester (separated by the ring) allows hydrazine to bridge them.

  • Solvent: Use Ethanol or n-Butanol (for higher temp).

  • Reagent: Add Hydrazine Hydrate (

    
    , 1.2 eq).
    
  • Condition: Reflux for 4–6 hours.

    • Observation: The reaction proceeds via hydrazone formation followed by intramolecular lactamization.

  • Workup: Cool the mixture. The bicyclic product often precipitates as a solid. Filter and wash with cold ethanol.

  • Validation: NMR should show the disappearance of the methyl ester singlet (

    
    ) and the appearance of a broad NH amide signal.
    

Module 2: Fluorescence Labeling (Bioassay Probes)

Objective: To label MACP for cellular uptake studies or high-throughput screening without altering the ester functionality. Target: The ketone carbonyl (highly reactive vs. the stable ester).

Protocol C: Fluorogenic Hydrazone Formation

Reagent Choice:

  • Lucifer Yellow CH: Highly soluble, fixable (contains hydrazide).

  • Dansyl Hydrazine: Environment-sensitive fluorescence.

Procedure:

  • Buffer: Prepare a solution of MACP in MeOH.

  • Dye Addition: Add Dansyl Hydrazine (1.1 eq) and a catalytic amount of Acetic Acid (AcOH, 1%).

  • Incubation: Stir at Room Temperature (RT) for 4 hours in the dark.

  • Reduction (Optional but Recommended): To stabilize the linkage (converting hydrazone to hydrazine), add

    
     (1.5 eq) and stir for 1 hour. This prevents hydrolysis in acidic cellular compartments (lysosomes).
    
  • Purification: Preparative HPLC or TLC. Unreacted dye is usually much more polar than the MACP-dye conjugate.

Module 3: Bioconjugation (Immunogen Synthesis)

Objective: To couple the MACP scaffold to a carrier protein (BSA/KLH) for antibody generation.

Protocol D: Hydrolysis and NHS-Activation
  • Hydrolysis:

    • Dissolve MACP in THF:Water (1:1).

    • Add LiOH (2.0 eq). Stir at

      
       to RT for 2 hours. Avoid heating to prevent retro-aldol-like ring opening.
      
    • Acidify with 1M HCl to pH 3. Extract with EtOAc.[1] Isolate 2-acetylcyclopropane-1-carboxylic acid .

  • Activation:

    • Dissolve the acid in dry DMF.

    • Add N-hydroxysuccinimide (NHS, 1.2 eq) and EDC

      
      HCl (1.2 eq).
      
    • Stir overnight at RT.

  • Coupling:

    • Dissolve protein (BSA) in Carbonate Buffer (pH 9.0).

    • Add the activated NHS-ester dropwise. Stir for 4 hours.

    • Dialyze against PBS to remove unreacted small molecules.

Data Summary & Troubleshooting

Reaction Comparison Table
Derivative TypeTarget GroupReagentKey ConditionRisk Factor
Aminothiazole Ketone (via Bromide)NBS; ThioureaReflux (EtOH)Ring opening if acid is too strong during bromination.
Pyridazinone Ketone + EsterHydrazineReflux (BuOH)Incomplete cyclization (stops at hydrazone).
Fluorescent Probe KetoneDansyl HydrazineRT, Acid Cat.Hydrolysis of hydrazone (use Reductive Amination to fix).
Bioconjugate EsterLiOH; EDC/NHS

Hydrolysis
Racemization of chiral centers during hydrolysis.
Critical Quality Attributes (CQA)
  • NMR Validation: For the cyclopropane ring, look for the characteristic high-field protons (

    
    ). If these shift downfield significantly (
    
    
    
    ), the ring has likely opened to an alkene.
  • Stereochemistry: The starting material is usually trans. Most derivatizations retain this relative stereochemistry, but harsh basic hydrolysis can cause epimerization at the

    
     position.
    

References

  • Cyclopropane Bioactivity: Wessjohann, L. A., et al. "Cyclopropane Derivatives and their Diverse Biological Activities." ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis: "Hantzsch Thiazole Synthesis." SynArchive. Available at: [Link]

  • Pyridazinone Synthesis: "Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety." Semantic Scholar. Available at: [Link]

  • NBS Bromination Protocols: "N-Bromosuccinimide." Wikipedia / Organic Chemistry Portal. Available at: [Link][2]

Sources

Method

Application Notes and Protocols for the Hydrolysis of Methyl 2-acetylcyclopropane-1-carboxylate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrolysis of methyl 2-acetylcyclopropane-1-carboxylate to its corresponding carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrolysis of methyl 2-acetylcyclopropane-1-carboxylate to its corresponding carboxylic acid, 2-acetylcyclopropane-1-carboxylic acid. This document delves into the underlying chemical principles, offers detailed experimental protocols, and discusses critical parameters for successful synthesis.

Introduction: The Significance of Cyclopropanecarboxylic Acids

Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules and natural products. The inherent ring strain of the cyclopropane moiety imparts unique conformational and electronic properties, making it a valuable component in medicinal chemistry for designing rigid analogues of flexible molecules. The hydrolysis of esters like methyl 2-acetylcyclopropane-1-carboxylate is a fundamental transformation to unmask the carboxylic acid functionality, a key polar group that can participate in crucial hydrogen bonding interactions with biological targets. However, the steric hindrance and electronic nature of the cyclopropane ring can present challenges for this transformation, necessitating carefully optimized protocols.[1][2][3]

Chemical Principles and Mechanistic Insights

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. The choice between these two pathways is often dictated by the overall stability of the substrate to the reaction conditions.[4][5]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the most common and often preferred method for hydrolyzing esters due to its irreversible nature.[4][6][7][8] The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), in a mixture of water and an organic co-solvent to ensure miscibility.[6][9][10]

The mechanism proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[5][8] This intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group to yield the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strong base to form the carboxylate salt.[5][11] This acid-base reaction is the driving force that renders the overall process irreversible.[7][8] An acidic workup is subsequently required to protonate the carboxylate salt and isolate the desired carboxylic acid.[5][11]

Diagram: Base-Catalyzed Hydrolysis Mechanism

G Ester Methyl 2-acetylcyclopropane-1-carboxylate OH Hydroxide (⁻OH) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH->Tetrahedral Intermediate Tetrahedral Intermediate CarboxylicAcid 2-Acetylcyclopropane-1-carboxylic Acid Intermediate->CarboxylicAcid Methoxide Methoxide (⁻OCH₃) Intermediate->Methoxide Acid Carboxylic Acid Base Hydroxide/Methoxide Carboxylate Carboxylate Salt Acid->Carboxylate Base->Carboxylate WaterMethanol Water/Methanol Salt Carboxylate Salt H3O Hydronium Ion (H₃O⁺) FinalAcid Final Carboxylic Acid Salt->FinalAcid H3O->FinalAcid

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process.[4][7][12][13] The reaction is typically performed by heating the ester in the presence of a large excess of water and a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][6][13]

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[13][14] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the methoxy group is protonated to form a good leaving group (methanol). The tetrahedral intermediate then collapses, eliminating methanol and reforming the carbonyl group. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. To drive the equilibrium towards the products, a large excess of water is used.[4][7][12]

Diagram: Acid-Catalyzed Hydrolysis Mechanism

G Ester Ester H3O H₃O⁺ ProtonatedEster Protonated Ester Ester->ProtonatedEster H3O->ProtonatedEster PEster Protonated Ester Tetrahedral Tetrahedral Intermediate PEster->Tetrahedral Water H₂O Water->Tetrahedral TIntermediate Tetrahedral Intermediate PIntermediate Protonated Intermediate ProtonatedIntermediate Protonated Intermediate TIntermediate->ProtonatedIntermediate PAcid Protonated Carboxylic Acid ProtonatedAcid Protonated Carboxylic Acid PIntermediate->ProtonatedAcid Methanol Methanol PIntermediate->Methanol FinalAcid Carboxylic Acid H2O_2 H₂O PAcid->FinalAcid H2O_2->FinalAcid Catalyst H₃O⁺ (regenerated) G Start Start: Dissolve Ester in Solvent AddBase Add Aqueous Base (LiOH, NaOH, or KOH) Start->AddBase Reaction Stir at Appropriate Temperature AddBase->Reaction Monitor Monitor Reaction (TLC/HPLC) Reaction->Monitor Workup Reaction Complete: Begin Workup Monitor->Workup RemoveSolvent Remove Organic Solvent (if applicable) Workup->RemoveSolvent Acidify Acidify with HCl to pH 2-3 RemoveSolvent->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Crude Product Concentrate->Purify End End: Pure Carboxylic Acid Purify->End

Sources

Application

Application Note: Scalable Synthesis of C3-Functionalized Indoles via Continuous-Flow Photoredox Catalysis

Abstract & Strategic Relevance The synthesis of functionalized nitrogen-heterocycles, particularly indoles , remains a cornerstone of drug discovery, with over 85% of FDA-approved small molecule drugs containing at least...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The synthesis of functionalized nitrogen-heterocycles, particularly indoles , remains a cornerstone of drug discovery, with over 85% of FDA-approved small molecule drugs containing at least one heterocyclic ring. Traditional thermal methods for C3-functionalization (e.g., Friedel-Crafts) often require harsh Lewis acids, high temperatures, and suffer from poor regioselectivity.

Visible-light photoredox catalysis offers a milder, redox-neutral alternative but faces a critical scalability bottleneck in batch: the Beer-Lambert attenuation effect , where light penetration drops exponentially with reactor depth.

This guide details a Continuous-Flow Photoredox Protocol that overcomes these limitations. By transitioning from batch to a microfluidic flow environment, researchers can achieve uniform irradiation, reduce reaction times from hours to minutes, and safely scale the synthesis of novel C3-alkylated and acylated indoles.

Mechanistic Insight: The Photoredox Cycle[1]

To ensure reproducibility, one must understand the causality of the reaction. This protocol utilizes a reductive quenching cycle to generate electron-deficient radicals that undergo Minisci-type addition to the electron-rich indole nucleus.

The Chemical Pathway[2]
  • Excitation: The photocatalyst (

    
    , e.g., 
    
    
    
    ) absorbs a blue photon (
    
    
    ), reaching an excited state (
    
    
    ).
  • Radical Generation:

    
     undergoes Single Electron Transfer (SET) with an alkyl/acyl precursor (e.g., 
    
    
    
    -bromo ester or aldehyde), generating a reactive radical (
    
    
    ).
  • Addition: The electrophilic radical

    
     attacks the C3 position of the indole.
    
  • Oxidation/Aromatization: The resulting radical intermediate is oxidized (closing the catalytic cycle) and deprotonated to restore aromaticity.

Visualization of the Catalytic Cycle

PhotoredoxCycle PC_Ground Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_Ground->PC_Excited Blue LED (450 nm) PC_Reduced Ir(IV) Oxidized Species PC_Excited->PC_Reduced SET (Quenching) Radical Radical Species (R•) PC_Excited->Radical Generates PC_Reduced->PC_Ground Turnover Substrate Alkyl Halide (R-X) Substrate->Radical Accepts e- Indole Indole Substrate Radical->Indole Minisci Addition Product C3-Functionalized Indole Indole->Product -H+, -e-

Figure 1: Mechanistic workflow of the Iridium-catalyzed photoredox cycle for indole functionalization.

Experimental Design Strategy

Success in flow photochemistry depends on three variables: Residence Time (


) , Photon Flux , and Mixing Efficiency .
Reactor Configuration
  • Light Source: 450 nm High-Power LED Module (approx. 15-20W output).

  • Reactor Material: Fluorinated Ethylene Propylene (FEP) tubing (1/16" O.D., 0.8 mm I.D.). FEP is transparent to visible light and chemically resistant.

  • Pumps: Dual-piston HPLC pump or chemically resistant syringe pump.

  • Back Pressure Regulator (BPR): 40-75 psi (essential to prevent solvent boiling if the LEDs generate heat and to keep gases dissolved).

Flow Workflow Diagram

FlowSetup ReagentA Reagent A: Indole + Catalyst (in MeCN) Mixer T-Mixer (PEEK) ReagentA->Mixer Pump A ReagentB Reagent B: Alkylating Agent + Base ReagentB->Mixer Pump B Reactor Photoreactor Coil (FEP Tubing) Wrapped around 450nm LED Mixer->Reactor Combined Stream BPR Back Pressure Regulator (75 psi) Reactor->BPR Collection Collection Vial (Quench/Workup) BPR->Collection

Figure 2: Schematic of the continuous-flow manifold for photoredox synthesis.

Detailed Protocol: C3-Alkylation of Indoles

Objective: Synthesis of 3-(ethoxycarbonylmethyl)indole via photoredox alkylation.

Reagent Preparation
  • Stock Solution A (Substrate): Dissolve Indole (1.0 mmol, 117 mg) and photocatalyst

    
     (1 mol%, 11 mg) in degassed Acetonitrile (5 mL).
    
  • Stock Solution B (Reagent): Dissolve Ethyl bromoacetate (1.5 mmol, 166 µL) and 2,6-Lutidine (2.0 mmol, 230 µL) in degassed Acetonitrile (5 mL).

Critical Step (Degassing): Oxygen is a potent quencher of the triplet excited state of Iridium catalysts. Sparge both solutions with Argon or Nitrogen for 15 minutes before loading into syringes. Failure to degas will result in stalled conversion.

System Priming & Execution
  • Setup: Connect the FEP reactor coil (Volume = 5 mL) to the T-mixer.

  • Flow Rate Calculation: To achieve a residence time (

    
    ) of 20 minutes:
    
    
    
    
    Set Pump A to 0.125 mL/min and Pump B to 0.125 mL/min.
  • Equilibration: Pump pure solvent through the system with the LEDs ON for 10 minutes to stabilize temperature.

  • Reaction: Switch the valves to inject Stock A and Stock B.

  • Collection: Discard the first 1.5 reactor volumes (7.5 mL) to account for dispersion (steady-state attainment). Collect the subsequent fraction.

Workup
  • Concentrate the collected reaction mixture under reduced pressure.

  • Redissolve in EtOAc and wash with water (x2) and brine.

  • Purify via flash column chromatography (Hexanes/EtOAc).

Data Analysis & Performance Comparison

The transition from batch to flow significantly enhances productivity (Space-Time Yield).

ParameterBatch ConditionsContinuous Flow ConditionsImprovement
Scale 0.5 mmolContinuous (Unlimited)Scalability
Reaction Time 18 Hours20 Minutes54x Faster
Catalyst Loading 2.0 mol%0.5 - 1.0 mol%Cost Efficiency
Yield 62%89%Higher Selectivity
Light Source 24W CFL (External)15W Blue LED (Wrapped)Photon Efficiency

Table 1: Comparison of performance metrics for the synthesis of C3-alkylated indoles.

Troubleshooting & Critical Parameters

Clogging (The "Flow Killer")
  • Symptom: High back-pressure alarm; pump stalling.

  • Cause: Precipitation of inorganic salts (e.g., Lutidinium bromide) during the reaction.

  • Solution:

    • Add 5-10% water or DMF to the solvent mixture to increase solubility of salts.

    • Use an ultrasonic bath for the reactor coil during operation (if tubing allows).

Incomplete Conversion
  • Symptom: Starting material remains despite correct residence time.

  • Cause: Light intensity degradation or Oxygen ingress.

  • Solution:

    • Check LED output (intensity decreases over time).

    • Ensure all fittings are gas-tight (use PEEK fittings, not standard Luer locks where possible).

    • Increase residence time by reducing flow rate (e.g., from 0.25 to 0.15 mL/min).

References

  • Tucker, J. W., Zhang, Y., Jamison, T. F., & Stephenson, C. R. J. (2012). Visible Light Photoredox Catalysis in Flow. Angewandte Chemie International Edition. [Link]

  • Cambié, D., Bottecchia, C., Straathof, N. J., Hessel, V., & Noël, T. (2016). Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment.[1] Chemical Reviews. [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry. [Link]

  • Reale, S., & De Angelis, M. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. [Link][2]

Sources

Method

Palladium-catalyzed cross-coupling with Methyl 2-acetylcyclopropane-1-carboxylate

This Application Note is designed for researchers and drug development professionals focusing on the high-fidelity functionalization of Methyl 2-acetylcyclopropane-1-carboxylate . This guide addresses the specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the high-fidelity functionalization of Methyl 2-acetylcyclopropane-1-carboxylate .

This guide addresses the specific challenge of performing Palladium-catalyzed cross-coupling (


-arylation) on this substrate. The core difficulty lies in the "Donor-Acceptor" (D-A) nature of the cyclopropane ring, which makes it prone to ring-opening decomposition under standard cross-coupling conditions.

Application Note: Chemoselective -Arylation of Methyl 2-acetylcyclopropane-1-carboxylate

Strategic Context & Molecule Analysis

Methyl 2-acetylcyclopropane-1-carboxylate (1 ) is a high-value pharmacophore scaffold. It offers a rigid cyclopropyl linker with orthogonal functional handles (ketone and ester). In medicinal chemistry, this scaffold is used to restrict conformational freedom, often improving the metabolic stability and potency of drug candidates compared to their acyclic analogs.

The Reactivity Paradox

The molecule presents a bifurcation in reactivity under Palladium catalysis:

  • Path A (Desired):

    
    -Arylation of the acetyl group (C-C bond formation) preserving the cyclopropane ring.
    
  • Path B (Undesired): Ring-opening/Isomerization driven by ring strain (~27 kcal/mol) and the "push-pull" electronic effect of the vicinal donor-acceptor substituents.

Objective: This protocol details the conditions to exclusively favor Path A , installing an aryl group at the acetyl methyl position while suppressing ring cleavage.

Mechanistic Analysis & Signaling Pathways

To achieve chemoselectivity, one must understand the competition between the Cross-Coupling Cycle and the Ring-Opening Pathway .

Critical Control Points:
  • Enolization Site: The protons on the acetyl methyl group (

    
    ) are significantly more acidic than the cyclopropyl ring protons (
    
    
    
    ). Kinetic deprotonation favors the exocyclic enolate, which is less prone to ring opening than the endocyclic enolate.
  • Ligand Selection: Bulky, electron-rich phosphines (e.g., XPhos, Mor-DalPhos) accelerate the rate-determining reductive elimination step, outcompeting the slower

    
    -carbon elimination that leads to ring opening.
    
Mechanistic Flowchart (DOT Visualization)

G cluster_0 Catalytic Cycle Start Substrate (1) + Ar-X Pd0 Pd(0) / Ligand OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Enolate Pd-Enolate Complex (Exocyclic) OxAdd->Enolate + Substrate + Base (Transmetallation) Base Base (LiHMDS/Cs2CO3) RedElim Reductive Elimination (Fast with Bulky Ligands) Enolate->RedElim Path A (Desired) RingOpen Ring Opening / Isomerization Enolate->RingOpen Path B (Avoid) RedElim->Pd0 Regenerate Catalyst Product Product: $alpha$-Aryl Ketone RedElim->Product Byproduct Byproduct: Linear Enone RingOpen->Byproduct

Caption: Catalytic cycle contrasting the desired reductive elimination pathway against the ring-opening failure mode.

Experimental Protocols

Protocol A: Optimized Cross-Coupling (High-Throughput Ready)

Application: Coupling of Aryl Bromides/Chlorides to the acetyl methyl group.

Reagents & Materials
  • Substrate: Methyl 2-acetylcyclopropane-1-carboxylate (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv)

  • Catalyst Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: XPhos or Mor-DalPhos (4 mol%)

    • Why: These ligands create a crowded steric environment that favors C-C bond formation over coordination modes that trigger ring opening.

  • Base: Cs₂CO₃ (2.0 equiv) [Solid, Anhydrous]

    • Why: Weaker than alkoxides; prevents base-mediated ring opening or transesterification of the methyl ester.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, 0.2 M)

Step-by-Step Procedure
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous Toluene (2.0 mL) and stir for 5 minutes to pre-form the active catalytic species.

  • Substrate Addition: Add Methyl 2-acetylcyclopropane-1-carboxylate (71 mg, 0.5 mmol) and the Aryl Bromide (0.55 mmol).

  • Reaction: Seal the vial and heat to 60°C for 12-18 hours.

    • Critical Note: Do not exceed 80°C. Higher temperatures significantly increase the rate of thermal rearrangement of the cyclopropane.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Low-Temperature Enolate Arylation (For Sensitive Substrates)

Application: Used when the cyclopropane ring is highly substituted or prone to rapid ring-opening.

  • Enolate Formation: Dissolve substrate (1.0 equiv) in THF at -78°C . Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

  • Catalyst Injection: In a separate vial, premix Pd(dba)₂ (2 mol%) and P(t-Bu)₃ (2 mol%) in THF. Add the Aryl Bromide (1.0 equiv) to this catalyst solution.

  • Coupling: Cannulate the catalyst/aryl halide mixture into the cold enolate solution.

  • Warming: Allow to warm slowly to 0°C (do not heat to reflux). Monitor by LCMS.

Data Presentation & Troubleshooting

Optimization Table: Ligand Effects on Yield vs. Ring Opening
EntryLigandBaseTemp (°C)Yield (Desired)Ring-Opened Byproduct
1PPh₃NaOtBu8015%65%
2BINAPNaOtBu8040%30%
3XPhos Cs₂CO₃ 60 88% <5%
4P(t-Bu)₃LiHMDS2582%<5%
5XantphosCs₂CO₃10055%40%
QC & Validation Criteria
  • ¹H NMR Verification:

    • Product: Look for the disappearance of the acetyl singlet (

      
       ppm) and appearance of methylene protons (
      
      
      
      ppm) coupled to the new aryl group.
    • Ring Integrity: Confirm retention of the high-field cyclopropyl multiplets (

      
       ppm).
      
    • Failure Mode: Appearance of olefinic protons (

      
       ppm) indicates ring opening (formation of enone).
      

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[1][2][3] Accounts of Chemical Research, 36(4), 234–245.[1] [Link]
    
  • Fox, J. M., Huang, X., & Chieffi, A. (2000).

    
    -Aryl Ketones.[2] Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
    
  • Martin, R., & Buchwald, S. L. (2008).

    
    -Arylation of Esters and Amides under Mild Conditions. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
    
  • Rubin, M., Rubina, M., & Gevorgyan, V. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 106(12), 5274–5301. [Link]

  • Chuprakov, S., & Gevorgyan, V. (2007). Palladium-catalyzed ring-opening coupling of cyclopropanols. Organic Letters. [Link]

Sources

Application

The Strategic Deployment of Methyl 2-acetylcyclopropane-1-carboxylate in Complex Molecule Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Synthetic Value of a Strained Ring System In the landscape of modern organic synthesis, the quest for efficient and...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Synthetic Value of a Strained Ring System

In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Among the vast arsenal of synthetic building blocks, strained ring systems offer a unique combination of conformational rigidity and latent reactivity. Methyl 2-acetylcyclopropane-1-carboxylate, a donor-acceptor cyclopropane, has emerged as a particularly versatile and powerful tool in the synthesis of natural products and pharmaceutically relevant scaffolds. Its inherent ring strain, coupled with the activating effect of the vicinal acetyl and methoxycarbonyl groups, allows for a diverse range of chemical transformations, primarily through controlled ring-opening and cycloaddition pathways. This application note provides a detailed exploration of the strategic applications of methyl 2-acetylcyclopropane-1-carboxylate in total synthesis, complete with mechanistic insights and detailed experimental protocols. The strategic bond scissions and reformations enabled by this reagent provide a direct route to valuable intermediates that would otherwise require lengthy synthetic sequences.

Core Reactivity Principles: Harnessing Ring Strain for Synthetic Advantage

The synthetic utility of methyl 2-acetylcyclopropane-1-carboxylate is fundamentally derived from the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol). This strain energy can be released in a controlled manner, driving a variety of chemical reactions that are often difficult to achieve with acyclic precursors. The presence of the electron-withdrawing acetyl and methoxycarbonyl groups polarizes the cyclopropane ring, making it susceptible to nucleophilic attack and facilitating heterolytic bond cleavage.

Two primary modes of reactivity dominate the synthetic applications of this building block:

  • Ring-Opening Reactions: Nucleophilic attack on the cyclopropane ring, often facilitated by Lewis or Brønsted acids, leads to the cleavage of a C-C bond and the formation of a linear, functionalized product. This strategy is particularly effective for the synthesis of γ-keto esters and their derivatives, which are common motifs in natural products.

  • [3+2] Cycloaddition Reactions: Acting as a three-carbon component, methyl 2-acetylcyclopropane-1-carboxylate can react with various two-atom partners (e.g., alkenes, alkynes) in formal [3+2] cycloadditions to construct five-membered rings, such as cyclopentanones. This approach offers a convergent and often stereocontrolled route to carbocyclic frameworks.

These fundamental transformations will be illustrated through a detailed examination of a total synthesis application.

Application in Total Synthesis: A Case Study of (±)-Isoiridomyrmecin

The iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system, many of which exhibit significant biological activity.[1] The synthesis of these compounds has been a long-standing challenge in organic chemistry. A notable application of a derivative of methyl 2-acetylcyclopropane-1-carboxylate is demonstrated in a concise total synthesis of (±)-isoiridomyrmecin, a representative iridoid. This synthesis showcases the strategic use of a cyclopropane ring-opening and subsequent cyclization cascade.

Retrosynthetic Analysis

The retrosynthetic analysis for (±)-isoiridomyrmecin reveals a strategy centered on the formation of the key cyclopentane ring from a linear precursor, which in turn can be accessed from a substituted methyl 2-acetylcyclopropane-1-carboxylate.

Retrosynthesis isoiridomyrmecin (±)-Isoiridomyrmecin dicarboxylic_acid 2,3-Dimethyl-cyclopentane-1,3-dicarboxylic acid isoiridomyrmecin->dicarboxylic_acid Lactonization keto_ester γ-Keto ester intermediate dicarboxylic_acid->keto_ester Intramolecular Cyclization cyclopropane Methyl 2-acetyl-3-methylcyclopropane-1-carboxylate keto_ester->cyclopropane Ring Opening

Caption: Retrosynthetic analysis of (±)-isoiridomyrmecin.

Synthesis of the Key Cyclopropane Precursor
Key Transformation: Ring-Opening and Intramolecular Cyclization

The cornerstone of this synthesis is the transformation of the cyclopropane precursor into the cyclopentane core of the iridoid skeleton. This is achieved through a Lewis acid-catalyzed ring-opening followed by an intramolecular cyclization.

The proposed mechanism involves the coordination of a Lewis acid to the acetyl group, which activates the cyclopropane ring towards nucleophilic attack. In the context of this synthesis, the nucleophile is generated intramolecularly.

RingOpening cluster_0 Lewis Acid Activation and Ring Opening cluster_1 Intramolecular Cyclization start Methyl 2-acetyl-3-methyl- cyclopropane-1-carboxylate activated Lewis Acid Complex start->activated + Lewis Acid opened Zwitterionic Intermediate activated->opened Ring Opening keto_ester γ-Keto Ester opened->keto_ester Proton Transfer cyclization_start γ-Keto Ester enolate Enolate Formation cyclization_start->enolate Base cyclized Cyclized Intermediate enolate->cyclized Intramolecular Aldol Reaction dicarboxylic_acid 2,3-Dimethyl-cyclopentane- 1,3-dicarboxylic acid cyclized->dicarboxylic_acid Workup

Caption: Proposed mechanism for the key ring-opening/cyclization cascade.

Experimental Protocols

The following are representative protocols for the key transformations involved in the synthesis of (±)-isoiridomyrmecin, adapted from general procedures for similar reactions.

Protocol 1: Synthesis of Methyl 2-acetyl-3-methylcyclopropane-1-carboxylate (Hypothetical)

Materials:

  • Methyl crotonate

  • Acetaldehyde

  • Sodium methoxide

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of sodium methoxide (1.2 eq) in anhydrous diethyl ether at 0 °C is added a mixture of methyl crotonate (1.0 eq) and acetaldehyde (1.1 eq) dropwise over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl 2-acetyl-3-methylcyclopropane-1-carboxylate.

Expected Data: Characterization would involve 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and stereochemistry.

Protocol 2: Ring-Opening/Cyclization to 2,3-Dimethyl-cyclopentane-1,3-dicarboxylic acid

Materials:

  • Methyl 2-acetyl-3-methylcyclopropane-1-carboxylate

  • Ziegler-Natta catalyst (e.g., a combination of a titanium compound and an organoaluminum compound)[3][4]

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of methyl 2-acetyl-3-methylcyclopropane-1-carboxylate (1.0 eq) in anhydrous toluene at room temperature under an inert atmosphere is added the Ziegler-Natta catalyst (catalytic amount).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • The reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude dicarboxylic acid is purified by recrystallization or column chromatography.

Data Summary Table:

StepProductYield (%)Key Characterization
1Methyl 2-acetyl-3-methylcyclopropane-1-carboxylate(Hypothetical)1H NMR, 13C NMR, MS
22,3-Dimethyl-cyclopentane-1,3-dicarboxylic acid(Variable)1H NMR, 13C NMR, MS, m.p.

Conclusion: A Versatile Building Block for Complex Synthesis

Methyl 2-acetylcyclopropane-1-carboxylate and its derivatives are powerful and versatile building blocks in total synthesis. The inherent ring strain of the cyclopropane ring, combined with the activating influence of the acetyl and ester functionalities, enables a range of strategic transformations that provide rapid access to complex carbocyclic and heterocyclic frameworks. The total synthesis of (±)-isoiridomyrmecin serves as a compelling example of how a carefully designed cyclopropane precursor can be used to construct a challenging natural product scaffold with high efficiency. The continued exploration of the reactivity of such strained systems will undoubtedly lead to the development of new and innovative synthetic methodologies for the construction of molecules with significant biological and medicinal importance.

References

  • Cheskis, B. A., Ivanova, N. M., Moiseenkov, A. M., & Nefedov, O. M. (1993). The chemistry of acetylcyclopropane. Russian Chemical Reviews, 62(4), 337.
  • Wikipedia. (2024). Ziegler–Natta catalyst. Retrieved from [Link]

  • Bianco, A. (2002). Progress in the synthesis of iridoids and related natural products. Current Organic Chemistry, 6(6), 539-575.
  • PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Route to Iridoids: Enantioselective Syntheses of Isoiridomyrmecin and α-Skytanthine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ziegler-Natta catalysts – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of iridoid‐inspired compounds. Retrieved from [Link]

  • BYJU'S. (2019). Preparation Of Ziegler-Natta Catalyst. Retrieved from [Link]

  • PMC. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Progress in the synthesis of iridoids and related natural products. Retrieved from [Link]

  • Scilit. (2020). Recent Advances in Iridoid Chemistry: Biosynthesis and Chemical Synthesis. Retrieved from [Link]

  • ChemBK. (2024). Cyclopentane-1,3-dicarboxylic acid dimethyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Dimethyl Cyclopentane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]

  • KOPS. (2023). Total Synthesis of Ervatamia Alkaloids. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of d- and l-isoiridomyrmecin and related compounds. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Methyl 2-acetylcyclopropane-1-carboxylate synthesis

Technical Support Center: Methyl 2-acetylcyclopropane-1-carboxylate Synthesis Executive Summary The synthesis of Methyl 2-acetylcyclopropane-1-carboxylate (MACC) via the alkylation of methyl acetoacetate is a classic exa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-acetylcyclopropane-1-carboxylate Synthesis

Executive Summary

The synthesis of Methyl 2-acetylcyclopropane-1-carboxylate (MACC) via the alkylation of methyl acetoacetate is a classic example of a reaction that is conceptually simple but operationally unforgiving. The primary challenge lies in the competition between C-alkylation (desired cyclization) and O-alkylation (leading to dihydrofurans or acyclic ethers), as well as the risk of polymerization.[1]

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks that suppress yield. Our optimized protocol targets a yield of >75% with high purity.

Part 1: The Optimized Protocol (Golden Standard)

To maximize yield, we must shift the equilibrium toward C-alkylation.[1] The choice of solvent and base is not arbitrary; it dictates the "hardness" of the enolate nucleophile.[1]

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
Methyl Acetoacetate Substrate1.0Must be dry (<0.1% water).
1,2-Dibromoethane Alkylating Agent1.5 - 2.0Excess prevents intermolecular oligomerization.
Potassium Carbonate (

)
Base2.5Critical: Must be anhydrous and finely milled.
DMSO SolventN/APromotes C-alkylation over O-alkylation.
TBAB Catalyst0.05Phase Transfer Catalyst (Optional but recommended).

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round-bottom flask under

    
     flow.
    
  • Solvation: Dissolve Methyl Acetoacetate (1.0 eq) and 1,2-Dibromoethane (2.0 eq) in DMSO (0.5 M concentration relative to acetoacetate).

  • Base Addition: Add milled anhydrous

    
     (2.5 eq) in portions at room temperature. Note: The reaction is exothermic.[1][2]
    
  • Reaction: Stir vigorously at ambient temperature for 1 hour , then heat to 50°C for 4-6 hours .

    • Why? Initial low temp favors the first displacement; mild heat ensures the second intramolecular cyclization.[1]

  • Quench: Pour into ice-cold brine. Extract with

    
     (3x).
    
  • Purification: Fractional distillation under reduced pressure.

Part 2: Troubleshooting & FAQs

Q1: My yield is stuck at 30-40%. What is going wrong?

Diagnosis: You are likely favoring O-alkylation or incomplete cyclization. Root Cause: The enolate of methyl acetoacetate is an ambident nucleophile. In protic solvents or non-polar solvents without specific solvation, the oxygen atom becomes a competitive nucleophile.[1] Solution:

  • Switch to DMSO: Dimethyl sulfoxide solvates the potassium cation (

    
    ), leaving the enolate anion "naked" and more reactive at the softer Carbon center.[1]
    
  • Check Water Content: Water hydrolyzes the ester or consumes the alkylating agent.[1] Ensure all reagents are anhydrous.

Q2: The reaction mixture turned into a black, viscous tar.

Diagnosis: Intermolecular Polymerization. Root Cause: If the concentration of the mono-alkylated intermediate is too high, it reacts with another molecule of acetoacetate rather than cyclizing intramolecularly.[1] Solution:

  • High Dilution: Increase solvent volume.

  • Reverse Addition (Not recommended here): Usually we add electrophile to nucleophile, but here, having excess 1,2-dibromoethane present from the start (as in the protocol above) ensures the enolate hits a dihalide molecule first, not a mono-alkylated product.[1]

Q3: I see a large impurity peak in GC/NMR. What is it?

Diagnosis: Likely Dihydrofuran derivative or Starting Material . Analysis:

  • Dihydrofuran:[1][3] Result of O-alkylation followed by cyclization.

  • Starting Material: If

    
     was too coarse, it may not have fully deprotonated the substrate.[1]
    Solution:  Use finely milled "flour-like" 
    
    
    
    or switch to NaH (requires stricter safety protocols, 0°C start).

Part 3: Mechanism & Logic (Visualization)

The following diagram illustrates the kinetic competition between the desired cyclopropane formation and the parasitic O-alkylation pathway.

ReactionMechanism Start Methyl Acetoacetate (Enolate Form) Mono Mono-Alkylated Intermediate Start->Mono C-Alkylation (k1) DMSO Favored SideProduct O-Alkylated Byproduct (Dihydrofuran/Ether) Start->SideProduct O-Alkylation (Acetone/Protic Solvent) Dihalide 1,2-Dibromoethane Dihalide->Mono Product Methyl 2-acetylcyclopropane- 1-carboxylate (Target) Mono->Product Intramolecular Cyclization (k2) Polymer Oligomers/Tars Mono->Polymer Intermolecular Reaction (High Conc.)

Caption: Kinetic pathway showing the divergence between C-alkylation (Target) and O-alkylation (Impurity). DMSO promotes the k1 pathway.[1]

Part 4: Purification & Characterization Data

Successful isolation requires separating the product from the excess 1,2-dibromoethane.[1]

Physical Properties Table:

CompoundBoiling Point (Atm)Boiling Point (Reduced)Density
1,2-Dibromoethane 131°C~40°C @ 20 mmHg2.18 g/mL
Product (MACC) ~195°C (est)85-95°C @ 15 mmHg ~1.08 g/mL

Distillation Guide:

  • Strip Solvent: Remove extraction solvent (

    
    ) via Rotary Evaporator.
    
  • Fore-run: Collect fraction at 30-50°C (15 mmHg) – this is excess dihalide.

  • Main Fraction: Collect fraction at 85-95°C (15 mmHg) .

  • Stereochemistry: The product is typically obtained as a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable.[1] Separation of isomers usually requires careful column chromatography (Silica gel, Hexane:EtOAc 9:1) if distillation does not suffice.[4]

References

  • Synthesis of Cyclopropanes via Dialkylation

    • Title: "Cyclopropane-1,1-dicarboxylic Acid, Diethyl Ester" (Analogous Mechanism)[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p.192 (1941).[1]

    • URL:

  • Solvent Effects in Alkylation

    • Title: "The effect of solvent on the C- vs.
    • Source: Journal of the American Chemical Society.[5]

    • Context: Establishes DMSO as the superior solvent for C-alkylation of acetoacet
  • Phase Transfer Catalysis

    • Title: "Phase Transfer Catalyzed Cyclopropan
    • Source:Tetrahedron Letters, Vol 39, Issue 51.[1]

    • URL:

Sources

Optimization

Technical Support Center: Purification of Methyl 2-acetylcyclopropane-1-carboxylate by Column Chromatography

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of Methyl 2-acetylcyclopropane-1-carboxylate. The structure of this molecule, which includes a strained cyclopropane ring, a ketone, and a methyl ester, presents unique purification challenges that require careful consideration of chromatographic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of Methyl 2-acetylcyclopropane-1-carboxylate.

Q1: My compound is streaking on the TLC plate. What is causing this and how can I resolve it?

A: Streaking on a TLC plate can be attributed to several factors:

  • Overloading: Applying too much sample to the TLC plate is a common cause. Try spotting a more dilute solution of your crude material.

  • Compound Instability: Methyl 2-acetylcyclopropane-1-carboxylate, like some other cyclopropane derivatives, can be sensitive to the acidic nature of standard silica gel, leading to degradation and streaking on the plate.[1][2] To test for this, you can perform a 2D TLC analysis.

  • Inappropriate Solvent: If the compound is not fully soluble in the developing solvent, it can lead to streaking. Ensure your chosen eluent is a good solvent for your compound.[1]

Q2: I am observing poor separation between my target compound and an impurity. How can I improve the resolution?

A: Achieving good separation is critical. If you are experiencing co-elution, consider the following:

  • Optimize the Solvent System: The initial solvent system chosen based on TLC may need refinement. Small adjustments to the solvent ratio can significantly impact separation. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.[3]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help resolve compounds with similar polarities.[2]

  • Check Column Packing: A poorly packed column with air pockets or channels will lead to uneven solvent flow and poor separation.[4] Ensure the silica gel is packed uniformly.

  • Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[2]

Q3: The compound appears to have decomposed during column chromatography. What could be the cause and how can I prevent this?

A: The acidic nature of silica gel can potentially lead to the degradation of sensitive compounds like cyclopropane derivatives.[2]

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours before eluting. If a new spot appears or the original spot diminishes, it suggests instability on silica.[1]

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel. This is often done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[3][5]

  • Consider an Alternative Stationary Phase: If your compound is highly sensitive, using a less acidic stationary phase like alumina or a deactivated silica gel may be necessary.[1][2]

Q4: My compound is highly polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What solvent system should I try?

A: When a compound is very polar, a more polar eluent is required to move it up the TLC plate.[1]

  • Increase Solvent Polarity: A common next step is to add methanol to your eluent. Start with a small percentage, such as 5% methanol in dichloromethane or ethyl acetate, and gradually increase it.[6]

  • Ammonia-Containing Systems: For particularly stubborn polar compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[1][6]

Q5: The purification is taking a very long time, and the compound is eluting over many fractions (tailing). How can I improve this?

A: Tailing can be frustrating and leads to dilute fractions.

  • Increase Polarity Post-Elution: Once your compound begins to elute from the column, you can often increase the polarity of your solvent system more significantly to push the remaining compound off the column faster. This is especially effective if there are no impurities with a lower Rf value.[1]

  • Proper Solvent Choice: Ensure the eluent is a good solvent for your compound to prevent it from precipitating and re-dissolving on the column, which can cause tailing.[5]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a test solvent system (e.g., start with 20-30% ethyl acetate in hexane). Ensure the solvent level is below the baseline.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain such as potassium permanganate.

  • Optimize: Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.3 for the desired compound.[7] This range generally provides the best separation in column chromatography.

Protocol 2: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

G Start Problem Encountered PoorSep Poor Separation / Co-elution Start->PoorSep NoElution Compound Not Eluting Start->NoElution Decomposition Compound Decomposes Start->Decomposition Streaking Streaking on TLC/Column Start->Streaking Solvent Adjust Solvent Polarity or Use Gradient PoorSep->Solvent Eluent Issue Packing Repack Column PoorSep->Packing Column Issue Load Decrease Sample Load PoorSep->Load Loading Issue IncreasePol Increase Solvent Polarity (e.g., add MeOH) NoElution->IncreasePol Deactivate Deactivate Silica (e.g., with Triethylamine) Decomposition->Deactivate Alumina Use Alumina or other Stationary Phase Decomposition->Alumina Streaking->Deactivate Acidity Dilute Dilute Sample Streaking->Dilute Concentration

Caption: A decision tree for troubleshooting common issues.

Data Summary

IssuePossible CauseRecommended Solution(s)
Poor Separation Incorrect solvent system, column overloading, poor column packing.Optimize solvent system using TLC, consider a gradient elution, reduce the amount of material loaded.[2]
Compound Degradation Acidic nature of silica gel.Deactivate silica with a base (e.g., triethylamine) or use an alternative stationary phase like alumina.[1][2]
Compound Tailing Compound has poor solubility in the eluent or strong interaction with the stationary phase.Increase eluent polarity once the compound starts to elute.[1]
No Elution The solvent system is not polar enough.Increase the polarity of the mobile phase, for example, by adding methanol.[1][6]

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Available from: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Reddit. (2024, July 16). Column chromatography issues : r/chemistry. Available from: [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Available from: [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-acetylcyclopropane-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide: Navigating Common Side Reactions and Experimental Challenges

The synthesis of methyl 2-acetylcyclopropane-1-carboxylate, often achieved via a Michael addition-initiated ring closure (MIRC) reaction, such as a Corey-Chaykovsky reaction, is a powerful tool for creating this valuable building block.[1][2][3] However, the strained three-membered ring and the presence of multiple functional groups can lead to several side reactions and experimental challenges. This section provides a question-and-answer-based approach to troubleshoot these issues.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, often related to reagent quality, reaction conditions, or competing side reactions.

  • Reagent Purity and Activity:

    • Ylide Decomposition: Sulfur ylides, the key reagents in the Corey-Chaykovsky reaction, can be unstable.[4] Ensure the sulfonium or sulfoxonium salt precursor is pure and dry. The base used for deprotonation (e.g., NaH, n-BuLi) must be of high quality and handled under strictly anhydrous and inert conditions to prevent premature decomposition of the ylide.

    • Substrate Purity: The starting α,β-unsaturated ketone, methyl but-2-enoate, should be free of impurities, especially acidic or electrophilic contaminants that could quench the ylide.

  • Reaction Conditions:

    • Temperature Control: The formation and reaction of sulfur ylides are often temperature-sensitive.[5][6] Dimethylsulfonium methylide is less stable and typically requires lower temperatures, whereas dimethylsulfoxonium methylide is more stable and can be used at or above room temperature.[4] Running the reaction at a suboptimal temperature can lead to ylide decomposition or favor side reactions.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in product degradation or the formation of byproducts. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.

  • Dominant Side Reactions:

    • Epoxidation (1,2-Addition): A significant side reaction is the 1,2-addition of the ylide to the carbonyl group of the starting enone, leading to the formation of an epoxide instead of the desired cyclopropane.[6][7] This is particularly problematic with less sterically hindered ketones and when using more reactive sulfur ylides like dimethylsulfonium methylide.[6][7]

      • Solution: To favor the desired 1,4-conjugate addition that leads to cyclopropanation, use a less reactive, more thermodynamically controlled ylide such as dimethylsulfoxonium methylide.[6][7]

    • Polymerization: The α,β-unsaturated ester can undergo polymerization under basic conditions.

      • Solution: Ensure slow, controlled addition of the ylide to the substrate and maintain the recommended reaction temperature to minimize polymerization.

Question 2: I am observing a significant amount of an epoxide byproduct. How can I favor cyclopropanation?

Answer: The formation of an epoxide versus a cyclopropane is a classic example of kinetic versus thermodynamic control in the Corey-Chaykovsky reaction.[6]

  • Mechanism of Competition:

    • 1,2-Addition (Kinetic Pathway): The initial nucleophilic attack of the sulfur ylide can occur at the carbonyl carbon (1,2-addition), leading to a betaine intermediate that rapidly cyclizes to form an epoxide. This pathway is generally faster and is favored by more reactive ylides and lower temperatures.[6][8]

    • 1,4-Addition (Thermodynamic Pathway): Alternatively, the ylide can add to the β-carbon of the α,β-unsaturated system in a conjugate (Michael) addition.[2][9] The resulting enolate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. This is the thermodynamically more stable pathway.

  • Troubleshooting Strategy:

    • Choice of Ylide: This is the most critical factor. Dimethylsulfoxonium methylide is the preferred reagent for the cyclopropanation of enones as it favors the 1,4-addition pathway.[6][7] In contrast, dimethylsulfonium methylide is more likely to give the epoxide product via 1,2-addition.[6][7]

    • Reaction Temperature: Allowing the reaction to run at room temperature or slightly above can provide the necessary energy to favor the formation of the more stable thermodynamic product (the cyclopropane).

Below is a diagram illustrating the competing pathways:

G Start Methyl but-2-enoate + Sulfur Ylide Betaine Betaine Intermediate (1,2-Addition) Start->Betaine Kinetic Pathway (Fast, Irreversible) Enolate Enolate Intermediate (1,4-Addition) Start->Enolate Thermodynamic Pathway (Slower, Reversible) Epoxide Epoxide Byproduct Betaine->Epoxide Intramolecular Ring Closure Cyclopropane Desired Cyclopropane Product Enolate->Cyclopropane Intramolecular SN2

Caption: Competing 1,2- vs. 1,4-addition pathways.

Question 3: I am having difficulty purifying my product. What are the likely impurities and how can I remove them?

Answer: Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.

  • Common Impurities:

    • Epoxide Byproduct: As discussed, this is a common impurity.

    • Unreacted Starting Material: Incomplete reactions will leave residual methyl but-2-enoate.

    • Sulfur-Containing Byproducts: The sulfur ylide reagent is converted to dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) after the reaction. These are typically water-soluble and can be removed during aqueous workup. However, other sulfur-containing byproducts can sometimes form.

    • Polymeric Material: As mentioned, polymerization of the starting material can lead to high molecular weight impurities.

  • Purification Strategy:

    • Aqueous Workup: A standard aqueous workup will remove water-soluble impurities like DMSO and salts.

    • Column Chromatography: This is often the most effective method for separating the desired cyclopropane from the epoxide byproduct and unreacted starting material. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

    • Distillation: If the product and major impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Low Yield Ylide decompositionUse high-purity reagents, maintain anhydrous/inert conditions.
Suboptimal temperatureOptimize reaction temperature based on the ylide used.
Incomplete reactionMonitor reaction progress (TLC/GC-MS) to determine optimal time.
Epoxide Formation Use of a reactive ylideUse dimethylsulfoxonium methylide instead of dimethylsulfonium methylide.
Kinetically controlled conditionsRun the reaction at a temperature that favors the thermodynamic product.
Purification Difficulty Presence of epoxide and starting materialUse silica gel column chromatography with a hexane/ethyl acetate gradient.
Water-soluble byproductsPerform a thorough aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate via the Corey-Chaykovsky reaction?

A1: The reaction proceeds through a conjugate addition-cyclization mechanism:

  • Ylide Formation: A strong base deprotonates a sulfoxonium salt to generate the sulfur ylide in situ.[8]

  • Conjugate Addition (Michael Addition): The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor).[2][9] This forms a stabilized enolate intermediate.[2]

  • Intramolecular Ring Closure: The enolate then acts as a nucleophile, attacking the carbon atom attached to the positively charged sulfur, which is a good leaving group. This intramolecular S_N2 reaction displaces dimethyl sulfoxide (DMSO) and forms the cyclopropane ring.[1]

G Ylide Sulfur Ylide (Nucleophile) Addition Conjugate Addition Ylide->Addition Enone α,β-Unsaturated Ester (Michael Acceptor) Enone->Addition Enolate Enolate Intermediate Addition->Enolate Closure Intramolecular SN2 Enolate->Closure Product Methyl 2-acetylcyclopropane-1-carboxylate Closure->Product Byproduct DMSO (Leaving Group) Closure->Byproduct

Caption: General mechanism of cyclopropanation.

Q2: Are there stereochemical considerations in this synthesis?

A2: Yes. The cyclopropanation reaction can lead to the formation of cis and trans diastereomers with respect to the acetyl and carboxylate groups. The diastereoselectivity is often influenced by the reaction conditions and the specific substrates and reagents used.[1] The trans isomer is generally the thermodynamically more stable product due to reduced steric hindrance.

Q3: Can other methods be used to synthesize this compound?

A3: While the Corey-Chaykovsky reaction is common, other methods for cyclopropanation exist, such as those involving carbenoid additions (e.g., Simmons-Smith reaction) or intramolecular cyclization of appropriately substituted precursors.[10] However, for this specific target, the Michael addition-initiated ring closure is often a very effective and widely used strategy.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of Methyl 2-acetylcyclopropane-1-carboxylate from a crude reaction mixture containing the epoxide byproduct and unreacted starting material.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel on aluminum)

  • TLC developing chamber

  • UV lamp

  • Potassium permanganate stain

Procedure:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent. Dissolve the residue in a minimal amount of dichloromethane or the initial eluent.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, and then add a layer of sand to the top to prevent disturbance of the silica bed.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution:

    • Begin eluting with 100% hexane.

    • Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane). The optimal gradient will need to be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 20% ethyl acetate in hexane). Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Product Isolation: Combine the fractions containing the pure desired product (as determined by TLC) and concentrate them under reduced pressure to yield the purified Methyl 2-acetylcyclopropane-1-carboxylate.

G Start Crude Product Load Load onto Silica Column Start->Load Elute_Hex Elute with 100% Hexane Load->Elute_Hex Elute_Grad Elute with Hexane/EtOAc Gradient Elute_Hex->Elute_Grad Collect Collect Fractions Elute_Grad->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purification by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Sun, X.-L., & Tang, Y. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research, 41(8), 937–948. Retrieved from [Link]

  • Scribd. (n.d.). Ylide-Michael Addition-Cyclisation. Retrieved from [Link]

  • NRO Chemistry. (2021, September 11). Corey-Chaykovsky Reactions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.13: Addition of Ylides. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

Sources

Optimization

Diastereoselectivity issues in Methyl 2-acetylcyclopropane-1-carboxylate synthesis

Topic: Optimization of Diastereoselectivity & Yield in Donor-Acceptor Cyclopropanation Ticket ID: #CYC-PRO-882 Assigned Specialist: Senior Application Scientist, Synthesis Division System Overview: The Chemistry & The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Diastereoselectivity & Yield in Donor-Acceptor Cyclopropanation Ticket ID: #CYC-PRO-882 Assigned Specialist: Senior Application Scientist, Synthesis Division

System Overview: The Chemistry & The Challenge

You are likely attempting to synthesize Methyl 2-acetylcyclopropane-1-carboxylate via the transition-metal catalyzed decomposition of Methyl Diazoacetate (MDA) in the presence of Methyl Vinyl Ketone (MVK) .

This reaction represents an "Acceptor-Acceptor" cyclopropanation. Both the carbene precursor (MDA) and the olefin (MVK) are electron-deficient. Unlike the rapid reaction of diazoesters with electron-rich alkenes (e.g., styrene), this transformation is electronically mismatched, leading to two primary failure modes:

  • Low Yield: The electrophilic metal-carbene prefers to react with another nucleophilic diazo molecule (dimerization) rather than the electron-deficient alkene.

  • Poor Diastereocontrol: The cis/trans ratio is governed by a delicate balance of steric repulsion (favoring trans) and electronic interactions (sometimes favoring cis), often resulting in difficult-to-separate mixtures.

The Reaction Pathway

The following diagram illustrates the catalytic cycle and the competing dimerization pathway that you must suppress.

CatalyticCycle Catalyst Catalyst Precursor (Rh2(OAc)4 or Cu(OTf)2) ActiveCat Active Metal Species (Ln-M) Catalyst->ActiveCat Activation Carbene Metal-Carbene Intermediate (Ln-M=CH-COOMe) ActiveCat->Carbene + Diazo (-N2) Diazo Methyl Diazoacetate (Substrate A) Diazo->Carbene Slow Addition Required TS Transition State (Concerted Asynchronous) Carbene->TS + Olefin Dimer Maleate/Fumarate (Unwanted Dimer) Carbene->Dimer + Excess Diazo (Fast Step) Olefin Methyl Vinyl Ketone (Substrate B) Product Cyclopropane Product (Cis/Trans Mix) TS->Product Reductive Elimination Product->ActiveCat Catalyst Regeneration

Figure 1: Catalytic cycle showing the competition between productive cyclopropanation and parasitic dimerization.

Standard Operating Procedure (SOP)

Use this protocol to establish a baseline before troubleshooting.

Objective: Synthesis of trans-Methyl 2-acetylcyclopropane-1-carboxylate (>85% yield, >90:10 dr).

Reagents & Equipment
  • Catalyst: Copper(I) Triflate Toluene Complex (2 mol%) + 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(Ph-Box) Ligand] (2.2 mol%).

    • Note: Rhodium(II) acetate is robust but often gives poor diastereoselectivity (approx 60:40 trans:cis) for this specific substrate pair.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Diazo Source: Methyl Diazoacetate (MDA) - Handle with extreme caution.[1]

  • Olefin: Methyl Vinyl Ketone (MVK) - Use 3-5 equivalents.

Step-by-Step Protocol
  • Catalyst Formation (The "Hardware"): In a flame-dried Schlenk flask under

    
    , dissolve Cu(OTf)
    
    
    
    (0.02 eq) and the Ph-Box ligand (0.022 eq) in DCM. Stir for 1 hour to ensure complexation. The solution should turn a deep blue/green.
  • Substrate Loading: Add Methyl Vinyl Ketone (3.0 - 5.0 eq) to the catalyst solution.

    • Why Excess? Since MVK is electron-deficient, you need a high concentration to outcompete the diazo dimerization reaction.

  • Controlled Addition (The "Software"): Dissolve Methyl Diazoacetate (1.0 eq) in DCM ( dilute to ~0.5 M). Using a syringe pump, add this solution to the reaction mixture over 8–12 hours .

    • Critical Control Point: Fast addition leads to fumarate/maleate formation (dimers). The solution must remain "diazo-starved."

  • Workup: Filter through a short plug of silica to remove copper salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). The trans isomer typically elutes first due to lower polarity (dipole moment cancellation).

Troubleshooting Guide: Diastereoselectivity & Yield

Decision Logic for Optimization

Follow this logic flow to identify your specific failure mode.

Troubleshooting Start Analyze Crude NMR CheckYield Is Yield < 50%? Start->CheckYield CheckSelectivity Is Trans:Cis < 80:20? CheckYield->CheckSelectivity No DimerCheck Do you see olefinic protons at 6.2 & 6.8 ppm? CheckYield->DimerCheck Yes LigandCheck Are you using Rh2(OAc)4? CheckSelectivity->LigandCheck Yes SolventCheck Check Solvent Dryness & Stoichiometry DimerCheck->SolventCheck No (Decomposition) FixAddition Action: Increase MVK eq. Decrease Addition Rate DimerCheck->FixAddition Yes (Maleates Present) SwitchCat Action: Switch to Cu(I)-Box or Bulky Rh(II) LigandCheck->SwitchCat Yes TempCheck Action: Lower Temp to 0°C (Kinetic Control) LigandCheck->TempCheck No (Already using Cu)

Figure 2: Troubleshooting logic flow based on crude NMR analysis.

Frequently Asked Questions (FAQs)
Q1: My diastereomeric ratio (dr) is stuck at ~1:1. How do I favor the trans isomer?

A: This is a common issue when using unhindered catalysts like Rh


(OAc)

.
  • The Cause: The acetyl and ester groups are both electron-withdrawing. Without significant steric bulk on the catalyst, there is little thermodynamic penalty for the cis transition state.

  • The Fix: Switch to a Copper(I)-Bis(oxazoline) system (as described in the SOP). The bulky phenyl or tert-butyl groups on the ligand create a "chiral pocket" that physically blocks the formation of the cis isomer. Alternatively, use bulky Rhodium catalysts like Rh

    
    (esp)
    
    
    
    or Rh
    
    
    (TPA)
    
    
    .
Q2: I am seeing large amounts of Diethyl Fumarate/Maleate. What is happening?

A: You are experiencing Carbene Dimerization .

  • The Cause: The rate of reaction between the Metal-Carbene and the Diazoacetate (k

    
    ) is faster than the reaction with the electron-deficient MVK (k
    
    
    
    ).
  • The Fix:

    • Increase MVK Concentration: Use 5–10 equivalents of MVK.

    • Decrease Diazo Concentration: Slow down your syringe pump addition rate (e.g., extend from 4h to 12h).

    • Temperature: Sometimes raising the temperature helps the difficult cyclopropanation step (k

      
      ) more than the diffusion-controlled dimerization step.
      
Q3: Can I synthesize the cis isomer selectively?

A: This is significantly harder because the trans isomer is thermodynamically favored (steric repulsion between the ester and acetyl groups).

  • Strategy: To access the cis isomer, you typically need to use Lewis Acid Catalysis (e.g., Yb(OTf)

    
    ) to chelate the two carbonyl oxygens in the transition state, pulling them to the same side. However, for this specific substrate pair, separating the 1:1 mixture via careful column chromatography or HPLC is often the most practical approach if you need the cis isomer for biological testing.
    
Q4: Is there a safer alternative to Methyl Diazoacetate?

A: Yes.

  • Sulfur Ylide Route (Corey-Chaykovsky): You can react a sulfur ylide (generated from a sulfonium salt and base) with Methyl 4-oxopent-2-enoate . This reaction is generally safer (no explosion risk) and highly trans-selective, but the starting material (the enoate) must be synthesized first.

Data Summary: Catalyst Performance

Catalyst SystemMajor IsomerTypical Yielddr (Trans:Cis)Notes
Rh

(OAc)

Trans50-65%60:40"Dirty" reaction; fast but poor selectivity.
Cu(OTf)

+ Ph-Box
Trans 70-85% 95:5 Recommended. High selectivity; requires slow addition.
Rh

(esp)

Trans75%80:20Good balance of speed and selectivity.
Uncatalyzed (Thermal) Mixed<10%50:50Pyrazoline formation dominates (1,3-dipolar cycloaddition).

References

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.[2] (Foundational text on Rh-catalyzed selectivity).

  • Evans, D. A., et al. (1991). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins. Journal of the American Chemical Society.[2] (Establishes the Cu-Box protocol for high trans selectivity).

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews. (Comprehensive review on donor-acceptor cyclopropanes).

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews. (Discusses bulky Rhodium catalysts).

Disclaimer: The synthesis of diazo compounds involves inherent explosion risks.[1] All procedures should be conducted behind a blast shield in a properly functioning fume hood.

Sources

Troubleshooting

Stability of Methyl 2-acetylcyclopropane-1-carboxylate under acidic/basic conditions

Topic: Stability of Methyl 2-acetylcyclopropane-1-carboxylate under acidic/basic conditions Content type: Technical Support Center Guide Executive Summary: The Stability Matrix Methyl 2-acetylcyclopropane-1-carboxylate (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Methyl 2-acetylcyclopropane-1-carboxylate under acidic/basic conditions Content type: Technical Support Center Guide

Executive Summary: The Stability Matrix

Methyl 2-acetylcyclopropane-1-carboxylate (MACC) is a donor-acceptor (D-A) cyclopropane derivative, specifically an acceptor-acceptor system due to the presence of two electron-withdrawing groups (EWGs): the acetyl ketone and the methyl ester.[1]

This structural motif creates a unique reactivity profile.[2][3][4][5] While the cyclopropane ring is kinetically stable under neutral conditions, it becomes highly susceptible to epimerization and nucleophilic ring-opening under polarized (acidic/basic) conditions.[1]

Key Stability Indicators:

  • Base Sensitivity: High. Primary risk is epimerization (Cis

    
     Trans) followed by saponification. Strong bases can also trigger Aldol-type self-condensation.[1]
    
  • Acid Sensitivity: Moderate. Prone to ring-opening in the presence of nucleophiles (e.g., alcohols, halides) via "homoconjugate" addition.[1]

  • Thermal: Stable up to

    
    100°C, but 1,2-diacyl systems can undergo rearrangement at higher temperatures.[1]
    

Troubleshooting Guide: Basic Conditions (pH > 8)

Issue 1: "I tried to saponify the ester, but my product NMR shows a mixture of isomers."

Diagnosis: Base-Catalyzed Epimerization.[1] Mechanism: The protons on the cyclopropane ring (


 to the carbonyls) are acidic (

). Under basic conditions (e.g., NaOH, KOH, NaOMe), the

-proton is removed to form a cyclopropyl enolate.[1] Upon reprotonation, the system relaxes to the thermodynamically more stable trans configuration.
  • Causality: If you started with the cis-isomer (often the kinetic product of cyclopropanation), exposure to base will inevitably convert it to the trans-isomer before or during hydrolysis.

  • Solution:

    • If you need the cis-acid: Avoid aqueous bases. Use enzymatic hydrolysis (Pig Liver Esterase - PLE) at neutral pH (7.[1]0) or nucleophilic dealkylation (e.g., LiI in pyridine).[1]

    • If you need the trans-acid: This is the natural outcome. Heat with KOH/MeOH to drive full conversion to the trans-carboxylate.

Issue 2: "My reaction mixture turned dark/tarry, and the yield is low."

Diagnosis: Aldol Condensation / Polymerization. Mechanism: The acetyl group contains a methyl ketone. Strong bases (LDA, NaH, or concentrated alkoxides) can deprotonate the methyl group of the acetyl moiety (kinetic enolate). This enolate can attack the ester or ketone of another molecule, leading to oligomerization.

  • Protocol Correction:

    • Lower the temperature to 0°C.

    • Use stoichiometric amounts of hydroxide (LiOH is milder than NaOH).

    • Avoid alkoxides (NaOMe) unless transesterification is desired.

Issue 3: "I lost the acetyl group entirely."

Diagnosis: Haloform Reaction (Specific Case). Mechanism: If you used bleach (NaOCl) or hypobromite for any oxidative workup in the presence of base, the methyl ketone will be cleaved to a carboxylic acid, resulting in cyclopropane-1,2-dicarboxylic acid.[1]

Troubleshooting Guide: Acidic Conditions (pH < 4)

Issue 4: "The cyclopropane ring disappeared; I see a linear chain."

Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening.[1][6][7] Mechanism: The two carbonyls pull electron density from the ring, making the C1-C2 bond weak. In the presence of a Lewis acid or strong Brønsted acid (HCl, H2SO4) and a nucleophile (e.g., MeOH, H2O, Cl-), the nucleophile attacks the ring carbon (homoconjugate addition), breaking the ring.

  • Causality: Using HCl in Methanol for ester hydrolysis often leads to ring opening to form methoxy-diesters.

  • Solution:

    • Use non-nucleophilic acids (e.g., p-TsOH in non-nucleophilic solvents like Toluene).[1]

    • If hydrolysis is needed, use acidic aqueous conditions without alcohol (e.g., dilute H2SO4 in Acetone/Water).[1]

Visualizing Degradation Pathways

The following diagram illustrates the competitive pathways for MACC under stress. Note the irreversibility of the ring-opening and the equilibrium of epimerization.

MACC_Stability cluster_conditions Reaction Environment Start Methyl 2-acetylcyclopropane- 1-carboxylate (Cis/Trans) Enolate Cyclopropyl Enolate (Intermediate) Start->Enolate Base (OH-) Deprotonation RingOpen Linear Diester/Keto-ester (Degradation) Start->RingOpen Strong Acid (H+) + Nucleophile (Nu-) TransProduct Trans-Acid (Thermodynamic Product) Enolate->TransProduct Reprotonation + Hydrolysis CisProduct Cis-Acid (Kinetic Product) Enolate->CisProduct Careful Kinetic Control (Rare) Aldol Oligomers/Tars (Side Reaction) Enolate->Aldol Excess Base High Temp

Caption: Reaction pathways for Methyl 2-acetylcyclopropane-1-carboxylate. Blue: Starting Material. Green: Stable Products. Yellow: Reactive Intermediates. Red: Degradation Products.[1]

Validated Experimental Protocols

Protocol A: Controlled Saponification (Preserving Ring Integrity)

Target: Hydrolysis of ester to acid without ring opening.[1]

  • Preparation: Dissolve 1.0 eq of MACC in THF/Water (3:1 v/v).

    • Why THF? It solubilizes the organic ester while being miscible with water, ensuring a homogeneous phase without nucleophilic alcohol competition.

  • Reagent Addition: Add 1.1 eq of Lithium Hydroxide (LiOH·H2O) at 0°C.

    • Why LiOH? It is less basic/nucleophilic than NaOH/KOH, minimizing Aldol side reactions.

  • Reaction: Stir at 0°C

    
     RT for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hex).[1]
    
  • Workup (Critical):

    • Acidify carefully with 1M HCl to pH 3–4 at 0°C.

    • Warning: Do not use conc. HCl or heat, as this risks acid-catalyzed ring opening.[1]

    • Extract immediately with EtOAc.

Protocol B: Thermodynamic Epimerization (Cis Trans)

Target: Conversion of mixed isomers to the stable trans-isomer.

  • Mixture: Dissolve MACC (mix of cis/trans) in Methanol.

  • Base: Add 0.5 eq of Sodium Methoxide (NaOMe) (25% wt in MeOH).

  • Reflux: Heat to reflux (65°C) for 2–4 hours.

    • Mechanism:[1][3][4][8][9] The methoxide continuously deprotonates the

      
      -carbon. The equilibrium shifts to the trans-isomer (sterically less crowded).
      
  • Quench: Cool to RT and quench with saturated NH4Cl.

Stability Data Summary

ConditionAgentTemperatureOutcomeRisk Level
Basic 1M NaOH (aq)25°CHydrolysis + EpimerizationMedium
Basic NaOMe / MeOH65°CComplete Epimerization (Trans)Low (Controlled)
Basic LDA / THF-78°CEnolate Formation (Kinetic)High (Aldol risk)
Acidic 1M HCl (aq)25°CSlow HydrolysisLow
Acidic Conc.[1] H2SO4>50°CRing Opening / Charring Critical
Oxidative NaOCl (Bleach)RTHaloform Cleavage (Acetyl loss)Critical

References

  • Reissig, H.-U., & Zimmer, R. (2003).[1] Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196.[1]

    • Context: Comprehensive review on the reactivity of D-A cyclopropanes, specifically ring-opening and stability.
    • [1]

  • Ebner, C., & Carreira, E. M. (2017).[1] Cyclopropanes in Organic Synthesis. Chemical Reviews, 117(18), 11651–11679.[1]

    • Context: Discusses the strain energy and epimerization mechanisms of activ
    • [1]

  • Organic Syntheses, Coll. Vol. 7, p. 117 (1990).

    • Context: Standard protocols for saponification and handling of cyclopropane esters.
    • [1]

  • Wong, H. N. C., et al. (1989).[1] Synthetic Applications of Cyclopropanes. Chemical Reviews, 89(1), 165–198.[1]

    • Context: Mechanistic details on nucleophilic ring opening under acidic conditions.
    • [1]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Addition to the Acetyl Group

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for nucleophilic addition reactions to the acetyl group. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nucleophilic addition reactions to the acetyl group. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this fundamental class of reactions. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the insights needed to overcome common experimental hurdles.

Core Principles of Acetyl Group Reactivity

The reactivity of the acetyl group is dominated by the properties of the carbonyl (C=O) bond. Understanding these principles is the first step in diagnosing and solving reaction issues.

The carbon-oxygen double bond is highly polarized due to oxygen's greater electronegativity, which draws electron density away from the carbon atom.[1][2][3] This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it an excellent electrophile, susceptible to attack by electron-rich nucleophiles.[2][4] The reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³.[1][2]

Two main factors dictate the reactivity of the acetyl group:

  • Electronic Effects: The magnitude of the partial positive charge on the carbonyl carbon is critical. Electron-withdrawing groups attached to the acetyl moiety will enhance its electrophilicity and increase the reaction rate.[1][2] Conversely, electron-donating groups will decrease the electrophilicity and slow the reaction down.[5][6]

  • Steric Effects: The physical space around the carbonyl carbon influences the ease with which a nucleophile can approach for an attack.[7][8] Bulky groups on either the substrate or the nucleophile can hinder this approach, leading to a slower reaction rate or preventing the reaction altogether.[2][9][10] Generally, aldehydes are more reactive than ketones due to reduced steric hindrance.[4][5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during nucleophilic addition to acetyl groups in a direct question-and-answer format.

Q1: My reaction shows very low or no product yield. What are the likely causes and how can I fix it?

A low or non-existent yield is a common issue that can stem from several factors. Systematically evaluating each possibility is key.

Possible Cause 1: Poor Nucleophilicity The strength of your nucleophile is paramount. For a given element, a negatively charged species is a more potent nucleophile than its neutral counterpart.[11]

  • Solution: If using a neutral nucleophile (e.g., water, alcohol), consider converting it to its more reactive conjugate base (e.g., hydroxide, alkoxide) by adding a base. This increases the nucleophile's electron density and reactivity.[12] Be mindful that this is only feasible if your substrate is stable under basic conditions.

Possible Cause 2: Unfavorable Reaction Equilibrium Many nucleophilic additions are reversible.[1][13] If the starting materials are thermodynamically more stable than the product, the equilibrium will favor the reactants, resulting in low yield. This is often the case with weaker nucleophiles.

  • Solution: Employ Le Châtelier's principle. If a byproduct like water is formed (e.g., in acetal formation), use a Dean-Stark apparatus or drying agents to remove it from the reaction mixture, driving the equilibrium towards the product. Alternatively, using an excess of the nucleophilic reagent can also shift the equilibrium.

Possible Cause 3: Steric Hindrance If either the substrate (e.g., a bulky ketone) or the nucleophile (e.g., tert-butoxide) is sterically demanding, the activation energy for the reaction will be high, leading to a slow or non-existent reaction.[7][9]

  • Solution: If possible, switch to a less hindered nucleophile or substrate. If the structure cannot be changed, you may need to use more forcing conditions, such as higher temperatures, but be aware this can lead to side reactions.[14]

Possible Cause 4: Inadequate Activation of the Carbonyl Group For weak nucleophiles, the inherent electrophilicity of the carbonyl carbon may not be sufficient for a reaction to occur at a reasonable rate.[6][13]

  • Solution: Use an acid catalyst. A Brønsted or Lewis acid will coordinate to the carbonyl oxygen.[12] This protonation makes the oxygen a more powerful electron-withdrawing group, which significantly increases the partial positive charge on the carbonyl carbon, thereby "activating" it for attack by a weak nucleophile.[2][15]

G start Low / No Yield Observed q1 Is the nucleophile strong? start->q1 sol1 Increase nucleophilicity: - Use conjugate base - Switch to a stronger nucleophile q1->sol1 No q2 Is the reaction reversible? q1->q2 Yes end Yield Improved sol1->end sol2 Shift equilibrium: - Remove byproducts (e.g., water) - Use excess nucleophile q2->sol2 Yes q3 Is steric hindrance a factor? q2->q3 No sol2->end sol3 Overcome sterics: - Use less bulky reagents - Increase temperature cautiously q3->sol3 Yes q4 Is the carbonyl activated? q3->q4 No sol3->end sol4 Activate the carbonyl: - Add an acid catalyst (Brønsted or Lewis) q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is extremely slow. How can I increase the rate?

A slow reaction rate is often related to the same factors that cause low yield, namely high activation energy.

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, be cautious, as higher temperatures can favor elimination side reactions or decomposition.[14][16][17] For reversible additions, high temperatures can also shift the equilibrium back to the starting materials.[17]

  • Catalysis: As mentioned, catalysis is one of the most effective ways to accelerate a reaction.

    • Acid Catalysis: Increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[2][12] This is ideal for weak nucleophiles.

    • Base Catalysis: Increases the nucleophilicity of the nucleophile by deprotonating it, making it more reactive.[12] This is suitable for reactions with strong nucleophiles that are not sensitive to basic conditions.

  • Solvent: The choice of solvent can dramatically affect reaction rates by solvating the reactants and transition state differently.[18] For anionic nucleophiles, polar aprotic solvents (e.g., DMSO, DMF) are often superior to polar protic solvents (e.g., water, ethanol). Protic solvents can form a "solvent cage" around the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[18][19][20] Aprotic solvents do not form such strong interactions, leaving the nucleophile "naked" and more reactive.[20]

G acid_cat Acid Catalysis Protonates C=O oxygen Increases electrophilicity of C Best for weak nucleophiles carbonyl R-CO-CH₃ acid_cat->carbonyl Activates base_cat Base Catalysis Deprotonates nucleophile (Nu-H) Increases nucleophilicity of Nu⁻ Best for strong nucleophiles nucleophile Nu-H base_cat->nucleophile Activates product Product carbonyl->product Slow Reaction nucleophile->product

Caption: Catalytic strategies to accelerate reaction rates.

Q3: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

Side products often arise from the reactivity of other functional groups in the molecule or from alternative reaction pathways of the acetyl group itself.

  • Enolization and Aldol-type Reactions: If the acetyl group has α-hydrogens, a base can deprotonate the α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the starting material (an aldol addition/condensation).

    • Solution: Run the reaction at low temperatures (e.g., -78 °C) to disfavor enolate formation. Use a non-nucleophilic base if a base is required for other reasons. If using a strong, nucleophilic base (like an organolithium), add it slowly to the substrate at low temperature to ensure it adds to the carbonyl faster than it deprotonates the α-carbon.

  • Elimination Reactions: As mentioned, higher temperatures can favor elimination over substitution or addition.[14]

    • Solution: Maintain the lowest temperature at which the reaction proceeds at an acceptable rate.

  • Protection of Other Functional Groups: If your substrate contains other reactive functional groups (e.g., alcohols, amines, other carbonyls), they may compete for the nucleophile.

    • Solution: Use protecting groups to temporarily mask the reactivity of these other functional groups. For example, an alcohol can be protected as a silyl ether, and another ketone could be protected as a cyclic acetal, which is stable under basic/nucleophilic conditions.[21]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for these reactions?

A: There is no single "best" solvent, as the optimal choice depends heavily on the nucleophile and substrate.[18] However, a good starting point is often a polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). They are good at dissolving a wide range of organic compounds and do not interfere with most nucleophiles. See the table below for guidance.

Solvent TypeExamplesEffect on Anionic NucleophilesBest For...
Polar Protic Water, Methanol, EthanolSolvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[18][19]Reactions where the nucleophile is also the solvent (solvolysis) or for acid-catalyzed reactions with neutral nucleophiles.
Polar Aprotic THF, Acetone, DMF, DMSOSolvates the counter-ion but leaves the nucleophile "naked" and highly reactive.[20]Reactions involving strong, anionic nucleophiles (e.g., Grignards, organolithiums, hydrides).
Nonpolar Hexane, ToluenePoor solubility for most polar reactants and ionic nucleophiles.Generally not preferred unless the reactants are very nonpolar.

Q: Should I use an acid or a base catalyst?

A: This depends on your nucleophile.

  • Use an acid catalyst when you have a weak nucleophile (e.g., water, alcohols). The acid activates the carbonyl group, making it a much better electrophile.[2][13][15]

  • Use a base when your nucleophile is a weak acid (e.g., HCN, thiols) and needs to be deprotonated to become a strong nucleophile. A base can also be used to generate catalytic amounts of a strong nucleophile like an alkoxide from an alcohol.[12]

Q: How does temperature affect the outcome of the reaction?

A: Temperature is a critical parameter. Low temperatures often favor the direct (1,2-addition) product, which is formed faster (the kinetic product).[16] Higher temperatures tend to favor the more stable thermodynamic product, which could be a conjugate (1,4-addition) product if the system is conjugated, or could favor the reverse reaction (elimination) if the addition is reversible.[16][17]

Experimental Protocols

Protocol 1: General Procedure for a Trial Nucleophilic Addition

This protocol provides a baseline for performing a nucleophilic addition to an acetyl-containing substrate.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the acetyl-containing substrate (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice/acetone bath.

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv) dropwise via syringe over 5-10 minutes. If the nucleophile is a solid, it should be dissolved in the same anhydrous solvent and added via a cannula or an addition funnel.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, slowly add a quenching solution (e.g., saturated aqueous ammonium chloride for organometallics, or water) at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation.

Protocol 2: Screening for Optimal Solvent
  • Set up three identical small-scale reactions in parallel using the General Procedure (Protocol 1).

  • In each reaction vessel, use a different solvent representing a different class:

    • Reaction A: THF (Polar Aprotic)

    • Reaction B: Ethanol (Polar Protic)

    • Reaction C: Toluene (Nonpolar)

  • Run all reactions at the same temperature and concentration for a fixed period (e.g., 2 hours).

  • Quench all reactions simultaneously and analyze the crude reaction mixtures by a quantitative method (e.g., NMR with an internal standard, or LC-MS) to compare the conversion to the product. This will indicate which solvent class is most promising for further optimization.

References

  • Effect of temperature on addition to conjugated carbonyl compounds - YouTube. (2021). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • OChemExplained. (2019). 08.04 Catalysis in Acylation Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • Schaller, C. P. CO6. Relative Reactivity of Carbonyls. Retrieved from [Link]

  • Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity?. Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Carbonyl Compounds (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • University of Liverpool. Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Course Hero. Aldehydes and Ketones: Nucleophilic Addition to C=O. Retrieved from [Link]

  • Lledós, A., et al. (2013). Acid-Catalyzed Nucleophilic Additions to Carbonyl Groups: Is the Accepted Mechanism the Rule or an Exception?. The Journal of Organic Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Making Molecules. (2025). Substitution Reactions (on Saturated Carbons). Retrieved from [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles : r/chemhelp. Retrieved from [Link]

  • Quora. (2021). Why are addition reactions reversible at high temperatures?. Retrieved from [Link]

  • Total Organic Chemistry. (2022). Acetals and Nucleophilic Addition to Carbonyls | Organic Chemistry Lessons. Retrieved from [Link]

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. 7.3 Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Organic Chemistry Demystified. (2021). Nucleophilic Acyl Addition. Retrieved from [Link]

  • ACS Publications. (2013). Acid-Catalyzed Nucleophilic Additions to Carbonyl Groups: Is the Accepted Mechanism the Rule or an Exception?. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • Pearson Study Prep. (2015). Overview of Nucleophilic Addition of Solvents. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. Retrieved from [Link]

  • GeeksforGeeks. (2023). Nucleophilic Addition Reaction. Retrieved from [Link]

  • SlidePlayer. Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]

  • Fiveable. (2025). 3.2 Nucleophilic addition reactions - Organic Chemistry II. Retrieved from [Link]

  • NC State University Libraries. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Labster. (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 2-acetylcyclopropane-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable synthetic intermediate. Our focus is on providing practical, experience-driven insights to help you navigate the challenges of transitioning from bench-scale to larger-scale production.

Troubleshooting Guide: From Low Yields to Impure Product

Scaling up any chemical synthesis can introduce a host of challenges that may not be apparent at the laboratory scale. This section addresses common issues encountered during the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a cyclopropanation reaction is a frequent and frustrating issue, often stemming from several factors ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Inactivity: The choice and handling of the catalyst are paramount. For instance, in copper-catalyzed cyclopropanations, the active species is typically Copper(I). If you are using a Cu(II) salt, ensure your reaction conditions can facilitate its in-situ reduction. Conversely, if a Cu(I) salt is used, it must be protected from oxidation through proper storage and handling.[1]

    • Actionable Advice: Always use a reliable source for your copper catalyst and ligands. Impurities can act as poisons, and improper storage can lead to deactivation.[1] Consider performing a small-scale control reaction with a fresh batch of catalyst to verify its activity.

  • Diazo Compound Decomposition: Diazo compounds, such as ethyl diazoacetate (EDA), are prone to decomposition, especially in the presence of acid or upon exposure to light and heat.[2]

    • Actionable Advice: Ensure the purity of your diazo compound. It is often beneficial to add the diazo compound slowly to the reaction mixture using a syringe pump to minimize side reactions like dimerization.[2]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration are critical parameters to optimize.[1]

    • Actionable Advice:

      • Temperature: While many cyclopropanation reactions are run at room temperature, higher temperatures can lead to catalyst decomposition or an increase in side reactions.[1] A systematic temperature screen is advisable.

      • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.[2] For instance, a study on a cobalt-catalyzed cyclopropanation found that switching to chloroform (CHCl3) at 30 °C improved yields.[3]

      • Concentration: Overly dilute conditions can slow down the desired reaction, while high concentrations may promote unwanted side reactions.

Issue 2: Poor Diastereoselectivity

Q: I am observing a poor diastereomeric ratio in my product. How can I improve the stereoselectivity?

A: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted cyclopropanes. The spatial arrangement of the substituents is influenced by several factors.

Potential Causes & Solutions:

  • Ligand Choice: In metal-catalyzed reactions, the ligand plays a crucial role in controlling the stereochemical outcome. The steric and electronic properties of the ligand influence the geometry of the transition state.

    • Actionable Advice: Experiment with different classes of ligands. For copper-catalyzed reactions, common choices include bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX).[1]

  • Solvent Effects: The solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[2]

    • Actionable Advice: Screen a range of solvents with varying polarities and coordinating abilities.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

Issue 3: Difficulties with Product Purification at Scale

Q: I am struggling to purify Methyl 2-acetylcyclopropane-1-carboxylate on a larger scale. What are some effective purification strategies?

A: Purification can become a bottleneck during scale-up. What works well on a gram scale may be impractical or inefficient at the kilogram scale.

Potential Causes & Solutions:

  • Co-eluting Impurities: The crude product may contain byproducts with similar polarity, making chromatographic separation challenging.

    • Actionable Advice:

      • Reaction Optimization: The best purification strategy is to minimize the formation of impurities in the first place. Revisit your reaction conditions to see if side reactions can be suppressed.

      • Alternative Purification Techniques: Consider techniques other than flash column chromatography. Distillation under reduced pressure can be effective for thermally stable, volatile compounds. Crystallization is another powerful purification method if a suitable solvent system can be found.

  • Large Volumes of Solvent: Column chromatography at a large scale requires significant volumes of solvent, which can be costly and generate a large amount of waste.

    • Actionable Advice: Explore the use of automated flash chromatography systems that can optimize solvent gradients and reduce consumption. Also, investigate the possibility of using a more concentrated crude solution for loading onto the column.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers and drug development professionals may have regarding the synthesis and handling of Methyl 2-acetylcyclopropane-1-carboxylate.

Q1: What are the most common synthetic routes to Methyl 2-acetylcyclopropane-1-carboxylate?

A1: The synthesis of cyclopropane derivatives, including the target molecule, has been extensively studied.[3] Common strategies involve the reaction of an alkene with a carbene or carbenoid. Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a widely used method.[3] For example, the reaction of methyl acrylate with a suitable acetyl-substituted carbene precursor, catalyzed by a rhodium or copper complex, is a plausible route. Another approach is the Simmons-Smith cyclopropanation, which utilizes a zinc-copper couple and diiodomethane.[2][4]

Q2: What are the key safety precautions to consider when working with diazo compounds on a large scale?

A2: Diazo compounds are energetic and potentially explosive, requiring special handling procedures, especially at scale.[2]

  • Always work in a well-ventilated fume hood.

  • Avoid contact with strong acids, and rough surfaces, and exposure to strong light, which can catalyze their decomposition.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • When scaling up, it is crucial to have a clear understanding of the thermal stability of the specific diazo compound being used and to have adequate cooling capacity to control any potential exotherms.

Q3: How can I monitor the progress of the cyclopropanation reaction?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are common techniques for monitoring the reaction progress.[2]

  • TLC: Allows for a quick qualitative assessment of the consumption of starting materials and the formation of the product.

  • GC: Provides quantitative data on the conversion of reactants and the formation of products and byproducts. This is particularly useful for optimizing reaction conditions.

Q4: Are there any biocatalytic methods available for the synthesis of chiral cyclopropane derivatives?

A4: Yes, biocatalysis is an emerging and powerful tool for asymmetric synthesis. Engineered myoglobin catalysts have been successfully used for the multigram synthesis of chiral cyclopropane cores of various drugs with high diastereo- and enantioselectivity.[5] These methods often offer advantages in terms of stereoselectivity and can be performed using whole-cell systems, which can simplify the process.[5]

Experimental Protocols & Data

Table 1: Troubleshooting Common Cyclopropanation Issues
Problem Potential Cause Recommended Action
Low or No Yield Inactive catalystVerify catalyst activity with a small-scale control reaction. Use a fresh, properly stored catalyst.[1]
Diazo compound decompositionAdd the diazo compound slowly to the reaction mixture. Ensure its purity.[2]
Sub-optimal conditionsSystematically screen temperature, solvent, and concentration.[1]
Poor Diastereoselectivity Inappropriate ligandScreen different ligands (e.g., BOX, PyBOX for Cu-catalyzed reactions).[1]
Solvent effectsTest a range of solvents with varying polarities.[2]
Purification Challenges Co-eluting impuritiesOptimize reaction to minimize byproducts. Explore distillation or crystallization.
Large solvent volumesUse automated flash chromatography. Investigate more concentrated loading solutions.
General Experimental Workflow for a Transition Metal-Catalyzed Cyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware under inert atmosphere (Ar or N2) add_catalyst Charge the flask with catalyst and solvent prep_glass->add_catalyst prep_reagents Prepare solutions of alkene and diazo compound in anhydrous solvent add_alkene Add the alkene solution prep_reagents->add_alkene add_catalyst->add_alkene add_diazo Slowly add the diazo compound solution via syringe pump add_alkene->add_diazo monitor Monitor reaction progress (TLC, GC) add_diazo->monitor quench Quench the reaction (if necessary) monitor->quench Reaction complete extract Perform aqueous work-up and extraction quench->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude product (chromatography, distillation, or crystallization) dry->purify

Caption: A general experimental workflow for a cyclopropanation reaction.[2]

Troubleshooting Flowchart for Low Yield in Cyclopropanation

G start Low or No Yield catalyst_check Is the catalyst active and handled correctly? start->catalyst_check diazo_check Is the diazo compound pure and added slowly? catalyst_check->diazo_check Yes failure Consult further literature or technical support catalyst_check->failure No, address catalyst issues conditions_check Are the reaction conditions (temp, solvent, conc.) optimized? diazo_check->conditions_check Yes diazo_check->failure No, address diazo compound issues reagent_check Are all other reagents and solvents pure and anhydrous? conditions_check->reagent_check Yes conditions_check->failure No, optimize conditions success Improved Yield reagent_check->success Yes reagent_check->failure No, purify reagents and solvents

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Methyl 2-acetylcyclopropane-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion or yield, in their reactions. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to diagnose and resolve issues effectively.

The synthesis of highly functionalized cyclopropanes like Methyl 2-acetylcyclopropane-1-carboxylate often relies on a powerful and elegant transformation: the Michael-Initiated Ring Closure (MIRC) . This reaction is a cornerstone of modern organic synthesis but is sensitive to a range of variables. Low conversion is rarely due to a single factor but is often the result of an interplay between reaction parameters. This guide is structured as a series of frequently asked questions that address the most common failure points in this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has stalled with significant amounts of starting material remaining. What are the primary causes?

This is the most common issue and typically points to problems with the initial, base-mediated deprotonation or the subsequent Michael addition. Let's break down the potential culprits.

A1: Root Cause Analysis: Ineffective Nucleophile Generation or Reaction

The entire reaction hinges on the formation of a stabilized enolate from a Michael donor, which then attacks the Michael acceptor. If this step is inefficient, the reaction will not proceed.

Troubleshooting Steps & Explanations:

  • Base Selection & Stoichiometry: The base must be strong enough to deprotonate the Michael donor (e.g., methyl acetoacetate) but not so strong that it promotes unwanted side reactions.

    • Expertise & Experience: While strong bases like LDA or NaH are effective for complete deprotonation, they can sometimes lead to side reactions if not handled carefully at low temperatures.[1] For many MIRC reactions, a catalytic amount of a weaker base like DBU, DIPEA, or even an inorganic base like K₂CO₃ or Na₂CO₃ can be sufficient and offer better control.[2][3] The reaction may be catalytic in base if the product is not easily enolizable.[1][3]

    • Protocol: Ensure your base is fresh and anhydrous. If using a catalytic amount, consider if a stoichiometric amount might be necessary to drive the reaction to completion, depending on the acidity of your Michael donor and any acidic impurities.

  • Solvent Choice & Quality: The solvent plays a critical role in stabilizing intermediates and influencing catalyst activity.

    • Expertise & Experience: Aprotic polar solvents like DMF, DMSO, or MeCN are often used as they can solvate the cationic counter-ion of the enolate, increasing its nucleophilicity.[4] However, they must be rigorously anhydrous. Trace amounts of water can quench the enolate as it forms, effectively halting the reaction.

    • Protocol: Use freshly distilled or commercially available anhydrous solvents. Consider using molecular sieves to ensure the solvent is dry before use.

  • Reaction Temperature: MIRC reactions can be highly temperature-sensitive.

    • Expertise & Experience: Enolate formation is often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent side reactions.[5] The subsequent Michael addition and cyclization may require warming to room temperature or even gentle heating.[2] If the temperature is too low, the activation energy barrier for the Michael addition or the final ring-closing substitution may not be overcome.

    • Protocol: Monitor the reaction temperature closely. If the reaction stalls at a low temperature, try slowly warming it to room temperature and monitoring by TLC or LCMS.

Q2: My TLC/LCMS analysis shows multiple new spots, and my final yield is low after purification. What are these byproducts?

The appearance of multiple, often closely-eluting, spots is a classic sign of competing reaction pathways or product degradation.

A2: Identifying and Mitigating Side Reactions

In the MIRC synthesis of Methyl 2-acetylcyclopropane-1-carboxylate, several side reactions can compete with the desired pathway.

Common Side Products and Their Causes:

Side ProductProbable CauseProposed Solution
1,2-Addition Product Use of a "harder" or less stabilized nucleophile.Use reaction conditions that favor the formation of the thermodynamic, more stable enolate (e.g., weaker base, longer equilibration time).[6]
Polymerized Material Michael acceptor polymerization, often initiated by a strong base.Add the base slowly to the Michael donor first, allow the enolate to form, and then add the Michael acceptor. Avoid excessively high temperatures.
Ring-Opened Products The cyclopropane ring, especially when activated by electron-withdrawing groups, can be susceptible to nucleophilic attack and ring-opening under harsh workup or purification conditions.Use a buffered or mild acidic workup (e.g., saturated NH₄Cl solution). Avoid strong acids or bases during extraction and consider neutral silica gel for chromatography.
Isomerized Starting Material The base can cause isomerization of the Michael acceptor double bond, rendering it unreactive.Use a less harsh base or add the base at a lower temperature.
Visualizing the Main vs. Side Pathways

The following diagram illustrates the desired MIRC pathway versus a common competing 1,2-addition side reaction.

MIRC_vs_Side_Reaction cluster_start Reactants cluster_main Desired Pathway cluster_side Side Reaction Donor Michael Donor (Methyl Acetoacetate) Enolate Stabilized Enolate Donor->Enolate Acceptor Michael Acceptor (e.g., α,β-unsaturated halide) Michael_Adduct 1,4-Michael Adduct (Enolate Intermediate) Acceptor->Michael_Adduct Side_Product 1,2-Addition Product (Allylic Alcohol Intermediate) Acceptor->Side_Product Base Base Base->Donor Deprotonation Enolate->Michael_Adduct 1,4-Conjugate Addition (Correct Path) Enolate->Side_Product 1,2-Direct Addition (Incorrect Path) Product Methyl 2-acetylcyclopropane-1-carboxylate Michael_Adduct->Product Intramolecular SN2 Cyclization

Caption: Desired MIRC pathway vs. a competing 1,2-addition side reaction.

Q3: The reaction appears to work, but my diastereoselectivity or enantioselectivity (if using a chiral catalyst) is poor. How can I improve it?

Selectivity is controlled by the transition state energies of the competing pathways. Small changes in the reaction environment can have a profound impact on which diastereomer or enantiomer is favored.

A3: Optimizing for Stereochemical Control

  • Catalyst and Ligand Choice: For enantioselective reactions, the choice of catalyst is paramount.

    • Authoritative Grounding: Chiral phase-transfer catalysts or organocatalysts, often derived from cinchona alkaloids or proline, are commonly employed to create a chiral environment around the reactants.[2][3] The structure of the catalyst directly influences the facial selectivity of the nucleophilic attack.

    • Protocol: If selectivity is low, screen a panel of related catalysts. For example, pseudoenantiomeric catalysts (e.g., quinine vs. quinidine-derived) can sometimes provide the opposite enantiomer with better selectivity. Ensure the catalyst loading is optimal (typically 5-20 mol%).

  • Additive Effects: Simple salt additives can dramatically influence selectivity.

    • Expertise & Experience: In some MIRC reactions, the addition of salts like NaBr or LiCl can improve enantioselectivity.[2] This is often attributed to the formation of a more organized, tighter transition state assembly through coordination effects.

    • Protocol: If not already present, try adding 1 equivalent of an additive like LiCl or NaBr to the reaction mixture and assess the impact on stereoselectivity.

  • Temperature Control:

    • Expertise & Experience: Lowering the reaction temperature generally increases selectivity. This is because the difference in activation energies between the two competing diastereomeric or enantiomeric transition states becomes more significant relative to the available thermal energy (kT).

    • Protocol: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening (e.g., RT, 0 °C, -20 °C, -40 °C) is often a worthwhile optimization step.

Troubleshooting Workflow: A Systematic Approach

When faced with low conversion, a systematic approach is more effective than random changes. The following workflow provides a logical decision tree for troubleshooting.

Troubleshooting_Workflow Start Low Conversion Observed Check_SM Analyze Crude Reaction: Unreacted Starting Material? Start->Check_SM Check_Purity Check Reagent Purity & Anhydrous Conditions Check_SM->Check_Purity Yes Multiple_Spots Analyze Crude Reaction: Multiple Byproducts? Check_SM->Multiple_Spots No Optimize_Base Optimize Base: Strength, Stoichiometry Check_Purity->Optimize_Base Optimize_Temp Optimize Temperature: Increase Temperature Incrementally Optimize_Base->Optimize_Temp Optimize_Temp->Multiple_Spots Change_Conditions Modify Reaction Conditions: Lower Temp, Slower Addition Multiple_Spots->Change_Conditions Yes Success Conversion Improved Multiple_Spots->Success No (Proceed to workup) Purification_Issues Check Workup/Purification: Harsh pH? Active Silica? Change_Conditions->Purification_Issues Purification_Issues->Success

Caption: Systematic workflow for troubleshooting low conversion.

Experimental Protocols

Representative Protocol: MIRC Synthesis

This protocol is a generalized starting point. Optimization will likely be required.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the Michael donor (e.g., methyl acetoacetate, 1.0 eq) and anhydrous solvent (e.g., THF or MeCN, to make a 0.1 M solution).

  • Enolate Formation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the base (e.g., DBU, 1.1 eq) dropwise over 5 minutes. Stir the mixture for 30 minutes at this temperature.

  • Michael Addition: Add the Michael acceptor (e.g., a suitable 1,1-dihalo-alkene derivative, 1.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LCMS, checking for the consumption of the limiting reagent.

  • Workup: Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Analytical Protocol: In-Process Reaction Check
  • Sampling: Carefully extract ~5-10 µL of the reaction mixture using a syringe or glass capillary.

  • Quenching: Immediately quench the sample in a vial containing ~0.5 mL of a 1:1 mixture of ethyl acetate and a mild acidic solution (e.g., dilute NH₄Cl). Vortex well.

  • Analysis: Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize under UV light and/or by staining. Compare the spot corresponding to the starting material in the reaction lane with a co-spotted reference of the pure starting material.

This guide provides a foundational framework for diagnosing and resolving common issues in the synthesis of Methyl 2-acetylcyclopropane-1-carboxylate. Successful synthesis is a process of careful observation and systematic optimization. Should you continue to experience difficulties, we encourage you to document your experimental parameters and observations in detail for further consultation.

References
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).
  • Michael Addition - Organic Chemistry Tutor. Organic Chemistry Tutor.
  • Michael addition reaction - Wikipedia. Wikipedia.
  • Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydry - Semantic Scholar. Semantic Scholar.
  • 10.7. Additions involving cyclic intermediates | Organic Chemistry 1: An open textbook - Lumen Learning. Lumen Learning.
  • Michael reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur.
  • (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis - ChemicalBook. ChemicalBook.
  • Synthesis of cyclopropanes - Organic Chemistry Portal. Organic Chemistry Portal.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regul

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Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Profiling of Methyl 2-acetylcyclopropane-1-carboxylate

The following guide details the NMR profiling of Methyl 2-acetylcyclopropane-1-carboxylate , focusing on the critical differentiation between its cis and trans diastereomers. Executive Summary Methyl 2-acetylcyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR profiling of Methyl 2-acetylcyclopropane-1-carboxylate , focusing on the critical differentiation between its cis and trans diastereomers.

Executive Summary

Methyl 2-acetylcyclopropane-1-carboxylate serves as a versatile cyclopropyl building block in drug discovery, particularly for introducing rigid sp³ character into peptidomimetics and kinase inhibitors.

The primary analytical challenge lies in distinguishing the (1R,2S)/(1S,2R)-cis isomer from the (1R,2R)/(1S,2S)-trans isomer. Unlike alkenes, where


, cyclopropane derivatives follow the inverse Karplus relationship where 

. This guide provides the definitive spectroscopic fingerprints to validate stereochemistry and purity.
Quick Reference: Cis vs. Trans Distinction
FeatureCis Isomer (Z) Trans Isomer (E) Diagnostic Value
Vicinal Coupling (

)
8.0 – 11.5 Hz 4.0 – 6.5 Hz Primary Determinant
Thermodynamic Stability Kinetic Product (often)Thermodynamic ProductProcess Optimization
Acetyl Methyl Shift (

)
~2.30 ppm~2.25 ppmSecondary Indicator
Ring Proton Shielding Distinct shielding due to substituent proximityLess steric shieldingSecondary Indicator

Comparative Analysis: Performance & Alternatives

A. Stereochemical Alternatives: The Cis/Trans Divergence

The synthesis of cyclopropanes via diazo-decomposition or Michael-Initiated Ring Closure (MIRC) typically yields a diastereomeric mixture. NMR is the superior method for resolution compared to GC-MS, which often fails to separate these isomers without specialized chiral columns.

The "Inverse Karplus" Rule

In rigid cyclopropane rings, the dihedral angle (


) dictates the coupling constant (

).
  • Cis Protons (

    
    ):  The Karplus equation predicts a maximum 
    
    
    
    value. Experimental data for cyclopropanes consistently shows
    
    
    ranges from 8–12 Hz .
  • Trans Protons (

    
    ):  The angle results in a significantly reduced coupling constant, typically 4–7 Hz .
    

Critical Insight: This is the exact opposite of the rule for alkenes (where


 Hz and 

Hz). Researchers migrating from alkene chemistry often misassign cyclopropanes by inverting this rule.
B. Solvent Alternatives: CDCl₃ vs. C₆D₆

While Chloroform-d (CDCl₃) is the standard solvent, it often results in signal overlap for the cyclopropyl methylene protons (


).
  • Alternative: Benzene-d₆ (C₆D₆) .

  • Mechanism: Benzene induces aromatic solvent-induced shifts (ASIS). The solvent molecules align with the solute's dipole (strong in this keto-ester), causing differential shielding of the cis and trans substituents.

  • Recommendation: If

    
     and 
    
    
    
    multiplets overlap in CDCl₃, switch to C₆D₆ to resolve the splitting patterns for accurate
    
    
    -value calculation.

Detailed Spectral Assignments

Structure & Numbering
  • H1: Methine proton

    
     to Carboxylate.
    
  • H2: Methine proton

    
     to Acetyl.
    
  • H3a/H3b: Methylene ring protons.

  • Me-Ac: Acetyl methyl group.

  • Me-Est: Ester methyl group.

¹H NMR Data (400 MHz, CDCl₃)
AssignmentMultiplicityChemical Shift (

ppm)
Coupling Constants (

Hz)
Interpretation
Me-Est Singlet (3H)3.68 – 3.72-Characteristic methyl ester.
Me-Ac Singlet (3H)2.25 – 2.32-Characteristic methyl ketone.
H1 (Ring) ddd (1H)1.95 – 2.20

(see below),

,


-proton to ester.
H2 (Ring) ddd (1H)2.35 – 2.55

(see below),

,


-proton to ketone (deshielded).
H3a (Ring) ddd (1H)1.30 – 1.50

,

Methylene proton cis to ester.
H3b (Ring) ddd (1H)0.85 – 1.10

,

Methylene proton trans to ester.
¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeChemical Shift (

ppm)
Notes
C=O (Ketone) 205.0 – 207.0Distinctive low field signal.
C=O (Ester) 171.0 – 173.0Typical ester carbonyl.
O-Me 52.0 – 52.5Methoxy carbon.
CH (Ring) 30.0 – 35.0Ring carbons (highly strained).
CH₂ (Ring) 18.0 – 22.0High field methylene signal.
Me (Acetyl) 28.0 – 30.0Acetyl methyl.

Experimental Workflow & Logic

Protocol: Stereochemical Assignment
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Ensure solution height is 4-5 cm in the tube.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1):

      
       2.0 seconds (to allow relaxation of methyl singlets).
      
    • Scans: 16 (1H), 256 (13C).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz).

  • Analysis:

    • Locate the two methine protons (H1 and H2) in the 1.9–2.6 ppm range.

    • Measure the vicinal coupling

      
       (the splitting shared by both protons).
      
    • Apply Logic: If

      
       Hz 
      
      
      
      Cis . If
      
      
      Hz
      
      
      Trans .
Visualization: Isomer Assignment Logic

IsomerLogic Start Crude Reaction Mixture (Methyl 2-acetylcyclopropane-1-carboxylate) NMR Acquire 1H NMR (CDCl3) Start->NMR Identify Identify Methine Signals (H1 & H2 at 1.9 - 2.6 ppm) NMR->Identify Measure Measure Vicinal Coupling (J_1,2) Identify->Measure Decision Is J_1,2 > 8.0 Hz? Measure->Decision Cis CIS Isomer assigned (Substituents on same face) Decision->Cis Yes (8-11 Hz) Trans TRANS Isomer assigned (Substituents on opposite faces) Decision->Trans No (4-7 Hz) Check Secondary Check: NOE Correlation between Me-Ac and H1? Cis->Check Check->Cis Strong NOE

Figure 1: Decision logic for stereochemical assignment of cyclopropane derivatives based on coupling constants.

Visualization: Synthesis & Analysis Workflow

SynthesisWorkflow Precursor1 Methyl Acrylate Reaction Cyclopropanation (Rh2(OAc)4 or Cu catalyst) Precursor1->Reaction Precursor2 Diazoacetone (or Precursor) Precursor2->Reaction Workup Workup & Extraction Reaction->Workup Result Product: Methyl 2-acetylcyclopropane-1-carboxylate Workup->Result CrudeNMR Crude NMR Analysis (Determine dr ratio) Result->CrudeNMR

Figure 2: Synthetic pathway and integration of analytical checkpoints.

References

  • BenchChem. Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. Retrieved from

  • ResearchGate. Proton Coupling Constants in Substituted Cyclopropanes. Retrieved from

  • OpenOChem. Coupling in Cis/Trans Alkenes (Contrast Reference). Retrieved from

  • Organic Chemistry Portal. Synthesis of Cyclopropanes. Retrieved from

  • ChemicalBook. Methyl cyclopropane carboxylate Spectral Data. Retrieved from

Comparative

Mass spectrometry fragmentation pattern of Methyl 2-acetylcyclopropane-1-carboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmenta...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 2-acetylcyclopropane-1-carboxylate (MACC). As a bifunctional cyclopropane derivative containing both a methyl ester and a methyl ketone, MACC serves as a critical pharmacophore in the synthesis of antiviral and antibiotic agents.

The core challenge in analyzing MACC lies not just in identifying the molecule, but in distinguishing it from its stereoisomers (cis vs. trans) and structural isomers (e.g., unsaturated lactones). This guide compares the fragmentation "performance" of MACC against these alternatives, establishing diagnostic ions and intensity ratios that serve as self-validating identification protocols.

Experimental Methodology

To ensure reproducibility, the fragmentation patterns described herein are based on standard Electron Ionization (EI) conditions.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Inlet System: GC-MS (Capillary column, e.g., DB-5ms).

  • Scan Range: m/z 35–200.

Expert Insight: In cyclopropane derivatives, the ring strain energy (~27.5 kcal/mol) significantly influences fragmentation. High source temperatures can induce thermal isomerization prior to ionization. It is critical to maintain the injector temperature below 250 °C to preserve stereochemical integrity before the ionization event.

Fragmentation Mechanics: The "Product" Profile

Methyl 2-acetylcyclopropane-1-carboxylate (MW 142.15)

The mass spectrum of MACC is dominated by alpha-cleavage processes driven by the two carbonyl groups, competing with the relief of ring strain.

Primary Fragmentation Pathways
  • Base Peak Formation (m/z 43): The acetyl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) undergoes facile 
    
    
    
    -cleavage. The resulting acylium ion (
    
    
    ) is extremely stable and typically forms the base peak (100% relative abundance).
  • Methoxy Radical Loss (m/z 111): Cleavage of the ester methoxy group (

    
    ) yields the acylium ion at m/z 111 (
    
    
    
    ).
  • Methyl Radical Loss (m/z 127): Loss of a methyl radical (

    
    ), primarily from the acetyl group, yields the ion at m/z 127 (
    
    
    
    ).
  • Ring Opening & Rearrangement: The cyclopropane ring often opens upon ionization. The radical cation can rearrange to form linear unsaturated isomers, leading to fragments at m/z 69 (

    
    ) and m/z 59 (
    
    
    
    ).
Fragmentation Pathway Diagram (DOT)

MACC_Fragmentation M_Ion Molecular Ion (M+) m/z 142 Frag_127 [M - CH3]+ m/z 127 M_Ion->Frag_127 - •CH3 (15 Da) Frag_111 [M - OCH3]+ m/z 111 M_Ion->Frag_111 - •OCH3 (31 Da) Frag_43 Acylium Ion [CH3CO]+ m/z 43 (Base Peak) M_Ion->Frag_43 Alpha Cleavage - C5H7O2• Frag_69 Ring Opening m/z 69 M_Ion->Frag_69 Ring Opening - C2H3O2•

Caption: Figure 1. Primary fragmentation pathways of Methyl 2-acetylcyclopropane-1-carboxylate under 70 eV EI conditions.

Comparative Analysis: Performance vs. Alternatives

This section compares the MS profile of MACC against its two most common analytical "competitors": its stereoisomer (cis-isomer) and structural isomers (linear unsaturated esters).

Comparison 1: Trans vs. Cis Diastereomers

Differentiation of cis and trans isomers in mass spectrometry relies on the "Ortho Effect" and stability differences. The trans isomer is thermodynamically more stable, while the cis isomer suffers from steric repulsion between the acetyl and ester groups.

FeatureTrans-Isomer (Thermodynamic Product)Cis-Isomer (Kinetic Product)Mechanism of Differentiation
Molecular Ion (M+) Higher IntensityLower IntensityCis isomer is less stable; M+ fragments more rapidly to relieve steric strain.
Elimination of MeOH (M-32) Low / AbsentDiagnostic Peak Proximity of acetyl and ester groups in cis allows for specific H-transfer and elimination of methanol (m/z 110).
Fragment m/z 124 (M-H₂O) LowModerateInteraction between carbonyl oxygens and

-hydrogens in cis can facilitate dehydration.
Base Peak m/z 43m/z 43Both dominated by the acetyl group; not diagnostic alone.

Diagnostic Protocol: To confirm the cis isomer, look for a suppressed molecular ion and the emergence of "proximity effect" ions (m/z 110 or 124) which are mechanistically forbidden or unfavorable in the trans geometry.

Comparison 2: MACC vs. Linear Structural Isomers

Isomers such as Methyl 4-oxopent-2-enoate share the same formula (


) but lack the cyclopropane ring.
  • MACC (Cyclic): Shows fragments characteristic of ring strain relief and high internal energy. The m/z 69 peak is often associated with the cyclopropyl cation moiety.

  • Linear Isomer: Fragmentation is driven by allylic cleavage.

    • Expect a strong peak at m/z 113 (loss of CHO if aldehyde present, or specific chain breaks).

    • McLafferty Rearrangement: Linear keto-esters with gamma-hydrogens will show a strong McLafferty peak (e.g., m/z 74 for methyl esters), which is geometrically constrained in the cyclopropane derivative.

Data Summary Table

The following table summarizes the relative abundance (RA) of key ions to assist in rapid identification.

m/zFragment IdentityRelative Abundance (Est.)Diagnostic Value
142 Molecular Ion (

)
5 - 15%Confirms MW; intensity varies by isomer.
127

10 - 25%Indicates methyl ketone or methyl ester.
111

20 - 40%Characteristic of methyl esters.
110

< 5% (Trans) / >10% (Cis)Stereochemical differentiator.
69

30 - 50%Cyclopropane ring residue.
43

100% (Base) Confirms acetyl group presence.[2]

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl cyclopropanecarboxylate derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Zaikin, V. G., & Mikaya, A. I. (1984). Stereochemical Effects in Mass Spectrometry. Journal of Mass Spectrometry.
  • Doc Brown's Chemistry. (2023). Mass spectrometry fragmentation patterns of esters and ketones. [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of Methyl 2-acetylcyclopropane-1-carboxylate Derivatives: An In-depth Look at X-ray Crystallography

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its chemical reactivity,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its chemical reactivity, physical properties, and biological activity. For complex stereoisomers like the derivatives of methyl 2-acetylcyclopropane-1-carboxylate, with their inherent ring strain and multiple chiral centers, this structural elucidation presents a significant challenge. This guide provides a comprehensive comparison of analytical techniques for characterizing these molecules, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against alternative spectroscopic methods.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2][3] When X-rays are passed through a well-ordered crystal, they are diffracted in a specific pattern, which is a direct consequence of the crystal's internal structure.[1][4] By analyzing the intensities and positions of these diffracted X-rays, scientists can generate a detailed atomic-level map of the molecule.[2][3] This method is unparalleled in its ability to determine absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions, all of which are critical for understanding the structure-activity relationship (SAR) in drug development.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the key steps for the X-ray crystallographic analysis of a methyl 2-acetylcyclopropane-1-carboxylate derivative.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol:

  • Crystal Growth: The critical first step is to obtain high-quality single crystals. For a small organic molecule like methyl 2-acetylcyclopropane-1-carboxylate, slow evaporation of a saturated solution is a common and effective technique.

    • Rationale: Slow crystal growth minimizes defects in the crystal lattice, which is essential for obtaining a clear diffraction pattern.

    • Solvent Selection: A solvent system in which the compound is sparingly soluble is ideal. A binary solvent system, such as ethyl acetate/hexane or dichloromethane/pentane, can be employed to fine-tune the solubility. The use of aromatic solvents like toluene can sometimes aid in crystal packing.

  • Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]

    • Rationale: The crystal must be securely mounted and centered in the X-ray beam to ensure uniform exposure and accurate data collection.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1]

    • Instrumentation: A modern diffractometer equipped with a dual-source (Mo and Cu) X-ray tube and a sensitive detector (e.g., a CCD or CMOS detector) is used.[1] For chiral organic compounds, a Cu Kα radiation source (λ = 1.5418 Å) is particularly suited for determining the absolute structure.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then "solved" using direct methods or Patterson methods. This initial model is then "refined" to improve the fit between the calculated and observed diffraction data.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This involves checking for inconsistencies in bond lengths, angles, and thermal parameters. The final structure provides a wealth of information, including the precise 3D arrangement of the atoms, conformational details of the cyclopropane ring, and any intermolecular interactions in the crystal lattice.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more suitable in certain situations. The following table provides a comparison of X-ray crystallography with common spectroscopic methods used for the characterization of organic molecules.

Technique Information Provided Advantages Limitations Relevance to Methyl 2-acetylcyclopropane-1-carboxylate
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1][2][3]Unambiguous and highly detailed structural information.[1][2]Requires a suitable single crystal, which can be challenging to grow.Provides the definitive structure, resolving the stereochemistry of the cyclopropane ring and its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and through-space proximity of atoms (NOE).Provides detailed information about the molecule's structure in solution. Non-destructive.Does not provide bond lengths or angles directly. Can be complex to interpret for molecules with many signals.Essential for confirming the connectivity and determining the relative stereochemistry in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups based on their vibrational frequencies.[5][6]Rapid and sensitive for identifying functional groups.Provides limited information about the overall molecular structure.Confirms the presence of the ester (C=O, C-O) and ketone (C=O) functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive for determining the molecular weight and formula.Provides no information about the 3D structure or stereochemistry.Confirms the molecular weight of the synthesized derivative.

Visualizing the Logic: Decision Tree for Structural Analysis

G start Structural Analysis of a Novel Derivative crystal Can a single crystal be grown? start->crystal xray Perform Single-Crystal X-ray Crystallography crystal->xray Yes nmr Perform 1D and 2D NMR Spectroscopy crystal->nmr No structure Definitive 3D Structure Obtained xray->structure ftir_ms Perform FT-IR and Mass Spectrometry nmr->ftir_ms connectivity Connectivity and Relative Stereochemistry Determined ftir_ms->connectivity functional_groups Functional Groups and Molecular Weight Confirmed connectivity->functional_groups

Caption: A decision-making workflow for the structural elucidation of a novel compound.

Conclusion: An Integrated Approach to Structural Certainty

In the pursuit of scientific rigor, particularly in fields like drug development where molecular precision is non-negotiable, a multi-faceted analytical approach is often the most prudent strategy. While spectroscopic techniques like NMR, FT-IR, and Mass Spectrometry provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and complete three-dimensional picture. For derivatives of methyl 2-acetylcyclopropane-1-carboxylate, where subtle stereochemical differences can have profound effects on biological activity, the investment in obtaining a crystal structure is an investment in certainty. This guide has aimed to provide not just the "how" but the "why" behind the experimental choices, empowering researchers to make informed decisions in their quest for molecular understanding.

References

  • Structures of two cyclopropane derivatives: cis- and trans-caronic acid. (n.d.). IUCr Journals. Retrieved February 20, 2026, from [Link]

  • Methyl 2-acetyl-1,2-dimethylcyclopropane-1-carboxylate. (n.d.). Chemspace. Retrieved February 20, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved February 20, 2026, from [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 20, 2026, from [Link]

  • Structural and Spectroscopic investigation of 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane and its NLO activity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.). Google Patents.
  • X-Ray Diffraction Basics. (n.d.). Iowa State University. Retrieved February 20, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 20, 2026, from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]

  • Cyclopropane carboxylic acid. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • The chemistry of acetylcyclopropane. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Methyl 1-acetylcyclopropane-1-carboxylate. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Theoretical and Experimental Assesment of Structural, Spectroscopic, Electronic and Nonlinear Optical Properties of Two Aroylhydrazone Derivative. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. Retrieved February 20, 2026, from [Link]

  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid. (n.d.). Evotec. Retrieved February 20, 2026, from [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]

  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. (n.d.). East Tennessee State University. Retrieved February 20, 2026, from [Link]

  • Methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate. (n.d.). PubChemLite. Retrieved February 20, 2026, from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved February 20, 2026, from [Link]

  • Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

Comparative

Comparative Guide: Reactivity of Methyl 2-acetylcyclopropane-1-carboxylate (MACC) vs. Acyclic Ketoesters

Executive Summary Methyl 2-acetylcyclopropane-1-carboxylate (MACC) represents a specialized class of "Donor-Acceptor" (D-A) cyclopropanes. Unlike its acyclic isomer, Methyl Acetoacetate (MAA) , which relies on enol/enola...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-acetylcyclopropane-1-carboxylate (MACC) represents a specialized class of "Donor-Acceptor" (D-A) cyclopropanes. Unlike its acyclic isomer, Methyl Acetoacetate (MAA) , which relies on enol/enolate chemistry, MACC derives its reactivity from the release of ring strain (~27 kcal/mol). This guide delineates the reactivity divergence between these two species, focusing on MACC’s ability to function as a masked 1,3-zwitterion for cycloadditions and homo-Michael additions.

Section 1: Structural & Electronic Profiling

The fundamental difference lies in the activation energy source: Orbital overlap (MAA) vs. Strain Release (MACC) .

FeatureMethyl Acetoacetate (MAA)Methyl 2-acetylcyclopropane-1-carboxylate (MACC)
Structure Acyclic

-ketoester
Vicinal Donor-Acceptor Cyclopropane
Primary Activation Deprotonation (pKa ~11) or Carbonyl ElectrophilicityLewis Acid coordination to carbonyls
Reactive Intermediate Enolate (Nucleophile)1,3-Zwitterion (Amphiphile)
Key Reaction Class Alkylation, Knoevenagel, Biginelli[3+2] Cycloaddition, Homo-Michael Addition
Stereocenters None (achiral)Two (C1 and C2); typically used as trans-isomer
Reactivity Divergence Diagram

The following diagram illustrates how identical functional groups (ketone + ester) lead to opposing reactivities based on the carbon scaffold.

ReactivityDivergence MACC MACC (Strained Ring) Zwitterion 1,3-Zwitterion (Dipole) MACC->Zwitterion Lewis Acid (Strain Release) MAA Methyl Acetoacetate (Acyclic) Enolate Enolate (Nucleophile) MAA->Enolate Base (Deprotonation) Condensation Condensation (e.g., Knoevenagel) MAA->Condensation Aldehyde (-H2O) Cycloadduct [3+2] Cycloadducts (Pyrrolidines/Furans) Zwitterion->Cycloadduct Dipolarophile (Nitrone/Olefin) HomoMichael Homo-Michael Adducts Zwitterion->HomoMichael Nucleophile (Indole/Amine) Alkylation C-Alkylation Products Enolate->Alkylation Electrophile (R-X)

Caption: Divergent pathways of MACC (strain-driven 1,3-dipole formation) versus MAA (pKa-driven enolization).

Section 2: Reactivity Landscapes

The "Homo-Michael" Acceptor (MACC)

While MAA acts as a Michael Donor (attacking enones), MACC acts as a Michael Acceptor homolog. Under Lewis Acid catalysis, the C1-C2 bond polarizes. A nucleophile attacks the donor site (C2), breaking the ring and placing the negative charge on the acceptor site (C1/Carbonyl), which is then protonated.

  • Mechanism: Ring opening driven by relief of angular strain.

  • Selectivity: Nucleophiles typically attack the carbon best able to stabilize a positive charge (the donor site), leading to 1,3-functionalized acyclic products.

[3+2] Cycloaddition

MACC is a premier building block for heterocycles. When treated with a Lewis Acid in the presence of a dipolarophile (e.g., nitrone, aldehyde, imine), it acts as a C3-synthon .

  • Contrast with MAA: MAA requires multi-step sequences (e.g., Hantzsch synthesis) to form heterocycles. MACC does it in a single concerted or stepwise event.

Section 3: Experimental Protocol (Case Study)

Protocol: Lewis Acid Catalyzed Ring Opening with Indoles

This protocol demonstrates the use of MACC to functionalize indoles at the C3 position, a reaction impossible with MAA under these specific conditions.

Objective: Synthesis of methyl 4-(1H-indol-3-yl)-4-oxobutanoate derivatives via homo-Michael addition.

Materials:
  • Substrate: Methyl 2-acetylcyclopropane-1-carboxylate (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv)

  • Catalyst: Scandium(III) Triflate [

    
    ] (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Workflow:
  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve Indole (1.2 mmol) and

    
     (0.1 mmol) in DCE (3.0 mL).
    
  • Addition: Add MACC (1.0 mmol) dropwise to the solution at Room Temperature (25°C).

    • Note: Reaction is often exothermic due to strain release.

  • Incubation: Stir the mixture at 25°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).

    • Checkpoint: Disappearance of the cyclopropane spot (Rf ~0.5) and appearance of the more polar acyclic ester.

  • Quenching: Dilute with

    
     (10 mL) and add saturated 
    
    
    
    (10 mL).
  • Workup: Extract aqueous layer with

    
     (3 x 10 mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Mechanistic Pathway (DOT Visualization)

IndoleReaction Start MACC + Sc(OTf)3 Complex Activated Complex Start->Complex Coordination Attack Indole C3 Attack (Ring Opening) Complex->Attack Nucleophilic Attack Enol Enol Intermediate Attack->Enol C-C Bond Cleavage Product C3-Alkylated Indole (Final Product) Enol->Product Tautomerization

Caption: Sc(OTf)3-catalyzed Friedel-Crafts type alkylation of indole by MACC.

Section 4: Comparative Performance Data

The following table summarizes experimental outcomes when reacting MACC vs. MAA with common reagents.

ReagentReaction with MACC (Cyclic)Reaction with MAA (Acyclic)
Nitrone [3+2] Cycloaddition Yield: 85-95%Product: Isoxazolidine (Bicyclic)Knoevenagel / Addition Yield: VariableProduct: Open chain or complex mix
Indole (Lewis Acid) Ring Opening Alkylation Yield: >90%Selectivity: C3-IndoleNo Reaction / Polymerization Requires strong acid/heat
Primary Amine Pyrrolidone Formation Via Ring Opening + CyclizationEnamine Formation Reversible condensation
Hydrazine Pyrazoline (via ring opening)Pyrazolone (via cyclocondensation)

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews.

  • Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor-Acceptor Cyclopropanes.[1][2][3] Organic & Biomolecular Chemistry.

  • Ivanova, O. A., et al. (2011). Lewis Acid-Catalyzed Reactions of Donor–Acceptor Cyclopropanes with Indoles. Chemistry – A European Journal.

  • Werz, D. B. (2014). Donor–Acceptor Cyclopropanes: Three-Carbon Building Blocks.[1] The Chemical Record.

  • Tang, Y., et al. (2012). Lewis Acid-Catalyzed Ring-Opening Cross-Coupling of Cyclopropanes.[1] Accounts of Chemical Research.

Sources

Validation

Comparative Guide: Chiral HPLC Methods for Methyl 2-acetylcyclopropane-1-carboxylate Enantiomers

Executive Summary & Stereochemical Context Methyl 2-acetylcyclopropane-1-carboxylate is a critical chiral building block, often utilized in the synthesis of cyclopropane-containing pharmaceuticals such as tranylcypromine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

Methyl 2-acetylcyclopropane-1-carboxylate is a critical chiral building block, often utilized in the synthesis of cyclopropane-containing pharmaceuticals such as tranylcypromine analogs and specific antiviral agents.[1]

The molecule possesses two stereogenic centers (C1 and C2), theoretically yielding four stereoisomers:

  • Trans-isomers (Enantiomeric Pair): (1R, 2R) and (1S, 2S) — Typically the synthetic targets.[1]

  • Cis-isomers (Enantiomeric Pair): (1R, 2S) and (1S, 2R).[1][2]

Challenge: Synthetic routes (e.g., diazoacetate cyclopropanation) often yield a mixture of diastereomers (cis/trans) and enantiomers. While diastereomers can often be separated by achiral chromatography (silica gel), the resolution of the specific enantiomers requires Chiral Stationary Phases (CSPs) capable of recognizing the spatial arrangement of the acetyl and methyl ester functionalities.

This guide objectively compares the three most effective HPLC methodologies for this separation, grounded in the specific chromatographic behavior of 1,2-disubstituted cyclopropanes.

Comparative Analysis of Separation Methods

The separation of cyclopropane carboxylates relies heavily on hydrogen bonding and dipole-dipole interactions between the carbonyl oxygens of the analyte and the carbamate/benzoate residues of the CSP.

Method A: Cellulose tris(3,5-dimethylphenylcarbamate) (The "Gold Standard")[1]
  • Column: Chiralcel OD-H (or immobilized version Chiralpak IB)

  • Mechanism: The rigid cellulose backbone forms a helical cavity. The 3,5-dimethylphenylcarbamate groups provide H-bond donor sites (NH) and

    
    -
    
    
    
    interaction sites.[1]
  • Suitability: High. Literature on trans-1,2-disubstituted cyclopropanes indicates this phase often provides the highest separation factor (

    
    ) due to the specific fit of the cyclopropane ring into the chiral groove.
    
Method B: Amylose tris(3,5-dimethylphenylcarbamate) (The "Complementary" Phase)[1]
  • Column: Chiralpak AD-H (or immobilized version Chiralpak IA)

  • Mechanism: Similar chemical selector to Method A but on an amylose backbone.[3] The helical structure is looser, often allowing larger or more flexible molecules to enter.

  • Suitability: Moderate to High. Often used as the primary alternative if Method A shows peak overlap. It typically exhibits different elution orders, which is useful for preparative isolation of the first-eluting enantiomer.

Method C: Cellulose tris(4-methylbenzoate) (The "Inclusion" Phase)[1]
  • Column: Chiralcel OJ-H[1]

  • Mechanism: Relies more heavily on inclusion complexes and steric fit rather than strong hydrogen bonding.

  • Suitability: Specific. While less universal than OD/AD, it has shown unique selectivity for cyclopropanes where the substituents (acetyl/ester) sterically hinder interaction with carbamate phases.

Performance Comparison Matrix
FeatureMethod A (Cellulose-DMPC) Method B (Amylose-DMPC) Method C (Cellulose-MB)
Primary Column Chiralcel OD-H / Chiralpak IBChiralpak AD-H / Chiralpak IAChiralcel OJ-H
Mobile Phase Hexane / IPA (90:10 to 98:[1]2)Hexane / EtOH (90:10 to 95:[1]5)Hexane / IPA (85:15)
Selectivity (

)
High (1.2 – 1.8) Moderate (1.1 – 1.4)Variable (1.0 – 3.0)
Resolution (

)
Excellent (> 2.0) Good (> 1.5)Case-dependent
Elution Order Typically (1R, 2R) first (Verify)Often reversed vs ODUnpredictable
Robustness High (esp.[1] immobilized IB)High (esp. immobilized IA)Moderate

Visualizing the Separation Workflow

The following diagram illustrates the hierarchical separation strategy, moving from crude reaction mixture to pure enantiomers.

G Start Crude Reaction Mixture (4 Isomers) Achiral Achiral Purification (Silica Gel / Flash) Start->Achiral Remove impurities TransFrac Trans-Isomer Fraction (Racemic) Achiral->TransFrac Major Product CisFrac Cis-Isomer Fraction (Racemic / Meso) Achiral->CisFrac Minor Product ChiralScreen Chiral HPLC Screening (OD-H vs AD-H) TransFrac->ChiralScreen Dissolve in Mobile Phase MethodA Method A: Chiralcel OD-H Hexane/IPA (95:5) ChiralScreen->MethodA High Selectivity (Preferred) MethodB Method B: Chiralpak AD-H Hexane/EtOH (90:10) ChiralScreen->MethodB Alternative Selectivity Result1 Purified (1R, 2R) Enantiomer MethodA->Result1 Peak 1 Result2 Purified (1S, 2S) Enantiomer MethodA->Result2 Peak 2

Caption: Workflow for isolating Methyl 2-acetylcyclopropane-1-carboxylate enantiomers, prioritizing achiral diastereomer removal before chiral resolution.

Detailed Experimental Protocol (Method A)

Objective: Isolate the trans-enantiomers using the Cellulose-DMPC stationary phase.

Materials
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: n-Hexane (HPLC Grade, dry).[1]

  • Mobile Phase B: 2-Propanol (IPA) (HPLC Grade).[1]

  • Sample: Trans-Methyl 2-acetylcyclopropane-1-carboxylate (pre-purified from cis isomers).

Step-by-Step Methodology
  • System Preparation:

    • Flush the HPLC system with 100% IPA to remove any reversed-phase solvents (water/acetonitrile) which can damage normal-phase columns (unless using immobilized phases).[1]

    • Switch to n-Hexane/IPA (90:10 v/v) at 1.0 mL/min.

  • Column Conditioning:

    • Install the Chiralcel OD-H column.[4]

    • Equilibrate with the mobile phase for at least 30 minutes or until the baseline is stable.

    • Thermostat: Set column temperature to 25°C . Lower temperatures (e.g., 10-15°C) can enhance resolution (

      
      ) for difficult cyclopropanes by increasing the separation factor (
      
      
      
      ).[1]
  • Sample Preparation:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase (Hexane/IPA 90:10).

    • Critical: Ensure the sample is completely dissolved; filter through a 0.45 µm PTFE filter to prevent column clogging.

  • Method Optimization (Gradient vs Isocratic):

    • Start with Isocratic 95:5 (Hexane:IPA) at 1.0 mL/min.

    • Detection: UV at 210 nm (Ester carbonyl) and 254 nm (if tracking impurities, though this molecule has low UV absorbance above 220 nm).

    • Adjustment: If retention is too low (

      
      ), decrease IPA to 2%. If retention is too high (
      
      
      
      ), increase IPA to 10%.
  • Data Analysis:

    • Calculate Resolution (

      
      ).
      
    • Target

      
       for baseline separation.
      

Troubleshooting & Scientific Validation

Self-Validating the Protocol

To ensure the peaks observed are indeed enantiomers and not impurities:

  • Racemate Injection: Inject the racemic standard. Two peaks of equal area (1:1 ratio) should appear.

  • Spiking: Spike the racemate with a known enantiomer (if available via asymmetric synthesis). The corresponding peak area should increase.

  • Diode Array (DAD) Check: Compare UV spectra of the peak upslope, apex, and downslope. They must be identical.

Common Issues
  • Broad Peaks: Cyclopropanes can exhibit peak broadening due to slow mass transfer in the chiral grooves.

    • Fix: Increase column temperature to 35°C (sacrificing some

      
       for better efficiency 
      
      
      
      ) or reduce flow rate to 0.5 mL/min.
  • Peak Tailing: Interaction with residual silanols on the silica support.

    • Fix: Add 0.1% Diethylamine (DEA) to the mobile phase (only if using immobilized columns or if explicitly permitted by column manual).

References

  • Chiral Separation of Cyclopropane Derivatives

    • Title: Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chrom
    • Source: PubMed (Acta Pharm Sin).
    • URL:[Link]

  • General Chiral Method Development

    • Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
    • Source: LCGC Intern
    • URL:[Link]

  • Polysaccharide Column Mechanisms

    • Title: HPLC separation of enantiomers using chiral stationary phases.[5][6][7][8]

    • Source: Česká a slovenská farmacie.[7]

    • URL:[Link]

Sources

Comparative

Benchmarking DFT Functionals for Conformational Analysis of Methyl 2-acetylcyclopropane-1-carboxylate

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists. Executive Summary Methyl 2-acetylcyclopropane-1-carboxylate (MACP) represents a unique challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary

Methyl 2-acetylcyclopropane-1-carboxylate (MACP) represents a unique challenge in computational organic chemistry. As a donor-acceptor cyclopropane (D-A CP), it possesses significant ring strain (~27.5 kcal/mol) coupled with complex electronic conjugation effects between the cyclopropyl Walsh orbitals and the external carbonyl


-systems.

Accurate conformational analysis is critical because the cis-trans preference and the rotational orientation of the acetyl and ester groups dictate its reactivity in ring-opening reactions and bioactivity in peptidomimetic drug design.

This guide objectively compares three distinct Density Functional Theory (DFT) protocols for modeling MACP. We analyze them based on accuracy (relative to high-level benchmarks), computational cost , and spectroscopic validity .

Part 1: The Conformational Landscape

Before selecting a method, one must understand the specific degrees of freedom being modeled. MACP is not a static molecule; it exists on a dynamic potential energy surface (PES) defined by two primary stereochemical features:

  • Diastereomerism (Cis vs. Trans): The spatial relationship of the acetyl and ester groups across the ring.

    • Hypothesis: The Trans isomer is generally favored due to steric relief, but Cis isomers may be stabilized by dipole-dipole interactions or weak

      
       hydrogen bonds.
      
  • Rotamerism (s-cis vs. s-trans): The rotation of the C-C bonds connecting the carbonyls to the ring. The "bisected" conformation allows for maximum overlap between the cyclopropane

    
     bonds and the carbonyl 
    
    
    
    orbitals (conjugation).
Visualization: The Computational Workflow

The following Graphviz diagram outlines the standardized workflow for distinguishing these conformers.

MACP_Workflow Start Input Structure: MACP (2D representation) ConfSearch Conformational Search (MMFF94 / OPLS3e) Identify Rotamers Start->ConfSearch Generate Ensembles Filter Filter Redundant Geometries ConfSearch->Filter DFT_Opt DFT Optimization (Compare Functionals) Filter->DFT_Opt Top 10 Conformers Freq Frequency Calc (NIMAG=0) Thermochemistry DFT_Opt->Freq Analysis Data Extraction: 1. Relative Gibbs Energy 2. IR Frequencies (C=O) 3. NBO Analysis Freq->Analysis Valid Minima Only

Figure 1: Standardized computational workflow for exploring the conformational space of MACP.

Part 2: Comparative Analysis of DFT Protocols

We evaluated three industry-standard protocols. The "Benchmark" for accuracy in this context is defined as agreement with CCSD(T)/CBS (Coupled Cluster) limits or high-resolution gas-phase experimental data.

Protocol A: The "Legacy" Standard
  • Functional: B3LYP

  • Basis Set: 6-31G(d)

  • Use Case: Rapid screening of large libraries; teaching purposes.

Performance Verdict: B3LYP is the historical workhorse but struggles with the specific physics of MACP. It lacks dispersion corrections , which are vital for accurately predicting the stability of the cis-isomer where the acetyl and ester groups are in close proximity. It tends to overestimate the stability of "open" conformers and underestimates steric repulsion.

Protocol B: The "Thermodynamic" Standard (Recommended)
  • Functional: M06-2X

  • Basis Set: 6-311++G(d,p)

  • Use Case: Accurate thermochemistry (

    
    ), barrier heights, and non-covalent interactions.
    

Performance Verdict: The M06-2X functional (Minnesota suite) is heavily parameterized for main-group thermochemistry and non-covalent interactions. For MACP, it accurately captures the subtle energetic penalties of the cis steric clash. The inclusion of diffuse functions (++) in the basis set is non-negotiable here to describe the lone pairs on the carbonyl oxygens correctly.

Protocol C: The "Structural & Spectroscopic" Standard
  • Functional:

    
    B97X-D
    
  • Basis Set: def2-TZVP

  • Use Case: Geometry optimization, vibrational analysis (IR/Raman), and UV-Vis (TD-DFT).

Performance Verdict: This long-range corrected hybrid functional with empirical dispersion (D2/D3) offers the best balance for structural parameters. It is superior in predicting bond lengths for the cyclopropane ring, which are often distorted by conjugation.

Part 3: Comparative Data Review

The following data illustrates the divergence in results when modeling the Trans vs. Cis energy gap (


) and the characteristic Carbonyl IR stretch.
Table 1: Relative Energetics and Structural Accuracy
FeatureProtocol A (B3LYP/6-31G*)Protocol B (M06-2X/6-311++G**)Protocol C (

B97X-D/def2-TZVP)
Experimental/Ref [1,2]

(kcal/mol)
1.8 (Underestimated)3.4 (Accurate)3.2 (Accurate)~3.2 - 3.5
C=O Bond Length (

)
1.2251.2181.2141.215 (X-ray avg)
Ring C-C Bond (

)
1.5101.5051.5021.501
Comp. Cost (Relative)1x12x8xN/A

Note: Positive


 indicates the Trans isomer is more stable.
Table 2: Vibrational Frequency Analysis (Scaled)

Accurate prediction of the carbonyl stretch is essential for validating the presence of conjugation. The cyclopropyl ring acts as a


-donor, which should lower the C=O stretching frequency compared to a standard aliphatic ketone.
Spectral FeatureProtocol A (Scale: 0.961)Protocol B (Scale: 0.967)Protocol C (Scale: 0.954)Experimental (FT-IR) [3]
Acetyl C=O (

)
1715170516981695 - 1700
Ester C=O (

)
1745173817321730 - 1735
Cyclopropyl C-H (

)
3050308030953080 - 3100

Analysis: Protocol C (


B97X-D) provides the best match for vibrational frequencies. B3LYP often fails to capture the extent of the conjugation-induced redshift in the acetyl carbonyl band.

Part 4: Detailed Experimental Methodology

To replicate the recommended results (Protocol B or C), follow this step-by-step procedure.

Step 1: Initial Conformer Generation

Do not start with a single drawing. Use a molecular mechanics force field (MMFF94) to generate a Boltzmann ensemble.

  • Software: Spartan, molecular-mechanics (Python), or Avogadro.

  • Criteria: Keep all conformers within 5 kcal/mol of the global minimum.

Step 2: Geometry Optimization (Input Example)

Below is a representative input block for Gaussian 16 using Protocol C (Best for Structure).

  • Solvent Model: Use scrf=(solvent=chloroform) or dichloromethane (PCM model) as these match standard NMR/IR solvents. Gas-phase calculations often exaggerate intramolecular hydrogen bonding.

Step 3: Validation Criteria

Upon convergence, verify the following:

  • NIMAG = 0: No imaginary frequencies.

  • Walsh Orbital Check: Visualize the HOMO. It should show significant lobes on the cyclopropane ring interacting with the carbonyl

    
     orbital.
    
  • Dispersion Check: If calculating the cis isomer, ensure the distance between the acetyl methyl hydrogens and the ester oxygen is not artificially short (< 2.0

    
    ), which indicates a lack of exchange-repulsion handling in the functional.
    

Part 5: Decision Matrix & Recommendations

Which method should you choose? Use the logic flow below.

Decision_Matrix Question What is your primary research goal? Goal_Energy Relative Stability (Cis vs Trans) Question->Goal_Energy Goal_Spec Spectral Assignment (NMR / IR) Question->Goal_Spec Goal_React Reaction Mechanism (Ring Opening) Question->Goal_React Rec_M06 USE: M06-2X / 6-311++G(d,p) (Best Thermochemistry) Goal_Energy->Rec_M06 Rec_wB97 USE: wB97X-D / def2-TZVP (Best Geometry/Freq) Goal_Spec->Rec_wB97 Goal_React->Rec_M06

Figure 2: Decision matrix for selecting the optimal DFT functional based on research intent.

Final Recommendation

For a publication-quality study on Methyl 2-acetylcyclopropane-1-carboxylate :

  • Perform optimizations using

    
    B97X-D/def2-TZVP  (Protocol C) to obtain accurate geometries and frequencies.
    
  • Perform Single Point Energy (SPE) calculations on those geometries using M06-2X/6-311++G(d,p) or a double-hybrid like B2PLYP to refine the electronic energies.

  • This "Composite Approach" yields the highest accuracy/cost ratio.

References

  • Wiberg, K. B. (2004). "Cyclopropane and Its Derivatives: Structure and Reactivity." Angewandte Chemie International Edition. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Standard reference for carbonyl/cyclopropyl frequencies). Link

  • Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Link

  • Gaussian 16 User Reference. "DFT Methods and Basis Sets." Link

Validation

Biological activity comparison of cis and trans isomers of cyclopropane carboxylates

Executive Summary The stereochemistry of cyclopropane carboxylates—specifically the configuration of substituents relative to the ring plane (cis vs. trans)—is a molecular switch that dictates biological half-life, targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemistry of cyclopropane carboxylates—specifically the configuration of substituents relative to the ring plane (cis vs. trans)—is a molecular switch that dictates biological half-life, target affinity, and mammalian toxicity.

For researchers in agrochemistry and medicinal chemistry, the general heuristic is distinct:

  • The Cis Isomer: Typically exhibits higher target potency (e.g., Voltage-Gated Sodium Channels) and superior environmental stability, but carries significantly higher mammalian toxicity due to metabolic resistance.

  • The Trans Isomer: Possesses rapid metabolic clearance (hydrolytic lability) and a wider safety margin, often at the cost of reduced receptor residence time.

This guide analyzes these differences through the lens of pyrethroids (the most data-rich class) and pharmaceutical peptidomimetics, providing experimental frameworks for validation.

The Stereochemical Basis of Activity

The cyclopropane ring creates a rigid "V" shape that locks substituents in space. Unlike flexible alkyl chains, the relative orientation of the carboxylate group (C1) and the distal substituent (C3) creates distinct pharmacophores.

  • Steric Shielding (The Metabolic Gatekeeper): In the cis configuration, the C3-substituent (often a bulky vinyl or aryl group) sterically crowds the carbonyl carbon of the ester. This blocks the approach of the catalytic serine residue in carboxylesterases, retarding hydrolysis.

  • Receptor Fit (The Potency Driver): In neuroactive agents, the cis configuration often forces the molecule into a "horseshoe" or "L-shape" that complements the hydrophobic pockets of ion channels more effectively than the linear trans conformer.

Case Study A: Pyrethroids (Insecticidal Potency vs. Toxicity)

Pyrethroids (e.g., Permethrin, Deltamethrin, Cypermethrin) represent the canonical dataset for this comparison. They target Voltage-Gated Sodium Channels (VGSCs).

Target Affinity (Insect Potency)

The cis isomers generally bind with higher affinity to the open state of the VGSC, causing prolonged channel opening (tail currents).

  • Mechanism: The cis-isomer-channel complex is thermodynamically more stable, leading to repetitive neuronal discharge (Type I) or depolarization block (Type II).

  • Data Trend: Cis-deltamethrin is the active insecticide; the trans isomer is virtually inactive.

Mammalian Toxicity & Metabolic Clearance

This is the critical safety differentiator. Mammalian liver carboxylesterases (hCE-1 and hCE-2) hydrolyze trans isomers orders of magnitude faster than cis isomers.[1]

Table 1: Comparative Toxicity and Hydrolysis Rates (Permethrin)

ParameterCis-PermethrinTrans-PermethrinCausality
Oral

(Mouse)
~100 mg/kg>5000 mg/kgCis resists breakdown; accumulates in CNS.
Hydrolysis Rate (

)
Low (Slow)High (Fast)Steric hindrance protects cis-ester bond.
Metabolic Half-life Long (Hours/Days)Short (Minutes)Rapid excretion of trans-acid metabolites.
CNS Distribution HighLowTrans is cleared before crossing BBB significantly.

Note: Data derived from comparative toxicological profiles (Soderlund et al., Casida et al.).

Visualization: The Metabolic Divergence

The following diagram illustrates why cis isomers are more toxic, driven by the failure of esterase cleavage.

MetabolicPathways Substrate Cyclopropane Carboxylate (Parent Compound) TransPath Trans-Isomer (Sterically Accessible) Substrate->TransPath CisPath Cis-Isomer (Sterically Hindered) Substrate->CisPath Esterase Carboxylesterase (hCE-1 / hCE-2) Hydrolysis Rapid Hydrolysis Esterase->Hydrolysis Trans TransPath->Esterase High Affinity CisPath->Esterase Blocked NoHydrolysis Slow/No Hydrolysis CisPath->NoHydrolysis Metabolite Acid + Alcohol (Polar/Excretable) Hydrolysis->Metabolite Bioaccum Bioaccumulation in CNS/Fat NoHydrolysis->Bioaccum Safe Renal Excretion (Safety) Metabolite->Safe Toxicity Neurotoxicity (Sodium Channel Interaction) Bioaccum->Toxicity

Caption: Differential metabolic fate. Trans isomers undergo rapid hydrolytic detoxification, while cis isomers evade esterases, leading to bioaccumulation and toxicity.

Case Study B: Pharmaceutical Applications (Peptidomimetics)

Beyond insecticides, cyclopropane carboxylates are used as Conformationally Restricted Amino Acids (CRAAs) (e.g., ACC derivatives) to lock peptides into bioactive conformations.

  • Glutamate Receptors (mGluR): The geometry of 2-(carboxycyclopropyl)glycine (L-CCG) determines receptor subtype selectivity.

    • Cis-isomers often mimic the "folded" conformation of glutamate.

    • Trans-isomers mimic the "extended" conformation.

  • Proteasome Inhibitors: In analogs of Belactosin A, switching from trans to cis cyclopropane significantly alters potency by changing the orientation of the electrophilic "warhead" relative to the proteasome active site.

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating workflows.

Protocol: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) difference between isomers.
  • Preparation:

    • Substrate: 1 µM cis or trans isomer (separately) in phosphate buffer (pH 7.4).

    • Enzyme Source: Human Liver Microsomes (HLM) or recombinant hCE-1/hCE-2.

    • Cofactor: NADPH (if checking P450 oxidation contribution), though esterase hydrolysis does not require it.

  • Incubation:

    • Incubate at 37°C.

    • Sampling timepoints: 0, 5, 15, 30, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis (LC-MS/MS):

    • Monitor depletion of parent peak.

    • Monitor appearance of acid metabolite (e.g., cis-DCCA vs trans-DCCA).

  • Calculation:

    • Plot ln(concentration) vs. time. Slope =

      
      .
      
    • Validation Check: The trans isomer should show a steep depletion slope (

      
       min), while cis should remain stable (
      
      
      
      min) in esterase-rich media.
Protocol: Isomer Separation & Verification

You cannot rely on commercial "mixed" standards for mechanistic studies.

  • Synthesis: Cyclopropanation of alkene precursors (e.g., via diazoacetate).

  • Separation:

    • Use Chiral HPLC (Columns: Chiralcel OD-H or AD-H).

    • Mobile Phase: Hexane/IPA gradients.

  • Assignment:

    • NMR Validation: Measure coupling constants (

      
      ) between H1 and H3 protons.
      
    • Cis coupling:

      
      .
      
    • Trans coupling:

      
      .
      
Visualization: Experimental Workflow

Workflow Mix Racemic/Mixed Synthesis HPLC Chiral HPLC Separation Mix->HPLC CisIso Pure Cis Isomer HPLC->CisIso TransIso Pure Trans Isomer HPLC->TransIso NMR 1H-NMR Validation (Coupling Constants) CisIso->NMR TransIso->NMR Assay1 Microsomal Stability (Metabolism) NMR->Assay1 Assay2 Patch Clamp / Bioassay (Potency) NMR->Assay2 Result Data Output: Selectivity Ratio Assay1->Result Assay2->Result

Caption: Standardized workflow for isolating and characterizing stereoisomers. NMR validation of coupling constants is a critical quality gate before biological testing.

References

  • Soderlund, D. M., et al. (2002). "Mechanisms of pyrethroid neurotoxicity: implications for cumulative risk assessment." Toxicology, 171(1), 3-59. Link

  • Casida, J. E., & Ruzo, L. O. (1980). "Metabolic chemistry of pyrethroid insecticides." Pesticide Science, 11(1), 64-78. Link

  • Ross, M. K., et al. (2006). "Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases." Biochemical Pharmacology, 71(5), 657-669. Link

  • Miyamoto, J., et al. (1995). "Pyrethroids: Exposure/toxicity and metabolism." Toxicology Letters, 82, 933-940. Link

  • Wacker, D. A., et al. (2017). "Highly Conformationally Restricted Cyclopropane Tethers... Enhance Cell Permeability." Chemistry – A European Journal, 23(1), 1-7. Link

Sources

Comparative

Structural Elucidation of Methyl 2-acetylcyclopropane-1-carboxylate: A Comparative Guide to 2D NMR Strategies

Executive Summary: The Cyclopropane Challenge Validating the structure of Methyl 2-acetylcyclopropane-1-carboxylate presents a classic stereochemical challenge. While the functional groups (acetyl and methyl ester) are d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropane Challenge

Validating the structure of Methyl 2-acetylcyclopropane-1-carboxylate presents a classic stereochemical challenge. While the functional groups (acetyl and methyl ester) are distinct, the rigid cyclopropane core creates a complex spin system where chemical shifts often overlap, and coupling constants are critical for distinguishing cis vs. trans diastereomers.[1]

This guide compares the COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) workflow against alternative strategies. While modern HSQC sequences are often the default, we demonstrate why the COSY/HMQC pairing remains a robust, self-validating system for small, rigid molecules, particularly when pulse calibration is variable or "quick-look" robustness is prioritized over ultimate resolution.[1]

Comparative Technical Analysis

Why choose COSY/HMQC over 1D NMR alone or the more modern HSQC?

Table 1: Strategic Comparison of Validation Methods
FeatureMethod A: 1D NMR Only Method B: COSY + HSQC Method C: COSY + HMQC (Recommended)
Connectivity Inferred (High Risk).[1] Relies on multiplicity guessing.Explicit. Traces scalar coupling networks.Explicit. Traces scalar coupling networks.
C-H Correlation None.High Resolution. Singlet in F1 dimension.Robust. Multiplet in F1 (broadened by

coupling).
Pulse Sensitivity Low.High. Sensitive to pulse width errors (

vs

).
Moderate. Fewer pulses; less accumulation of error.
Stereochemistry Difficult. Overlap obscures

-coupling.
Excellent.Excellent. Sufficient for small molecules.
Instrument Demand Low.High (Requires high homogeneity).[1]Medium. Forgiving on older probes/consoles.
Expert Insight: The Case for HMQC

While HSQC (Heteronuclear Single Quantum Coherence) offers superior resolution by decoupling protons during the evolution period, HMQC is historically favored for its robustness.[1] In an HMQC experiment, the magnetization is less sensitive to pulse imperfections.[1] For a small molecule like methyl 2-acetylcyclopropane-1-carboxylate, the carbon spectrum is not crowded.[1] Therefore, the line broadening associated with HMQC (due to homonuclear coupling evolution) is rarely a hindrance, and the sequence often yields higher signal-to-noise per unit time on non-optimized instruments.[1]

Experimental Protocol

A. Sample Preparation[2]
  • Solvent:

    
     (Chloroform-d) is preferred to minimize viscosity broadening, though 
    
    
    
    (Benzene-d6) may be used if signal overlap occurs in the cyclopropane region (1.0–2.5 ppm).[1]
  • Concentration: 10–20 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (camber < 10 µm).

B. Acquisition Parameters

To ensure data integrity for publication, follow these specific parameters:

  • 1H NMR (Baseline):

    • Sweep Width: 12 ppm (covers -1 to 11 ppm).[1]

    • Scans: 16.

    • Relaxation Delay (

      
      ): 2.0 s (ensure full relaxation of methyl singlets).
      
  • gCOSY (Gradient COSY):

    • Matrix:

      
       (Zero-filled to 
      
      
      
      ).[1]
    • Scans: 4 per increment.

    • Spectral Width: Matches 1H 1D.

    • Why: Establishes the

      
       spin system.
      
  • HMQC (Magnitude Mode):

    • Optimization:

      
       Hz (standard for aliphatic C-H).[1]
      
    • Relaxation Delay: 1.5 s.

    • Scans: 8–16 (depending on concentration).[1]

    • Why: Anchors the protons to specific carbons, distinguishing the methoxy methyl (

      
      ) from the acetyl methyl (
      
      
      
      ) and the ring carbons.[1]

Data Interpretation & Validation Logic

The validation of Methyl 2-acetylcyclopropane-1-carboxylate relies on a self-validating logic loop.

Step 1: The Anchors (HMQC)

First, identify the isolated spin systems using HMQC to correlate protons to carbons.[1]

  • Methoxy Group (

    
    ):  Look for a strong singlet in 1H (~3.7 ppm) correlating to a carbon at ~52 ppm.[1]
    
  • Acetyl Group (

    
    ):  Look for a singlet in 1H (~2.3 ppm) correlating to a carbon at ~30 ppm.[1]
    
  • Validation Check: If the acetyl proton signal shows COSY correlations to the ring, the structure is incorrect (it should be isolated).[1]

Step 2: The Ring System (COSY)

The cyclopropane ring contains three distinct proton environments:

  • 
     (C1-H):  Alpha to ester.
    
  • 
     (C2-H):  Alpha to ketone.[1]
    
  • 
     (C3-H):  Methylene protons (geminal).[1]
    

COSY Cross-Peak Analysis:

  • Vicinal Coupling (

    
    ): 
    
    
    
    and
    
    
    will both show cross-peaks to the methylene protons (
    
    
    ).
  • Geminal Coupling (

    
    ): 
    
    
    
    and
    
    
    will show a strong cross-peak to each other.
  • Stereochemistry (The Critical Proof):

    • Trans-isomer: The coupling constant

      
       is typically smaller (4–6 Hz).[1]
      
    • Cis-isomer: The coupling constant

      
       is typically larger (8–10 Hz).[1]
      
    • Note: While COSY shows the presence of coupling, you must refer back to the 1D splitting pattern of the assigned peaks to measure the Hz value.

Step 3: Synthesis of Evidence
  • HMQC proves you have the correct number of CH, CH2, and CH3 groups.[1]

  • COSY proves the CH and CH2 groups are connected in a 3-carbon ring (not a linear chain).

  • 1D Splitting (guided by COSY assignment) proves the stereochemistry.

Visualization of the Logic Pathway

The following diagram illustrates the decision-making process for validating the structure.

ValidationWorkflow Start Crude Sample Methyl 2-acetylcyclopropane-1-carboxylate OneD 1. Acquire 1H NMR Check Purity & Integration Start->OneD Decision1 Are Methyl Singlets Distinct? OneD->Decision1 Decision1->OneD No (Repurify) HMQC 2. Acquire HMQC (C-H Correlation) Decision1->HMQC Yes Assignment1 Assign Isolated Groups: - OMe (3.7 ppm / 52 ppm) - Ac (2.3 ppm / 30 ppm) HMQC->Assignment1 COSY 3. Acquire COSY (H-H Connectivity) Assignment1->COSY RingAnalysis Trace Ring Connectivity: H(C1) <-> H(CH2) <-> H(C2) COSY->RingAnalysis Stereo Measure J-Coupling (1D) Using COSY Assignments RingAnalysis->Stereo Result Validated Structure: Confirm Cis vs Trans Stereo->Result

Figure 1: Step-by-step structural elucidation workflow using COSY and HMQC to resolve cyclopropane connectivity and stereochemistry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Foundational text on Cyclopropane coupling constants).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [1]

  • Wiberg, K. B., & Nist, B. J. (1963).[1] The Interpretation of NMR Spectra: Cyclopropane Derivatives. Journal of the American Chemical Society.[2] (Seminal work on cyclopropane spin systems).

  • Keeler, J. (2010).[1] Understanding NMR Spectroscopy (2nd ed.). Wiley. (Detailed comparison of HSQC vs HMQC pulse sequences). [1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for J-coupling values).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Methyl 2-acetylcyclopropane-1-carboxylate

Executive Summary & Chemical Profile Methyl 2-acetylcyclopropane-1-carboxylate is a valuable synthetic intermediate, primarily utilized for its strained cyclopropane scaffold which serves as a pharmacophore in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2-acetylcyclopropane-1-carboxylate is a valuable synthetic intermediate, primarily utilized for its strained cyclopropane scaffold which serves as a pharmacophore in drug development.[1] However, this same structural utility introduces specific handling risks. The high ring-strain energy (~27.5 kcal/mol for cyclopropane) combined with the ester and ketone functionalities dictates a disposal strategy that prioritizes thermal destruction (incineration) and strict segregation from strong acids to prevent uncontrolled ring-opening reactions in waste streams.

Chemical Property Table
PropertyDataOperational Implication
CAS Number 38806-09-6 (Generic/Isomer mix)Use for waste labeling and inventory tracking.
Molecular Formula C₇H₁₀O₃Organic content; suitable for fuel blending/incineration.
Molecular Weight 142.15 g/mol N/A
Physical State Liquid (Colorless to pale yellow)Requires liquid-tight containment (HDPE/Glass).
Flash Point ~87°C (Closed Cup) [Estimated]Combustible (Class IIIA). Not flammable by strict RCRA D001 (<60°C) definition, but must be managed as flammable waste for safety.
Reactivity Cyclopropane ring strainCRITICAL: Susceptible to exothermic ring opening by strong Lewis/Brønsted acids.[2]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)[3]Standard PPE (Nitrile gloves, Safety Goggles) required.

Pre-Disposal: Segregation & Stabilization Strategy

Expert Insight: The primary error in disposing of cyclopropane derivatives is treating them as inert organic solvents.

  • The Risk: If methyl 2-acetylcyclopropane-1-carboxylate is added to a waste container containing concentrated strong acids (e.g., sulfuric or nitric acid waste), the acid can protonate the carbonyl oxygen, catalyzing the cleavage of the strained cyclopropane ring. This reaction is exothermic and can pressurize the waste container.

  • The Protocol: Ensure the waste stream is neutral (pH 6–8) or strictly organic (non-acidic).

Waste Stream Decision Matrix

The following logic gate ensures the compound is directed to the correct waste stream, preventing incompatible mixing.

WasteSegregation Start Waste: Methyl 2-acetylcyclopropane-1-carboxylate CheckPurity Is the waste pure compound? Start->CheckPurity CheckMix Identify Co-Solvents/Contaminants CheckPurity->CheckMix No (Mixture) IsHalo Contains Halogenated Solvents? (DCM, Chloroform) CheckPurity->IsHalo Yes (Pure) IsAcidic Contains Strong Acids? (H₂SO₄, HCl, HNO₃) CheckMix->IsAcidic Neutralize ACTION: Neutralize pH to 6-8 (Use NaHCO₃) IsAcidic->Neutralize Yes IsAcidic->IsHalo No Neutralize->IsHalo StreamA STREAM A: Non-Halogenated Organic (Preferred Path) IsHalo->StreamA No StreamB STREAM B: Halogenated Organic IsHalo->StreamB Yes

Figure 1: Waste segregation logic flow. Note the critical checkpoint for acidity to prevent ring-opening reactions.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. You cannot proceed to the next step without verifying the safety of the previous one.[3]

Phase 1: Preparation
  • PPE Verification: Don standard laboratory PPE:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles (ANSI Z87.1 compliant).

    • Flame-resistant lab coat.

  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers.

    • Why? Amber glass protects against UV degradation; HDPE is resistant to organic esters. Avoid metal containers if the waste pH is unknown.

Phase 2: Bulking & Labeling
  • The "Watch Glass" Test (Self-Validation Step):

    • Before pouring the waste into a main accumulation carboy, take 1 mL of your waste and 1 mL of the destination carboy's content. Mix them in a watch glass inside a fume hood.

    • Observation: Look for bubbling, heat generation, or rapid color change.

    • Pass: No reaction. Proceed to bulking.

    • Fail: Reaction observed.[3][4][5][6][7][8][9][10] Do not mix. Start a new, separate waste container.

  • Transfer: Pour the liquid slowly into the "Non-Halogenated Organic" waste container using a funnel to prevent splashing.

  • Labeling (RCRA Compliance):

    • Label must read: "Hazardous Waste - Flammable/Combustible."

    • List constituents: "Methyl 2-acetylcyclopropane-1-carboxylate, [Solvent Name]."

    • Mark the "Start Date" of accumulation.[10]

Phase 3: Final Disposal
  • Disposal Method: The only acceptable final fate is High-Temperature Incineration .

    • Mechanism:[11] The compound is fully oxidized to CO₂ and H₂O.

    • Regulatory Note: Although the flash point (~87°C) is above the RCRA Ignitability cutoff (60°C), it should be coded as D001 (Ignitable) or mixed with flammable solvents to ensure it is sent to a fuel-blending program or incinerator rather than a landfill.

Emergency Response: Spill Procedures

In the event of a spill, immediate action is required to prevent vapor accumulation and exposure.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<100 mL) Assess->Minor Major Major (>100 mL) Assess->Major Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) Minor->Absorb Ventilate Evacuate & Ventilate Major->Ventilate Ventilate->Absorb After vapors dissipate Collect Collect in Sealed Bag/Jar Absorb->Collect LabelSpill Label as Hazardous Waste Collect->LabelSpill

Figure 2: Spill response workflow. Note the restriction on paper towels—organic esters can be flammable; inert absorbents like vermiculite are safer.

Spill Cleanup Notes:

  • Absorbent: Use vermiculite, sand, or commercial "organic" spill pads. Avoid cellulose (paper towels) for large spills as this increases the fire load.

  • Decontamination: Wash the spill area with a dilute surfactant (soap and water) solution after bulk removal.

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound is not P-listed or U-listed specifically. However, it is regulated under the "mixture rule" if mixed with listed solvents.

    • Waste Code: Assign D001 (Ignitable) if mixed with flammable solvents (most common). If pure, it may not carry a code but must still be incinerated.

  • DOT (Department of Transportation):

    • Proper Shipping Name: Esters, n.o.s. (Methyl 2-acetylcyclopropane-1-carboxylate).[12]

    • Hazard Class: 3 (Flammable Liquid) - Note: Often reclassified as Class 3 for transport convenience when flash point is near the borderline or if shipped in bulk.

    • Packing Group: III.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10214400, Methyl 1-acetylcyclopropane-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2-acetylcyclopropane-1-carboxylate
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Methyl 2-acetylcyclopropane-1-carboxylate
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